Butyl chloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGMUWRPCPLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060437 | |
| Record name | N-Butyl chloroacetate | |
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Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | n-Butyl chloroacetate | |
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Boiling Point |
183 °C | |
| Record name | N-BUTYL CHLOROACETATE | |
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Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |
| Record name | N-BUTYL CHLOROACETATE | |
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Density |
1.0704 @ 20 °C/4 °C | |
| Record name | N-BUTYL CHLOROACETATE | |
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CAS No. |
590-02-3 | |
| Record name | Butyl chloroacetate | |
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| Record name | N-Butyl chloroacetate | |
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| Record name | Acetic acid, 2-chloro-, butyl ester | |
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| Record name | BUTYL CHLOROACETATE | |
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| Record name | N-BUTYL CHLOROACETATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to Butyl Chloroacetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of n-butyl chloroacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this compound's chemical characteristics and practical applications. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in field-proven insights.
Introduction: The Dual-Reactivity of Butyl Chloroacetate
n-Butyl chloroacetate (BCA) is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure incorporates both an ester and an alkyl halide, bestowing upon it a dual reactivity that is highly valuable in synthetic chemistry. The ester group can undergo hydrolysis or transesterification, while the carbon-chlorine bond provides a reactive site for nucleophilic substitution. This unique combination makes BCA an important intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
Physicochemical Properties
n-Butyl chloroacetate is a colorless liquid with a characteristically faint, fruity odor.[3] Key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [3] |
| CAS Number | 590-02-3 | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.0704 g/cm³ at 20 °C | [3] |
| Boiling Point | 183 °C | [3] |
| Refractive Index | 1.4297 at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Molecular Structure
The structure of n-butyl chloroacetate features a butyl group attached to the oxygen of the acetate moiety, with a chlorine atom substituting one of the methyl protons of the acetyl group.
Caption: Molecular Structure of n-Butyl Chloroacetate.
Spectroscopic Data
Spectroscopic analysis is essential for the confirmation of the structure and purity of synthesized butyl chloroacetate.
2.3.1. 1H NMR (Proton Nuclear Magnetic Resonance)
The 1H NMR spectrum of n-butyl chloroacetate provides distinct signals corresponding to the protons in the butyl chain and the α-chloro acetyl group.
-
~4.2 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
~4.1 ppm (s, 2H): Singlet for the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-).
-
~1.7 ppm (m, 2H): Multiplet for the two protons on the second carbon of the butyl chain (-CH₂-CH₂-O-).
-
~1.4 ppm (m, 2H): Multiplet for the two protons on the third carbon of the butyl chain (-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Triplet for the three terminal methyl protons of the butyl group (-CH₃).
2.3.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
The 13C NMR spectrum complements the 1H NMR data, showing distinct peaks for each carbon atom in the molecule.[3]
-
~167 ppm: Carbonyl carbon of the ester group (C=O).
-
~66 ppm: Carbon of the butyl chain attached to the ester oxygen (-O-CH₂-).
-
~41 ppm: Carbon atom bonded to the chlorine atom (Cl-CH₂-).
-
~30 ppm: Second carbon of the butyl chain (-CH₂-CH₂-O-).
-
~19 ppm: Third carbon of the butyl chain (-CH₂-CH₃).
-
~13 ppm: Terminal methyl carbon of the butyl group (-CH₃).
2.3.3. IR (Infrared) Spectroscopy
The IR spectrum of n-butyl chloroacetate displays characteristic absorption bands that confirm the presence of its functional groups.[3]
-
~1760 cm-1: Strong C=O stretching vibration of the ester carbonyl group.
-
~1150-1300 cm-1: C-O stretching vibrations of the ester linkage.
-
~2800-3000 cm-1: C-H stretching vibrations of the alkyl groups.
-
~650-800 cm-1: C-Cl stretching vibration.
2.3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry of n-butyl chloroacetate results in a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 150/152 (due to the presence of 35Cl and 37Cl isotopes) may be observed, though it can be weak. Common fragments include:[3]
-
m/z 57: Butyl cation (C₄H₉⁺), often the base peak.
-
m/z 56: Butene radical cation (C₄H₈⁺·) from McLafferty rearrangement.
-
m/z 77/79: Chloroacetyl cation (ClCH₂CO⁺).
Synthesis of n-Butyl Chloroacetate
The most common and industrially viable method for the synthesis of n-butyl chloroacetate is the Fischer esterification of chloroacetic acid with n-butanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: Fischer Esterification Mechanism for Butyl Chloroacetate Synthesis.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of n-butyl chloroacetate.
Materials:
-
Chloroacetic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine chloroacetic acid (1.0 eq), n-butanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted chloroacetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude n-butyl chloroacetate by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
-
Applications in Research and Drug Development
The utility of n-butyl chloroacetate stems from its ability to act as a potent alkylating agent, introducing the butoxycarbonylmethyl group (-CH₂COOBu) into various molecules.[1]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The chloroacetate moiety can react with nucleophiles such as amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which are fundamental transformations in drug discovery.
-
Agrochemicals: n-Butyl chloroacetate is employed in the production of herbicides and pesticides.[1]
-
Fine Chemicals and Dyes: Its reactivity makes it a valuable precursor in the synthesis of a variety of specialty chemicals and dyes.[2]
Safety and Handling
n-Butyl chloroacetate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5][6] Inhalation of its vapors can be toxic.[7] It is also a combustible liquid.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] All manipulations should be performed in a well-ventilated fume hood.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Conclusion
n-Butyl chloroacetate is a versatile and important chemical intermediate with a well-defined chemical profile. Its dual reactivity as both an ester and an alkylating agent makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
- tert-Butyl chloroacet
- tert-Butyl chloroacet
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- Butyl Chloroacet
- SAFETY DATA SHEET - tert-Butyl chloroacetate. (2025, December 19). Fisher Scientific.
- Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- tert-Butyl chloroacetate(107-59-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Butyl 2-chloroacetate(590-02-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- GLYCINE t-BUTYL ESTER. (n.d.). Organic Syntheses.
- n-BUTYL CHLORIDE. (n.d.). Organic Syntheses.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031325). (n.d.).
- Butyl 2-chloroacetate(590-02-3) IR Spectrum. (n.d.). ChemicalBook.
- Acetic acid, chloro-, butyl ester. (n.d.). NIST WebBook.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Esterification of mono:chloro:acetic acid with lower alcohol. (n.d.).
- Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses.
- Fischer Esterification. (n.d.). University of Missouri–St. Louis.
- Synthesis of N-butylglycine tert-butyl ester. (n.d.). PrepChem.com.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary.
- tert-Butyl chloroacetate. (n.d.). PubChem.
- Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. (2008).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Acetic acid, chloro-, butyl ester. (n.d.). NIST WebBook.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). (n.d.). NP-MRD.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). (n.d.).
- Study of model reaction of synthesis of n-butyl acetate using IR spectroscopy in solution. (2023, February 25). Journal of Chemical Technology and Metallurgy.
- Process for producing tert.-butyl chloroacetate. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry.
- mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identific
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Synthesis of Butyl Chloroacetate from Chloroacetic Acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
Butyl chloroacetate is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility as a potent alkylating agent facilitates the construction of complex molecular architectures required in modern drug development. This guide provides an in-depth exploration of the synthesis of butyl chloroacetate, with a primary focus on the acid-catalyzed esterification of chloroacetic acid with n-butanol. We will dissect the underlying chemical principles, present a detailed, field-proven experimental protocol, discuss critical parameters for process optimization, and address the stringent safety protocols necessary for handling the involved reagents. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive and practical understanding of this essential synthesis.
Introduction: The Strategic Importance of Butyl Chloroacetate
Butyl chloroacetate (CAS 590-02-3), the butyl ester of chloroacetic acid, is a colorless liquid characterized by its reactivity, which is primarily dictated by the ester functional group and the electrophilic carbon bearing a chlorine atom. This dual functionality makes it a versatile building block in organic synthesis. In the pharmaceutical industry, it serves as a key starting material for synthesizing compounds ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to more complex therapeutic agents.[3] Its role in agrochemical production is equally significant, contributing to the development of modern pesticides and herbicides.[1] The most prevalent and economically viable route to its synthesis is the Fischer esterification, a classic yet highly relevant method involving the reaction of chloroacetic acid with n-butanol.[4]
Core Principles: The Fischer Esterification Mechanism
The synthesis of butyl chloroacetate from chloroacetic acid and n-butanol is a prime example of the Fischer esterification. This reaction is an acid-catalyzed equilibrium process. Understanding the mechanism is not merely academic; it is fundamental to troubleshooting and optimizing the synthesis for yield and purity.[5]
The reaction proceeds through several key steps, as outlined below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, butyl chloroacetate, and regenerate the acid catalyst.[6]
Because every step of the Fischer esterification is reversible, the overall reaction exists in an equilibrium.[5] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is practically achieved by either using a large excess of one of the reactants (typically the less expensive n-butanol) or by actively removing water as it is formed.[5][7]
Caption: A streamlined workflow for butyl chloroacetate synthesis.
Process Optimization: Maximizing Yield and Purity
Achieving an efficient and reproducible synthesis requires careful control over several key parameters. The interplay between these factors determines the reaction's success on both laboratory and industrial scales.
| Parameter | Recommended Range/Condition | Rationale & Causality |
| Molar Ratio (Butanol:Acid) | 1.2:1 to 2:1 | An excess of n-butanol shifts the equilibrium towards the ester product, increasing the overall yield as per Le Châtelier's principle. [4][5] |
| Catalyst & Loading | H₂SO₄ (1-2 mol%) or Solid Acid | Sulfuric acid is a highly effective, low-cost catalyst. Solid acid catalysts (e.g., Amberlyst-15, supported heteropoly acids) offer easier separation, reduced corrosion, and potential for recycling, aligning with green chemistry principles. [4][8] |
| Temperature | 110 - 130°C | Higher temperatures increase the reaction rate. The temperature should be sufficient to allow for efficient azeotropic removal of water without causing significant side reactions or decomposition. [4][8] |
| Water Removal | Continuous via Dean-Stark | The removal of water is arguably the most critical factor for driving the reaction to completion. Inefficient water removal will result in low equilibrium conversion. [7] |
Product Characterization
The identity and purity of the final product must be rigorously confirmed.
| Property / Method | Typical Value / Observation |
| Appearance | Colorless, transparent liquid |
| Boiling Point | ~181°C (atm), 72°C @ 15 mmHg |
| Density | ~1.07 g/cm³ [2] |
| Refractive Index (n_D²⁰) | ~1.425 - 1.428 [9] |
| IR Spectroscopy | Strong C=O stretch (~1750 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |
| ¹H NMR | Characteristic signals for the butyl group and the α-chloro methylene protons (s, ~4.0 ppm) [3] |
| Purity (GC) | ≥98.5% for pharmaceutical applications [2] |
Critical Safety Considerations
A thorough understanding and strict adherence to safety protocols are non-negotiable due to the hazardous nature of the chemicals involved.
-
Chloroacetic Acid: Highly toxic and corrosive. [10]It can cause severe skin burns and eye damage upon contact. [11][12]Inhalation is also toxic. Handle only in a well-ventilated fume hood.
-
Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to the other reagents slowly to control the exothermic reaction.
-
Butyl Chloroacetate: Combustible liquid and an irritant to the skin and eyes. [13]As an alkylating agent, it should be handled with care to avoid exposure. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. [11]* Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and closed-toe shoes. [11]* Respiratory Protection: Not typically required if work is performed in a certified chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12][13]Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12][13]* Spills: Neutralize spills of acidic materials with a suitable agent like sodium bicarbonate before cleanup. Absorb organic spills with an inert material (e.g., vermiculite).
Conclusion
The synthesis of butyl chloroacetate via Fischer esterification of chloroacetic acid is a foundational process in the chemical and pharmaceutical industries. This guide has provided a comprehensive framework, from the fundamental reaction mechanism to a detailed, practical protocol and critical safety measures. By understanding the causality behind each experimental choice—the role of excess reagent, the necessity of water removal, and the selection of an appropriate catalyst—researchers and development professionals can confidently and safely execute this synthesis, ensuring a high-quality product suitable for the demanding requirements of drug development.
References
-
Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]
-
PrepChem.com. Synthesis of butyl chloroacetate. [Link]
- Google Patents. US5591888A - Process for producing tert.
-
NINGBO INNO PHARMCHEM CO.,LTD. Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. [Link]
-
Chemdad. tert-Butyl chloroacetate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Butyl Chloroacetate: Properties and Production in China. [Link]
- Google Patents.
-
ResearchGate. (2008). Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. [Link]
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Ukrainian Biochemical Journal. (2020). Research kinetics of the monochloroacetic acid esterification. [Link]
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A Comparative Analysis of n-Butyl Chloroacetate and tert-Butyl Chloroacetate for the Modern Organic Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and intermediates is paramount to the success of a synthetic campaign. Among the versatile building blocks available to the modern chemist, alkyl chloroacetates serve as powerful tools for the introduction of carboxymethyl groups and as precursors for a variety of functional group transformations. The isomeric forms of butyl chloroacetate—n-butyl chloroacetate and tert-butyl chloroacetate—while sharing the same molecular formula, exhibit remarkably distinct physical properties and chemical reactivity. This divergence, rooted in the structural difference between the primary n-butyl group and the sterically hindered tertiary-butyl group, dictates their specific applications and handling requirements.
This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive comparative analysis of n-butyl chloroacetate and tert-butyl chloroacetate. By delving into their core properties, differential reactivity, and strategic applications, this document will equip researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Part 1: Core Physicochemical Properties: A Tale of Two Isomers
A fundamental understanding of the physical properties of these isomers is the first step in their effective utilization. The seemingly subtle change from a linear to a branched butyl group has significant consequences for their boiling points, densities, and solubilities.
| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate | Rationale for a Senior Application Scientist |
| CAS Number | 590-02-3[1] | 107-59-5[2] | Ensures correct identification and sourcing of the intended isomer. |
| Molecular Formula | C₆H₁₁ClO₂[1][3] | C₆H₁₁ClO₂[2] | Identical, highlighting their isomeric nature. |
| Molecular Weight | 150.60 g/mol [1][4][5] | 150.60 g/mol [6] | Identical, as expected for isomers. |
| Appearance | Colorless transparent liquid[1][7][8] | Clear colorless to yellow liquid[9][10][11] | Both are liquids at room temperature, with slight variations in reported color. |
| Boiling Point | ~180.6 °C at 760 mmHg[12] | 48-49 °C at 11 mmHg (lit.)[5][9][10][13] | The significantly lower boiling point of the tert-butyl isomer is due to its more compact, spherical shape, which reduces surface area and van der Waals forces. This property is crucial for purification by distillation. |
| Density | ~1.057 g/cm³[12] | ~1.053 g/mL at 25 °C (lit.)[9][10][13] | The densities are quite similar, with the n-butyl isomer being slightly denser. |
| Refractive Index | ~1.425[7][12] | ~1.423 (lit.) at 20°C/D[9][10][13] | Similar refractive indices, useful for quick identity checks. |
| Solubility | Generally soluble in polar organic solvents like ethanol and acetone; limited water solubility.[14] | Soluble in many organic solvents, including ethanol and acetone, but insoluble in water.[15] Decomposes in water.[16] | Both are poorly soluble in water, a key consideration for reaction workups. The tert-butyl ester's decomposition in water highlights its greater sensitivity to hydrolysis. |
Part 2: The Decisive Factor: Differential Reactivity
The most critical distinction between n-butyl chloroacetate and tert-butyl chloroacetate lies in their chemical reactivity. This divergence is a direct consequence of the steric environment around the ester and the electronic effects of the respective butyl groups.
Nucleophilic Substitution: A Mechanistic Dichotomy
Both isomers possess a reactive C-Cl bond, making them effective alkylating agents. However, the steric bulk of the tert-butyl group profoundly influences the mechanism of nucleophilic substitution.
-
n-Butyl Chloroacetate: The primary nature of the n-butyl group allows for facile backside attack by nucleophiles, favoring an S(_N)2 mechanism .[9][17] This results in a direct displacement of the chloride ion. The unhindered nature of the electrophilic carbon leads to faster reaction rates in S(_N)2 reactions compared to more substituted analogues.[17][18]
-
tert-Butyl Chloroacetate: The three methyl groups of the tert-butyl moiety create significant steric hindrance , effectively blocking backside attack and thus disfavoring the S(_N)2 pathway.[9][13][16][18] Instead, under appropriate conditions (polar protic solvents, non-basic nucleophiles), it can undergo nucleophilic substitution via an S(_N)1 mechanism . This proceeds through the formation of a relatively stable tertiary carbocation intermediate after the departure of the chloride leaving group.[13][19] However, the presence of a strong base will favor elimination reactions (E1 or E2).[20][21]
Caption: Mechanistic pathways for nucleophilic substitution.
Ester Hydrolysis: Stability Under Scrutiny
The stability of the ester functionality is another area where these isomers diverge significantly.
-
n-Butyl Chloroacetate: Can be hydrolyzed under both acidic and basic conditions, typically requiring heating. The hydrolysis proceeds through a standard acyl-oxygen cleavage mechanism.
-
tert-Butyl Chloroacetate: Is highly susceptible to acid-catalyzed hydrolysis.[2] The mechanism involves the formation of a stable tert-butyl carbocation, which readily reacts with water. This lability under acidic conditions is a key feature exploited in its use as a protecting group. Conversely, the steric bulk of the tert-butyl group hinders the approach of hydroxide ions to the carbonyl carbon, making it relatively stable to basic hydrolysis (saponification).[22]
Part 3: Strategic Applications in Drug Development
The distinct reactivity profiles of n-butyl and tert-butyl chloroacetate translate into specialized applications within the pharmaceutical industry.
n-Butyl Chloroacetate: The Workhorse Alkylating Agent
The primary role of n-butyl chloroacetate in drug synthesis is as a straightforward and efficient alkylating agent.[23][24] Its unhindered nature allows for reliable S(_N)2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce the butoxycarbonylmethyl moiety. This group can serve as a key structural element in the final active pharmaceutical ingredient (API) or as an intermediate for further transformations.
Exemplary Protocol: N-Alkylation of a Primary Amine
This protocol outlines a general procedure for the N-alkylation of a primary amine using n-butyl chloroacetate, a common step in the synthesis of various pharmaceutical intermediates.
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) or diisopropylethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added n-butyl chloroacetate (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) and monitored by TLC or LC-MS until the starting amine is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid competing reactions with the alkylating agent.
-
Solvent: An aprotic solvent is preferred for S(_N)2 reactions as it does not solvate the nucleophile as strongly as a protic solvent, thereby enhancing its reactivity.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable starting amine.
tert-Butyl Chloroacetate: The Sterically Controlled Reagent and Protecting Group
The unique properties of tert-butyl chloroacetate lend it to more specialized applications where steric control or acid-labile protection is required.
1. The Darzens Glycidic Ester Condensation:
tert-Butyl chloroacetate is a key reagent in the Darzens condensation, a reaction that forms α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[10] These glycidic esters are valuable intermediates in the synthesis of various pharmaceuticals.[10]
Detailed Protocol: Darzens Condensation of an Aldehyde
This protocol provides a step-by-step methodology for the Darzens condensation using tert-butyl chloroacetate.[1]
-
Reaction Setup: A mixture of an aldehyde (10 mmol) and tert-butyl chloroacetate (12 mmol) is added to a stirred suspension of powdered sodium hydroxide (30 mmol) in THF (20 mL) at 10-15 °C.
-
Reaction Monitoring: The reaction is stirred at this temperature and monitored by TLC for the disappearance of the aldehyde.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of cold water. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude glycidic ester can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Base and Solvent: A strong, non-nucleophilic base like sodium hydroxide in an aprotic solvent like THF is used to deprotonate the α-carbon of the chloroacetate, forming the enolate nucleophile required for the initial aldol-type addition to the carbonyl compound.
-
Temperature Control: The reaction is typically run at low temperatures to control the exothermicity and to favor the desired reaction pathway over potential side reactions.
Caption: Experimental workflow for the Darzens condensation.
2. Protecting Group in Peptide Synthesis:
The tert-butyl ester moiety is widely used as a protecting group for the side-chain carboxyl groups of aspartic acid and glutamic acid in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy.[25] Its stability to the basic conditions used for Fmoc deprotection and its facile cleavage under acidic conditions (typically with trifluoroacetic acid) make it an ideal orthogonal protecting group.[22][25][26] tert-Butyl chloroacetate can be used to introduce this protecting group onto the amino acid side chain.
Part 4: Safety and Handling: A Prudent Approach
Both n-butyl chloroacetate and tert-butyl chloroacetate are hazardous chemicals and must be handled with appropriate safety precautions.
| Hazard | n-Butyl Chloroacetate | tert-Butyl Chloroacetate |
| Toxicity | Corrosive and can cause injury to the skin, eyes, and respiratory tract.[27] Toxic in contact with skin and harmful if swallowed.[4][5] | Toxic if inhaled, harmful if swallowed or in contact with skin.[16][17] Causes skin and eye irritation.[17][19] Lachrymator.[19] |
| Flammability | Combustible liquid. | Flammable liquid and vapor.[17] |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | Use in a chemical fume hood.[19] Keep away from sources of ignition.[19] Wear appropriate PPE. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store in a tightly closed container in a cool, dry, well-ventilated place, often in a flammables area.[19] Moisture sensitive.[16] |
Conclusion: Making the Right Choice for Your Synthesis
The choice between n-butyl chloroacetate and tert-butyl chloroacetate is not one of superior versus inferior, but rather of selecting the right tool for the specific synthetic task at hand.
-
Choose n-butyl chloroacetate for robust, general-purpose alkylation of a wide range of nucleophiles via an S(_N)2 mechanism, where a stable ester moiety is desired in the final product or as a non-labile intermediate.
-
Choose tert-butyl chloroacetate when steric control is necessary, such as in the Darzens condensation, or when an acid-labile protecting group for a carboxylic acid is required, as is common in peptide synthesis. Its unique reactivity profile, born from steric hindrance and the stability of the corresponding carbocation, offers strategic advantages in complex molecular construction.
By understanding the fundamental differences in their physical properties and chemical reactivity, and by employing sound experimental design, researchers and drug development professionals can harness the full potential of these versatile isomeric building blocks to advance their synthetic goals.
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A-Level Expertise: Butyl Chloroacetate as a Strategic Alkylating Agent in Modern Organic Synthesis
Abstract
Butyl chloroacetate, available as n-butyl and tert-butyl isomers, stands as a pivotal reagent in organic synthesis, primarily valued for its role as an efficient alkylating agent. This guide provides an in-depth technical exploration of its properties, synthesis, and multifaceted applications. We will dissect the mechanistic principles governing its reactivity and present field-proven protocols for its use in O-, N-, S-, and C-alkylation reactions. By explaining the causality behind experimental choices—from solvent and base selection to the strategic use of phase-transfer catalysts—this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the full potential of this versatile chemical building block.
Core Reagent Profile: n-Butyl vs. tert-Butyl Chloroacetate
The term "butyl chloroacetate" most commonly refers to two isomers: n-butyl chloroacetate and tert-butyl chloroacetate. While both are effective alkylating agents, the structural difference in their butyl groups imparts distinct chemical properties and dictates their specific applications in synthesis.
The n-butyl ester is a robust derivative used to introduce the butoxycarbonylmethyl moiety onto nucleophiles. The resulting ester is stable under a variety of conditions. In contrast, the tert-butyl ester serves a more strategic role.[1] The bulky tert-butyl group makes the corresponding ester highly susceptible to cleavage under mild acidic conditions. This lability transforms tert-butyl chloroacetate into an invaluable reagent for installing a temporary, protecting group on nucleophilic functional groups, particularly in the synthesis of amino acids and complex pharmaceutical intermediates.[2]
Table 1: Physicochemical Properties of Butyl Chloroacetate Isomers
| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate | Citation(s) |
| CAS Number | 590-02-3 | 107-59-5 | [3][4] |
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ | [3][4] |
| Molecular Weight | 150.60 g/mol | 150.60 g/mol | [3][4] |
| Appearance | Colorless, transparent liquid | Colorless to yellow liquid | [5] |
| Density | ~1.07 g/cm³ | ~1.053 g/mL (at 25 °C) | [3] |
| Boiling Point | ~72 °C | 48-49 °C (at 11 mmHg) | [3] |
| Purity (Typical) | >98.5% | >97% | [5] |
Synthesis Pathways
The synthesis of butyl chloroacetate isomers is well-established, with methods optimized for industrial-scale production.
-
n-Butyl Chloroacetate: Typically synthesized through standard esterification of chloroacetic acid with n-butanol, often catalyzed by a strong acid.
-
tert-Butyl Chloroacetate: Due to the steric hindrance and acid sensitivity of tert-butanol, direct esterification is less efficient. Common industrial methods include:
-
Reaction of Chloroacetyl Chloride with tert-Butanol: This reaction is often performed in the presence of a tertiary amine base like pyridine or triethylamine to scavenge the HCl byproduct.[6]
-
Addition of Chloroacetic Acid to Isobutene: This catalyst-free method involves reacting the two components under pressure (3-12 bar) at elevated temperatures (80-110 °C).[7] A variation uses a strong acid ion-exchange resin as a catalyst in a solvent like dichloromethane.[8]
-
Safety and Handling
Both isomers of butyl chloroacetate are reactive and require careful handling in a well-ventilated chemical fume hood. They are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation or severe burns.[3][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][9]
-
Handling: Avoid contact with skin and eyes and inhalation of vapor. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]
-
First Aid: In case of skin contact, flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
The Alkylation Reaction: A Mechanistic Overview
The utility of butyl chloroacetate as an alkylating agent stems from the electrophilic character of the carbon atom alpha to the carbonyl group. The chlorine atom, being a good leaving group, facilitates a nucleophilic substitution reaction, typically proceeding via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.
Caption: General Sɴ2 mechanism for the alkylation of a nucleophile (Nu:⁻) with butyl chloroacetate.
In this one-step process, the nucleophile attacks the electrophilic carbon, and the chloride ion is displaced simultaneously. The reaction rate is dependent on the concentration of both the nucleophile and butyl chloroacetate. The choice of solvent, base, and temperature is critical for maximizing the yield and minimizing side reactions.
Applications in O-Alkylation: The Williamson Ether Synthesis
A classic application of halo-esters is in the O-alkylation of phenols and alcohols, a variant of the Williamson ether synthesis. This reaction is fundamental for preparing aryl ethers, which are prevalent in pharmaceuticals and agrochemicals.
Mechanistic Considerations: O- vs. C-Alkylation
The phenoxide anion, generated by deprotonating a phenol with a base, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para positions). Consequently, a competition between O-alkylation (ether formation) and C-alkylation (ring alkylation) can occur.
Caption: Solvent influence on the regioselectivity of phenoxide alkylation.
Causality of Experimental Choice: The reaction outcome is heavily influenced by the solvent.
-
Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are poor at solvating the "hard" oxygen anion of the phenoxide. This leaves the oxygen highly nucleophilic and sterically accessible, strongly favoring O-alkylation.
-
Protic Solvents (e.g., Water, Ethanol): These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity. This allows the "softer" carbon atoms of the aromatic ring to compete more effectively for the electrophile, increasing the proportion of C-alkylation.
For the synthesis of phenoxyacetate derivatives, O-alkylation is the desired pathway. Therefore, the reaction is almost always performed in a polar aprotic solvent with a suitable base.
Experimental Protocol: Synthesis of n-Butyl 2-(4-methylphenoxy)acetate
This protocol is adapted from the well-established Williamson ether synthesis of phenoxyacetic acids.
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 eq) in acetone or DMF. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Expertise & Trustworthiness: K₂CO₃ is a moderately strong base, sufficient to deprotonate the acidic phenol without being so strong as to promote significant side reactions. It is easily removed by filtration. Anhydrous conditions prevent hydrolysis of the chloroacetate ester.
-
-
Alkylation: Add n-butyl chloroacetate (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer sequentially with water, a dilute NaOH solution (to remove any unreacted p-cresol), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Applications in N-Alkylation: Synthesis of Glycine Derivatives
N-alkylation with butyl chloroacetate is a powerful method for synthesizing N-substituted glycine esters, which are critical building blocks for peptides, pharmaceuticals, and other bioactive molecules.
Mechanistic Considerations: Controlling Polyalkylation
A primary challenge in the alkylation of primary and secondary amines is controlling the selectivity. The mono-alkylated product is itself a nucleophile and can react further with the alkylating agent, leading to di-alkylation or even the formation of a quaternary ammonium salt.
Causality of Experimental Choice: To favor mono-alkylation, several strategies are employed:
-
Use of Excess Amine: Employing a large excess of the starting amine ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Controlled Stoichiometry: Careful, slow addition of the butyl chloroacetate to the amine can help maintain a low concentration of the alkylating agent, reducing the rate of the second alkylation.
-
Choice of Base: The amine itself can act as the base to neutralize the HCl formed. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or a hindered organic base like diisopropylethylamine (DIPEA) can be used. This is often preferred as it avoids consuming the valuable amine starting material.
Experimental Protocol: Synthesis of N-butylglycine tert-butyl ester
This protocol demonstrates the effective mono-alkylation of a primary amine using an excess of the amine as both the nucleophile and the base.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, place n-butylamine (a significant excess, e.g., 4-5 equivalents).
-
Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.0 eq) dropwise to the stirred n-butylamine over 30 minutes. Maintain the internal temperature between 30-70°C (the reaction is exothermic).
-
Expertise & Trustworthiness: The slow addition and temperature control are crucial for safety and to prevent runaway reactions. The excess amine acts as the solvent and base.
-
-
Reaction Completion: After the addition is complete, hold the reaction mixture at 70°C for an additional hour to ensure full consumption of the chloroacetate.
-
Workup: Cool the mixture and remove the excess n-butylamine under reduced pressure.
-
Extraction: Take up the residue in a biphasic system of benzene (or another suitable organic solvent like MTBE) and a 2N NaOH solution. Transfer to a separatory funnel and shake well.
-
Expertise & Trustworthiness: The aqueous base wash removes the n-butylammonium chloride salt formed during the reaction, leaving the desired ester product in the organic phase.
-
-
Isolation: Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate. Purify the resulting residue by vacuum distillation to yield N-butylglycine tert-butyl ester (Reported yield: 90%).
Applications in S-Alkylation: Synthesis of Thioethers
Thiols (mercaptans) are highly potent nucleophiles, significantly more so than their alcohol counterparts. This high nucleophilicity allows for rapid and efficient S-alkylation under mild conditions to form thioethers (sulfides).
Causality of Experimental Choice
-
Base: The acidity of thiols (pKa ~10-11) means that relatively weak bases like carbonates (K₂CO₃, Cs₂CO₃) or even tertiary amines are sufficient to generate the highly nucleophilic thiolate anion. Stronger bases like NaH or alkoxides are also effective but often unnecessary.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or acetone are ideal as they readily dissolve the reagents and promote high Sɴ2 reaction rates.
-
Catalyst: For less reactive systems or to accelerate the reaction, a catalytic amount of sodium or potassium iodide can be added. The iodide undergoes a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ.
Experimental Protocol: Synthesis of n-Butyl 2-(phenylthio)acetate
This is a representative protocol for the S-alkylation of an aromatic thiol.
-
Reaction Setup: To a solution of thiophenol (1.0 eq) in DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiophenolate. Then, add n-butyl chloroacetate (1.1 eq) dropwise.
-
Reaction: Continue stirring at room temperature or warm slightly (e.g., to 50°C) to accelerate the reaction. Monitor by TLC for the disappearance of thiophenol. The reaction is often complete within 1-3 hours.
-
Workup: Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by column chromatography on silica gel to yield the pure thioether.
Applications in C-Alkylation: Synthesis of Malonate Derivatives
Butyl chloroacetate can also serve as an electrophile for carbon-based nucleophiles, such as enolates derived from active methylene compounds like diethyl malonate. This C-C bond-forming reaction is crucial for synthesizing substituted carboxylic acid derivatives.
Causality of Experimental Choice
-
Base: The protons of active methylene compounds are significantly less acidic (pKa ~13 for diethyl malonate) than those of phenols or thiols. Therefore, a stronger base is required to generate the enolate nucleophile in sufficient concentration. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used.
-
Phase-Transfer Catalysis (PTC): An alternative, often greener, approach is to use a weaker base like K₂CO₃ in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).[5] The catalyst transports the enolate from the solid or aqueous phase into the organic phase where it can react with the butyl chloroacetate.[5] This method avoids the need for strong, moisture-sensitive bases and anhydrous conditions.
Experimental Protocol: PTC Synthesis of Diethyl 2-(butoxycarbonylmethyl)malonate
This protocol illustrates a modern, efficient C-alkylation using microwave irradiation and phase-transfer catalysis.
-
Reaction Setup: In a microwave reaction vessel, combine diethyl malonate (1.0 eq), n-butyl chloroacetate (1.2 eq), anhydrous potassium carbonate (4.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Expertise & Trustworthiness: This solvent-free or solid-liquid PTC approach is environmentally friendly. K₂CO₃ provides the basic environment, and TBAB facilitates the reaction between the phases.
-
-
Reaction: Seal the vessel and heat using microwave irradiation at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes). Monitor for completion.
-
Workup: After cooling, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Purification: Purify the residue by vacuum distillation or column chromatography to obtain the desired product.
Summary and Outlook
Butyl chloroacetate, in its n-butyl and tert-butyl forms, is a cornerstone alkylating agent in organic synthesis. Its predictable reactivity via the Sɴ2 mechanism allows for the efficient formation of C-O, C-N, C-S, and C-C bonds. The strategic choice between the stable n-butyl ester and the acid-labile tert-butyl ester provides chemists with a high degree of control over synthetic design, particularly in the realms of protecting group chemistry and the construction of complex molecular scaffolds. Understanding the mechanistic nuances and the rationale behind the selection of bases, solvents, and catalysts, as detailed in this guide, is paramount for harnessing the full synthetic power of this versatile reagent.
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Reactivity of butyl chloroacetate with nucleophiles
An In-Depth Technical Guide to the Reactivity of Butyl Chloroacetate with Nucleophiles
Abstract
Butyl chloroacetate is a versatile bifunctional molecule widely utilized in organic synthesis as a potent alkylating agent. Its structure, featuring an ester group and a reactive carbon-chlorine bond, allows for the strategic introduction of a butyl-oxycarbonylmethyl moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive technical overview of the reactivity of butyl chloroacetate with common nucleophiles, grounded in the principles of nucleophilic substitution. We will explore the underlying mechanisms, dissect the key factors influencing reaction outcomes, and provide field-proven experimental protocols for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Reactivity: The Sₙ2 Mechanism
At the heart of butyl chloroacetate's utility is its susceptibility to nucleophilic attack. The molecule's reactivity is dictated by the presence of a chlorine atom on the carbon adjacent (alpha, α) to the carbonyl group of the ester. This chlorine atom is a good leaving group, and the α-carbon is rendered electrophilic due to the electron-withdrawing effects of both the chlorine and the adjacent ester functionality.[1]
The predominant mechanism for reactions with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) pathway.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride ion.[3][4]
The reaction rate is dependent on the concentration of both the butyl chloroacetate substrate and the nucleophile.[2][5] The transition state involves a crowded, five-coordinate carbon center, which has significant implications for reaction kinetics, as we will explore.[6]
Caption: General Sₙ2 reaction of a nucleophile with butyl chloroacetate.
Key Factors Influencing Reactivity
The success and efficiency of alkylation reactions with butyl chloroacetate are a direct function of several interdependent parameters. A thorough understanding of these factors is critical for protocol design and optimization.
| Factor | Influence on Sₙ2 Reaction Rate | Causality & Field Insights |
| Nucleophile Strength | Strongly Increases Rate | A more potent nucleophile (e.g., RS⁻ > RNH₂; R₂NH > RNH₂) accelerates the reaction.[7][8] Strong, negatively charged nucleophiles are generally preferred.[8] The choice of base is critical; it must be strong enough to deprotonate the nucleophile (e.g., an alcohol or thiol) without promoting side reactions.[9] |
| Substrate Structure | High (Primary Halide) | Butyl chloroacetate is a primary alkyl halide (Cl-CH₂-R), which is ideal for Sₙ2 reactions.[2][3] Steric hindrance at the α-carbon is minimal, allowing for easy backside attack by the nucleophile.[6] Tertiary halides would favor elimination or Sₙ1 mechanisms.[2][9] |
| Leaving Group | Good (Chloride) | The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable on its own.[8] While bromide or iodide would be even better leaving groups, chloride is often a cost-effective and highly effective choice.[8] |
| Solvent | Polar Aprotic is Optimal | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are highly effective for Sₙ2 reactions.[6][7][10] They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the nucleophile relatively "naked" and highly reactive.[6][7] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction.[6] |
Reactions with Specific Nucleophile Classes
N-Nucleophiles: Synthesis of Glycine Esters
The reaction of butyl chloroacetate with amines is a cornerstone for synthesizing α-amino acid esters. Primary and secondary amines are excellent nucleophiles for this transformation.
-
Mechanism: The lone pair of the nitrogen atom attacks the electrophilic α-carbon, displacing the chloride. Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, an external, non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can be used.[11]
-
Application: This reaction is a direct route to compounds like N-butylglycine butyl ester, a valuable intermediate in peptide synthesis and other fine chemical applications.[12][13]
Protocol: Synthesis of N-Butylglycine Butyl Ester (Adapted from[12])
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of butylamine (e.g., 2.5 equivalents).
-
Reagent Addition: Slowly add butyl chloroacetate (1 equivalent) dropwise to the stirred butylamine. The reaction is exothermic; maintain the temperature between 30-70°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture at 70°C for one hour to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess butylamine under reduced pressure (rotary evaporation).
-
Dissolve the residue in a suitable organic solvent (e.g., benzene or diethyl ether) and wash with a 2N NaOH solution, followed by water, to remove any ammonium salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the resulting crude product by vacuum distillation to yield pure N-butylglycine butyl ester.
O-Nucleophiles: Williamson Ether Synthesis & Hydrolysis
Alkoxides and phenoxides, generated by deprotonating alcohols and phenols with a strong base, are effective oxygen-based nucleophiles for reacting with butyl chloroacetate. This is a classic Williamson Ether Synthesis .[3][9][14]
-
Mechanism: The alcohol or phenol is first deprotonated with a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) to form the highly nucleophilic alkoxide/phenoxide.[9][15][16] This anion then performs an Sₙ2 attack on the butyl chloroacetate.
-
Competing Reaction - Hydrolysis: Water can act as a weak nucleophile, leading to the hydrolysis of butyl chloroacetate back to chloroacetic acid and butanol, particularly under acidic or basic conditions.[17] The ester linkage itself can also be hydrolyzed under these conditions.[17] This underscores the importance of using anhydrous conditions for the Williamson ether synthesis.
Protocol: Synthesis of a Phenoxyacetate Ester (Adapted from[14][15])
-
Alkoxide Formation: In a flask, dissolve the phenol (e.g., p-cresol, 1 equivalent) in an aqueous solution of a strong base (e.g., 30% NaOH or KOH).[14][15] Stir until a homogeneous solution of the sodium/potassium phenoxide is formed.
-
Reagent Addition: Add butyl chloroacetate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 40-60 minutes.
-
Workup:
-
Cool the mixture and dilute with water.
-
Transfer to a separatory funnel and acidify with 6M HCl to protonate the carboxylic acid of the unreacted chloroacetic acid and the product phenoxyacetic acid (if the ester is hydrolyzed).
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to separate the desired ester from any acidic byproducts.
-
-
Purification: Dry the ether layer, concentrate, and purify the crude ester product via chromatography or distillation.
S-Nucleophiles: Thioether (Sulfide) Synthesis
Thiols (R-SH) are exceptionally potent nucleophiles, often more so than their alcohol counterparts, making their reaction with butyl chloroacetate highly efficient.[18] The resulting thiolate anion (RS⁻), formed by deprotonation with a mild base, readily alkylates.
-
Mechanism: A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, which is more acidic than an alcohol.[18] The resulting thiolate then attacks the butyl chloroacetate in a rapid Sₙ2 reaction to form a thioether.
-
Selectivity: The high nucleophilicity of sulfur allows for excellent chemoselectivity. Alkylation of a thiol can often be performed in the presence of alcohol or phenol functional groups without significant side reactions.
Protocol: General Thiol Alkylation in Water (Adapted from)
-
Reactor Setup: To a flask containing water, add the thiol (1 equivalent), butyl chloroacetate (1 equivalent), and a base (e.g., K₂CO₃, 1.2 equivalents).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Reaction progress can be monitored by TLC. These reactions are often complete within 1-3 hours.
-
Workup:
-
If the thioether product is a solid, it can often be isolated by simple filtration, followed by washing with water to remove inorganic salts.
-
If the product is an oil, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography if necessary.
General Experimental Workflow
A self-validating experimental approach is crucial for ensuring reproducibility and high yields. The following workflow represents a generalized procedure for the reactions discussed.
Caption: A generalized workflow for nucleophilic substitution reactions.
Conclusion
Butyl chloroacetate is a highly effective and predictable electrophile for the alkylation of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Its reactivity is governed by the Sₙ2 mechanism, making reaction outcomes highly dependent on controllable parameters such as nucleophile strength, solvent choice, and temperature. By leveraging the principles outlined in this guide, researchers can confidently design and execute robust synthetic protocols, enabling the efficient construction of complex molecular architectures for pharmaceutical and chemical applications.
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A Technical Guide to the Strategic Role of Butyl Chloroacetate in Modern Agrochemical Synthesis
This document provides an in-depth technical examination of butyl chloroacetate, a pivotal chemical intermediate in the agrochemical sector. We will move beyond a surface-level overview to explore the underlying chemical principles, synthetic routes, and practical applications that establish its importance. This guide is intended for researchers, chemists, and process development professionals engaged in the discovery and manufacturing of crop protection agents. Our focus will be on the causality behind its utility, the validation of its synthetic pathways, and the authoritative science that underpins its application.
Introduction: Defining the Core Intermediate
In the landscape of organic synthesis, intermediates are the foundational pillars upon which complex molecules are built. Butyl chloroacetate is a prime example of such a cornerstone compound, serving as a versatile and efficient building block in the production of high-performance agrochemicals.[1][2] It is an ester of chloroacetic acid and butanol, existing primarily as two isomers of industrial significance: n-butyl chloroacetate and tert-butyl chloroacetate. While both are valuable, their structural differences impart distinct reactivity profiles, making them suitable for different synthetic strategies.
-
n-Butyl Chloroacetate (CAS: 590-02-3): A straight-chain ester, it functions as a reliable alkylating agent in various nucleophilic substitution reactions.
-
tert-Butyl Chloroacetate (CAS: 107-59-5): The bulky tert-butyl group provides unique steric and electronic properties, making it a preferred intermediate in the synthesis of specific, high-value herbicide classes.[3][4]
This guide will dissect the synthesis of these isomers and illuminate their primary role in constructing the active ingredients that protect global crop yields.
Physicochemical and Reactive Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. Butyl chloroacetate's utility is rooted in its dual functionality: a reactive carbon-chlorine bond and an ester group. The chlorine atom serves as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles—the cornerstone of its function as an alkylating agent.[1]
| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate |
| CAS Number | 590-02-3 | 107-59-5[3] |
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂[5] |
| Molecular Weight | 150.60 g/mol | 150.60 g/mol [6] |
| Appearance | Colorless transparent liquid | Colorless liquid[5] |
| Boiling Point | 183°C (lit.)[7] | ~155°C (decomposes) |
| Density | ~1.07 g/cm³[8] | ~1.079 g/cm³ |
| Purity (Typical) | ≥ 98.5% | ≥ 97% |
Table 1: Comparative physicochemical properties of n-butyl and tert-butyl chloroacetate.
The high purity of commercially available butyl chloroacetate is critical, as impurities can lead to unwanted side reactions, reducing yield and complicating purification in multi-step agrochemical syntheses.[1][8]
Synthesis of Butyl Chloroacetate: Industrial Pathways
The industrial viability of an intermediate is heavily dependent on efficient and cost-effective synthesis routes. Several methods exist for producing butyl chloroacetate isomers.
3.1 Synthesis of n-Butyl Chloroacetate
The most common method is the direct Fischer esterification of chloroacetic acid with n-butanol.[9] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water byproduct through azeotropic distillation. The causality here is straightforward: the acid catalyst protonates the carbonyl oxygen of chloroacetic acid, increasing its electrophilicity for attack by the nucleophilic hydroxyl group of n-butanol.
3.2 Synthesis of tert-Butyl Chloroacetate (TBCA)
Direct esterification with tert-butanol is inefficient due to steric hindrance and the propensity of the tertiary alcohol to eliminate water and form isobutene under acidic conditions. Therefore, alternative industrial routes are employed:
-
Reaction of Chloroacetyl Chloride with tert-Butanol: This pathway involves the reaction of a highly reactive acid chloride with tert-butanol, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[5]
-
Addition of Chloroacetic Acid to Isobutene: This is a highly atom-economical method where chloroacetic acid adds across the double bond of isobutene.[10] The reaction can be catalyzed by strong acids, with modern green chemistry approaches favoring solid acid catalysts like ion-exchange resins to simplify purification and minimize waste.[10] A catalyst-free method under pressure and elevated temperature has also been developed to avoid side reactions like isobutene dimerization.[11]
Diagram 2: General mechanism for synthesizing herbicide precursors using TBCA.
4.2 Phenoxy Herbicides (e.g., 2,4-D Butyl Ester)
The herbicide 2,4-D butyl ester is a widely used systemic herbicide for broadleaf weed control. [12][13]It is important to note that the primary industrial synthesis of this specific molecule is the direct acid-catalyzed esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with n-butanol. [14][15] However, n-butyl chloroacetate can be used to synthesize the core structure of such phenoxy herbicides. In an alternative pathway, 2,4-dichlorophenol can be alkylated with n-butyl chloroacetate via the Williamson ether synthesis, directly yielding 2,4-D butyl ester. While perhaps less common for this specific bulk product, this pathway demonstrates the versatility of n-butyl chloroacetate as an alkylating agent.
Experimental Protocol: Synthesis of a 'FOP' Precursor
To ensure a self-validating and trustworthy methodology, this section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate, a simplified precursor analogous to those used in 'FOP' herbicide production.
Objective: To synthesize an aryloxyacetate intermediate via Williamson ether synthesis using tert-butyl chloroacetate.
Materials & Equipment:
-
Reagents: Hydroquinone, tert-butyl chloroacetate (TBCA), potassium carbonate (anhydrous, powdered), acetone (anhydrous).
-
Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen inlet, standard glassware for workup, rotary evaporator, silica gel for chromatography.
Methodology:
-
Reaction Setup:
-
Assemble the 3-neck flask with a reflux condenser, magnetic stir bar, and nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable slurry.
-
Begin stirring and purge the system with nitrogen for 10-15 minutes. This inert atmosphere is critical to prevent oxidation and side reactions involving moisture.
-
-
Reagent Addition:
-
Dissolve tert-butyl chloroacetate (1.1 eq) in a minimal amount of anhydrous acetone and load it into the dropping funnel.
-
Add the TBCA solution dropwise to the stirring slurry at room temperature over 30 minutes. The controlled addition helps manage any potential exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) using the hotplate.
-
Maintain the reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the hydroquinone starting material.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
The crude residue is redissolved in a suitable solvent (e.g., dichloromethane) and washed with water and brine to remove any remaining salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography on silica gel to isolate the desired mono-alkylated product from any unreacted starting material or di-alkylated byproduct.
-
Diagram 3: Experimental workflow for the synthesis of an aryloxyacetate precursor.
Safety, Handling, and Environmental Considerations
As a senior scientist, a commitment to safety and environmental stewardship is non-negotiable. Butyl chloroacetate isomers are reactive and hazardous chemicals that demand rigorous handling protocols.
6.1 Personnel Safety and Handling
Both n-butyl and tert-butyl chloroacetate are classified as flammable liquids and are harmful if swallowed or in contact with skin. [6][16][17][18]They are also severe skin and eye irritants. [16]Tert-butyl chloroacetate is additionally classified as toxic if inhaled. [16][17]
| Hazard Statement | Description | Applicable Isomer(s) |
|---|---|---|
| H226 | Flammable liquid and vapour | Both [6][16] |
| H302 | Harmful if swallowed | Both [6][16][18] |
| H312 | Harmful in contact with skin | tert-Butyl [6][16] |
| H314 / H315 | Causes severe skin burns/irritation and eye damage | Both [6][16][18] |
| H331 | Toxic if inhaled | tert-Butyl [6][16]|
Table 2: Key GHS Hazard Statements for Butyl Chloroacetates.
Mandatory Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood. [17]* Use spark-proof tools and explosion-proof equipment. [17]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), splash goggles, a face shield, and a lab coat. [16]* In case of spills, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste. 6.2 Environmental Fate
The release of chloroacetic acids and their derivatives into the environment is a concern due to their potential phytotoxicity. [19]While specific environmental fate data for butyl chloroacetate is limited, the degradation of related compounds provides insight. In aquatic environments, chloroacetic acids can be persistent, with biodegradation leading to the formation of various organic acids and chloride ions. [20]The degradation of pesticides in soil is a complex process influenced by microbial activity, pH, and temperature. [21][22]Therefore, manufacturing processes must incorporate stringent waste treatment protocols to prevent the release of these intermediates into the environment.
Conclusion
Butyl chloroacetate, particularly the tert-butyl isomer, is far more than a simple commodity chemical; it is a strategic enabler of modern herbicide technology. Its value is derived from its predictable reactivity as an alkylating agent, allowing for the precise and efficient construction of the complex molecular architectures found in high-efficacy products like aryloxyphenoxypropionate herbicides. The choice of which isomer to use is a deliberate, mechanistically-driven decision based on the desired synthetic outcome and the need to control reactivity and minimize byproducts. A comprehensive understanding of its synthesis, handling, and application chemistry is essential for any scientist or engineer working to advance the field of crop protection.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Innovation: The Role of Tert-Butyl Chloroacetate in Pesticide Manufacturing.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Butyl Chloroacetate.
- Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications.
- Sigma-Aldrich. (2013). tert-Butyl chloroacetate Safety Data Sheet.
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- Fisher Scientific. (2012). SAFETY DATA SHEET - tert-Butyl chloroacetate.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Agrochemical Innovations: The Role of Butyl Chloroacetate.
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- Google Patents. (n.d.). US5591888A - Process for producing tert.-butyl chloroacetate.
- University of Hertfordshire. (n.d.). 2,4-D-butyl ester. AERU.
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- GOV.UK. (n.d.). Review of the Fate and Transport of Selected Contaminants in the Soil Environment.
- Umweltbundesamt. (2022). Pesticide authorisations put our ground- & drinkingwater at risk.
- Ellis, D. A., & Mabury, S. A. (n.d.). The fate and persistence of trifluoroacetic and chloroacetic acids in pond waters. PubMed.
- Thompson, D. G., & Solomon, K. R. (2004). The ecological effects of trichloroacetic acid in the environment. PubMed.
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Butyl chloroacetate applications in dye and polymer synthesis
An In-depth Technical Guide to the Applications of Butyl Chloroacetate in Dye and Polymer Synthesis
Authored by a Senior Application Scientist
Abstract
Butyl chloroacetate, a versatile chemical intermediate, serves as a critical building block in the synthesis of a diverse array of organic molecules. This technical guide provides an in-depth exploration of its applications, focusing on its pivotal roles in the synthesis of advanced dyes and functional polymers. We will delve into the fundamental chemical properties of butyl chloroacetate, elucidating the structure-function relationships that underpin its reactivity. This guide will present detailed reaction mechanisms, field-proven experimental protocols, and the causality behind key experimental choices. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage butyl chloroacetate in their synthetic endeavors.
Core Principles: Understanding Butyl Chloroacetate
Butyl chloroacetate (CAS No: 590-02-3) is an ester of chloroacetic acid and butanol. Its molecular structure, featuring a reactive chlorine atom alpha to a carbonyl group, is the cornerstone of its utility in organic synthesis.[1] This configuration renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack, making butyl chloroacetate an excellent alkylating agent.[2]
The compound is a colorless, transparent liquid with a molecular formula of C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol .[2][3] Its physical and chemical properties are critical for its application in industrial processes, where consistency and high purity (typically >98.5%) are paramount for achieving predictable and reproducible outcomes.[4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [4] |
| Molecular Weight | 150.60 g/mol | [3] |
| Appearance | Colorless transparent liquid | [4] |
| CAS Number | 590-02-3 | |
| Density | 1.07 g/cm³ | [4] |
| Boiling Point | 183 °C; 72 °C (at reduced pressure) | [3] |
| Refractive Index | ~1.425 - 1.429 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [1][3] |
The Engine of Reactivity: Alkylation Mechanism
The primary mode of action for butyl chloroacetate in synthesis is its function as an alkylating agent.[2] The electron-withdrawing effect of the adjacent ester group and the chlorine atom makes the α-carbon a strong electrophile. This allows it to readily react with a wide range of nucleophiles, such as amines, phenols, and thiols, to introduce the butoxycarbonylmethyl group (-CH₂COOBu) onto the nucleophilic molecule. This reaction is a cornerstone of its application in both dye and polymer synthesis.
General Nucleophilic Substitution Mechanism
Application in Dye Synthesis: Building Chromophores
In the synthesis of dyes, butyl chloroacetate is instrumental as a precursor for creating complex and vibrant colorants. Its electrophilic nature is exploited to modify chromophore structures, often to enhance properties such as solubility, lightfastness, or affinity for a particular substrate.
Synthesis of Cationic Dyes
A primary application is the quaternization of tertiary amino groups present in a dye precursor. This reaction introduces a permanent positive charge, converting the molecule into a cationic dye. Cationic dyes are particularly useful for dyeing acrylic fibers, acid-modified synthetics, and leather.[6]
The reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbon of butyl chloroacetate, displacing the chloride ion.
Workflow for Cationic Dye Synthesis
2.1.1. Experimental Protocol: Synthesis of a Cationic Blue Dye
This protocol describes a representative synthesis where a leuco (reduced) form of a sulfur dye containing a secondary amino group is alkylated to produce a cationic dye.
Materials:
-
Reduced Sulfur Blue 1 dye precursor (containing -NH- group)
-
Butyl chloroacetate (CAS 590-02-3), >98.5% purity
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 20g of the reduced sulfur dye precursor in 200 mL of DMF. The dissolution is performed under a nitrogen atmosphere to prevent oxidation of the leuco dye.
-
Base Addition: Add 10g of anhydrous sodium carbonate to the solution. This acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
-
Alkylation: While stirring vigorously, slowly add 15g (0.1 mol) of butyl chloroacetate to the mixture. A slight exotherm may be observed; maintain the reaction temperature below 50°C using a water bath.[6] The causality here is critical: controlling the temperature prevents side reactions and potential degradation of the dye chromophore.
-
Reaction Monitoring: Allow the reaction to proceed at 45-50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the inorganic salts (sodium carbonate and sodium chloride).
-
Precipitation & Purification: Add the filtrate dropwise to 800 mL of vigorously stirred isopropanol. The cationic dye product will precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash with a small amount of fresh isopropanol, and dry under vacuum at 60°C to yield the final cationic blue dye.
Application in Polymer Synthesis: Controlling Architectures
Butyl chloroacetate's utility extends into the realm of polymer chemistry, where it is primarily employed not as a monomer, but as a crucial controlling agent. Its structure allows it to function as a highly effective chain transfer agent (CTA) in radical polymerizations.
Role as a Chain Transfer Agent (CTA)
Chain Transfer in Radical Polymerization
3.1.1. Experimental Protocol: Controlled Emulsion Polymerization of Butyl Acrylate
This protocol details the emulsion polymerization of butyl acrylate using butyl chloroacetate as a CTA to control the polymer's molecular weight.
Materials:
-
Butyl Acrylate (monomer), inhibitor removed
-
Butyl Chloroacetate (CTA)
-
Potassium Persulfate (KPS) (initiator)
-
Dodecylbenzenesulfonic acid (emulsifier)
-
Deionized water
-
Sodium Bicarbonate (buffer)
Procedure:
-
Reactor Setup: Assemble a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple.
-
Aqueous Phase Preparation: Charge the reactor with 400g of deionized water, 5g of dodecylbenzenesulfonic acid, and 1g of sodium bicarbonate. The buffer is essential to maintain a stable pH throughout the polymerization.
-
Deoxygenation: Purge the system with nitrogen for 30 minutes while stirring at 150 RPM to remove dissolved oxygen, which can inhibit radical polymerization.
-
Monomer/CTA Mixture: In a separate beaker, prepare a mixture of 200g of butyl acrylate and 4g of butyl chloroacetate. The ratio of CTA to monomer is a critical parameter that dictates the final molecular weight; this ratio must be optimized for the desired polymer characteristics.[10]
-
Emulsification: Add the monomer/CTA mixture to the reactor and increase the stirring speed to 300 RPM for 15 minutes to form a stable emulsion.
-
Polymerization: Maintain the reaction at 80°C for 3 hours. Monitor the reaction for an increase in viscosity and the disappearance of the monomer odor.
-
Completion and Cooling: After 3 hours, cool the reactor to room temperature. The resulting product is a stable polymer latex.
-
Analysis: Characterize the resulting polymer for molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).
Safety and Handling
Butyl chloroacetate is a hazardous chemical and must be handled with appropriate care. It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[3] As a reactive alkylating agent, it can cause irritation upon contact.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[11][12]
-
Storage: Store in a cool, dry place in a tightly closed container, away from sources of ignition and incompatible materials such as strong bases and oxidizing agents.[11][13]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11]
Conclusion
Butyl chloroacetate is a highly versatile and reactive intermediate with significant industrial applications. Its utility is rooted in its fundamental chemical structure, which makes it a potent alkylating agent. In dye synthesis, it enables the modification of chromophores to produce valuable cationic dyes with tailored properties. In polymer science, it serves as an effective chain transfer agent, providing precise control over polymer molecular weight and architecture in radical polymerizations. The protocols and mechanisms detailed in this guide underscore the compound's importance and provide a framework for its safe and effective use in research and industrial settings. A thorough understanding of its reactivity, coupled with careful experimental design, allows scientists to harness the full potential of this foundational chemical building block.
References
- Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. (2024). Htdchem.
- Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. (n.d.). Cole-Parmer.
- Tert-Butyl Chloroacetate MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem.
- Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- tert-Butyl chloroacetate 107-59-5 wiki. (n.d.). Guidechem.
- SAFETY DATA SHEET - tert-Butyl chloroacetate. (2012). Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl chloroacetate. (2012). Thermo Fisher Scientific.
- butyl 2-chloroacetate - Solubility of Things. (n.d.). Solubility of Things.
- Butyl chloroacetate | C6H11ClO2 | CID 11530. (n.d.). PubChem, National Institutes of Health.
- Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for producing tert.-butyl chloroacetate. (1997). Google Patents.
- Application Notes and Protocols: Vinyl Chloroacetate in the Synthesis of Functional Polymers. (n.d.). Benchchem.
- Understanding Butyl Chloroacetate: Properties and Production in China. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- tert-Butyl chloroacetate 97 107-59-5. (n.d.). Sigma-Aldrich.
- tert-Butyl chloroacetate 97 107-59-5. (n.d.). Sigma-Aldrich.
- Tery Butyl Chloro Acetate. (n.d.). Ferguson chemicals.
- tert-Butyl chloroacetate | 107-59-5. (2025). ChemicalBook.
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- BUTYL CHLOROACETATE. (n.d.). Gsrs.
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- The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. (2015). Semantic Scholar.
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- Theoretical Study of Chain Transfer to Agent Kinetics in Butyl Acrylate Polymerization. (2025). ResearchGate.
- Controlled Radical Polymerization Guide. (n.d.). Sigma-Aldrich.
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A Comprehensive Spectroscopic and Analytical Guide to Butyl Chloroacetate
This technical guide provides an in-depth exploration of the spectral characteristics of butyl chloroacetate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the structural information that can be gleaned from each spectrum, the rationale behind the observed spectral features, and the practical aspects of data acquisition.
Introduction to Butyl Chloroacetate: A Versatile Chemical Building Block
Butyl chloroacetate (n-butyl chloroacetate), with the chemical formula C₆H₁₁ClO₂, is a colorless liquid and a valuable bifunctional compound.[1][2] Its structure incorporates both an ester and an alkyl halide, making it a versatile reagent for introducing a butoxycarbonylmethyl moiety in organic synthesis. Accurate and comprehensive characterization of this compound is paramount for its effective use and for quality control in its production and application. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The ¹H NMR spectrum of butyl chloroacetate is characterized by distinct signals corresponding to the different proton environments in the butyl chain and the chloroacetyl group.
Table 1: ¹H NMR Spectral Data for Butyl Chloroacetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~4.06 | Singlet | 2H | Cl-CH₂ -C(=O)- |
| ~1.66 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.39 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.96 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.[3][4]
Interpretation of the ¹H NMR Spectrum:
The downfield shift of the triplet at approximately 4.20 ppm is attributed to the methylene protons directly attached to the electron-withdrawing oxygen atom of the ester group. The singlet at around 4.06 ppm corresponds to the methylene protons adjacent to the carbonyl group and the chlorine atom, both of which are strongly deshielding. The multiplets at approximately 1.66 ppm and 1.39 ppm represent the two methylene groups in the middle of the butyl chain. The upfield triplet at about 0.96 ppm is characteristic of the terminal methyl group of the butyl chain, which is the most shielded set of protons.
Diagram 1: ¹H NMR Assignments for Butyl Chloroacetate
Caption: Correlation of ¹H NMR peaks with the molecular structure of butyl chloroacetate.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each unique carbon environment gives rise to a distinct signal in the spectrum.
Table 2: ¹³C NMR Spectral Data for Butyl Chloroacetate
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C =O |
| ~66 | -O-C H₂- |
| ~41 | Cl-C H₂- |
| ~30 | -O-CH₂-C H₂- |
| ~19 | -CH₂-C H₂-CH₃ |
| ~13 | -C H₃ |
Note: Chemical shifts are approximate and can vary based on experimental conditions.[3]
Interpretation of the ¹³C NMR Spectrum:
The most downfield signal at approximately 167 ppm is characteristic of the carbonyl carbon of the ester group. The signal at around 66 ppm corresponds to the carbon of the methylene group directly bonded to the ester oxygen. The carbon atom attached to the chlorine atom appears at about 41 ppm. The remaining signals at approximately 30, 19, and 13 ppm are assigned to the other three carbons of the butyl chain, with the chemical shift decreasing as the distance from the electron-withdrawing ester group increases.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for Butyl Chloroacetate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1280 | Strong | C-O stretch (ester) |
| ~740 | Strong | C-Cl stretch |
Note: Peak positions are approximate.[5][6]
Interpretation of the IR Spectrum:
The IR spectrum of butyl chloroacetate is dominated by a strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of strong C-H stretching vibrations around 2960 cm⁻¹ confirms the aliphatic nature of the butyl group. A strong band at approximately 1280 cm⁻¹ is indicative of the C-O stretching vibration of the ester linkage. Finally, the absorption band in the region of 740 cm⁻¹ can be attributed to the C-Cl stretching vibration.
Diagram 2: Key Functional Group Vibrations in Butyl Chloroacetate
Caption: Correlation of key IR absorption bands with functional groups in butyl chloroacetate.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Table 4: Major Fragments in the Mass Spectrum of Butyl Chloroacetate
| m/z | Proposed Fragment |
| 150/152 | [C₆H₁₁ClO₂]⁺ (Molecular Ion) |
| 93/95 | [CH₂ClC(=O)O]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 56 | [C₄H₈]⁺ |
| 41 | [C₃H₅]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M+2 peaks for chlorine-containing fragments.[2]
Interpretation of the Mass Spectrum:
The mass spectrum of butyl chloroacetate shows a molecular ion peak at m/z 150, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The characteristic M+2 peak at m/z 152, with approximately one-third the intensity of the m/z 150 peak, confirms the presence of a single chlorine atom.
A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion or an alkoxy radical. Another significant fragmentation is the loss of the butoxy group to form the chloroacetyl cation. The base peak is often the butyl cation at m/z 57, formed by the cleavage of the ester bond with charge retention on the alkyl fragment. The peak at m/z 56 can arise from the loss of a hydrogen atom from the butyl cation.
Diagram 3: Simplified Fragmentation Pathway of Butyl Chloroacetate
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Navigating the Solvent Landscape: A Technical Guide to Butyl Chloroacetate Solubility for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, understanding the solubility of reagents is paramount to success. Butyl chloroacetate, a versatile building block, is frequently employed in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its efficacy in these applications is intrinsically linked to its behavior in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of butyl chloroacetate, offering both predictive insights and a robust experimental framework for its quantitative determination.
The Molecular Profile of Butyl Chloroacetate: A Prelude to its Solubility
To comprehend the solubility of butyl chloroacetate, we must first examine its molecular architecture. Butyl chloroacetate (C₆H₁₁ClO₂) is an ester characterized by a butyl group, a chloroacetyl moiety, and an ester linkage.[3] This combination of functional groups imparts a distinct polarity to the molecule. The electronegative chlorine and oxygen atoms create a dipole moment, rendering the molecule polar. However, the nonpolar butyl chain also contributes to its overall character, creating a molecule with both polar and nonpolar regions. This duality is the key to understanding its solubility in different organic solvents.
The principle of "like dissolves like" is the cornerstone of predicting solubility.[4][5] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The solubility of butyl chloroacetate, therefore, is a nuanced interplay of its polar head and nonpolar tail with the solvent molecules.
A Predictive Framework for Butyl Chloroacetate Solubility
While precise quantitative solubility data for butyl chloroacetate across a wide spectrum of organic solvents is not extensively published, we can construct a robust predictive framework based on its molecular structure and the principles of intermolecular forces. This table provides an at-a-glance guide for researchers selecting appropriate solvents for their reactions.
| Solvent Class | Solvent Examples | Predicted Solubility | Dominant Intermolecular Interactions |
| Polar Protic | Methanol, Ethanol, Propanol, Butanol | Miscible | Dipole-dipole interactions, London dispersion forces |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Miscible | Dipole-dipole interactions, London dispersion forces |
| Nonpolar | Hexane, Heptane | Partially Miscible to Immiscible | Primarily London dispersion forces |
| Aromatic | Toluene, Benzene | Miscible | Dipole-induced dipole, London dispersion forces |
| Halogenated | Dichloromethane, Chloroform | Miscible | Dipole-dipole interactions, London dispersion forces |
Causality Behind the Predictions:
-
Polar Protic and Aprotic Solvents: Butyl chloroacetate is expected to be fully miscible with polar solvents such as alcohols, ketones, and esters.[4][6][7] The dipole-dipole interactions between the polar C-Cl and C=O bonds of butyl chloroacetate and the polar functional groups of these solvents are strong enough to overcome the intermolecular forces within both the solute and the solvent.
-
Nonpolar Solvents: In nonpolar solvents like hexane, the primary intermolecular forces are weak London dispersion forces. While the butyl chain of butyl chloroacetate can interact favorably with hexane, the polar chloroacetyl group is not well-solvated, leading to lower solubility or immiscibility.
-
Aromatic Solvents: Aromatic solvents like toluene are generally considered nonpolar, but their pi-electron systems can be polarized. This allows for dipole-induced dipole interactions with the polar regions of butyl chloroacetate, leading to good solubility.
-
Halogenated Solvents: Halogenated solvents like dichloromethane and chloroform are polar and can effectively solvate the polar chloroacetyl group of butyl chloroacetate through dipole-dipole interactions, resulting in miscibility.
Experimental Determination of Butyl Chichloroacetate Solubility: A Self-Validating Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol provides a detailed, step-by-step methodology for quantifying the solubility of butyl chloroacetate in an organic solvent. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
Materials and Equipment
-
Butyl chloroacetate (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of butyl chloroacetate solubility.
Caption: Experimental workflow for determining butyl chloroacetate solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh a known volume of the desired organic solvent into several vials.
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.
-
Add an excess of butyl chloroacetate to each vial. The presence of a separate, undissolved phase of butyl chloroacetate is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the vials using a vortex mixer for at least 1 minute to facilitate initial dissolution.
-
Return the vials to the temperature-controlled water bath and allow them to equilibrate for a sufficient period (typically 24-48 hours) with intermittent shaking. This extended time ensures that thermodynamic equilibrium is reached.[8]
-
-
Phase Separation and Sampling:
-
After equilibration, centrifuge the vials at a high speed to separate the undissolved butyl chloroacetate from the saturated solvent phase.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated positive displacement pipette. This should be done while the vials are still at the controlled temperature to avoid any temperature-induced precipitation.
-
-
Quantitative Analysis:
-
Accurately dilute the collected supernatant with a known volume of the pure solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of butyl chloroacetate.
-
Prepare a calibration curve using standard solutions of butyl chloroacetate of known concentrations in the same solvent.
-
-
Data Calculation and Validation:
-
Calculate the solubility of butyl chloroacetate in the solvent (e.g., in g/100 mL or mol/L) from the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be within an acceptable range (e.g., <5%).
-
Implications for Drug Development and Research
A thorough understanding of butyl chloroacetate's solubility is not merely an academic exercise; it has profound practical implications in a research and drug development setting:
-
Reaction Optimization: The choice of solvent can significantly impact reaction rates, yields, and purity of the final product. Knowing the solubility of butyl chloroacetate allows for the selection of a solvent that ensures it remains in the solution phase, maximizing its availability for the reaction.
-
Process Development and Scale-up: In pharmaceutical manufacturing, consistent and predictable solubility is critical for robust and scalable processes. In-depth knowledge of solubility in different solvents aids in designing efficient extraction, crystallization, and purification steps.
-
Formulation Development: For agrochemical and some topical pharmaceutical formulations, the solubility of active ingredient precursors like butyl chloroacetate in various co-solvents and excipients is a key consideration for achieving stable and effective products.
Conclusion
This technical guide provides a comprehensive overview of the solubility of butyl chloroacetate in organic solvents, blending theoretical predictions with a practical and robust experimental protocol. For researchers and drug development professionals, a firm grasp of these principles and methodologies is indispensable for harnessing the full synthetic potential of this important chemical intermediate. By moving beyond qualitative descriptions to a more quantitative and predictive understanding of solubility, scientists can accelerate their research, optimize their processes, and ultimately, contribute to the development of novel and effective chemical entities.
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Core Physical Properties of Butyl Chloroacetate: A Comparative Overview
An In-Depth Technical Guide to the Physical Properties of Butyl Chloroacetate
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of chemical reagents is paramount for predictable and successful experimentation. This guide provides a detailed exploration of the boiling point and density of butyl chloroacetate, moving beyond mere data points to elucidate the underlying chemical principles and provide actionable experimental protocols.
Butyl chloroacetate, a colorless liquid, is a versatile reagent in organic synthesis.[1][2][3] However, it is crucial to distinguish between its isomers, as they exhibit distinct physical properties. The most common isomer is n-butyl chloroacetate, and its properties are often reported without the "n-" prefix.
| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate | Data Source(s) |
| Boiling Point | 183 °C at 760 mmHg | 48-49 °C at 11 mmHg | [1][4][5] |
| 180.6 °C at 760 mmHg | 150 °C (extrapolated to 760 mmHg) | [4][6] | |
| Density | 1.0704 g/cm³ at 20 °C/4 °C | 1.053 g/mL at 25 °C | [1][7][8] |
| 1.057 g/cm³ | [4] |
The Molecular Basis of Butyl Chloroacetate's Physical Properties
A nuanced understanding of a molecule's structure is essential to comprehend its physical behavior. The boiling point and density of butyl chloroacetate are direct consequences of its molecular architecture and the resulting intermolecular forces.
Influence of Molecular Structure on Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For butyl chloroacetate, several structural features are key determinants of its boiling point:
-
Ester Functional Group: The ester group (-COO-) introduces polarity to the molecule due to the presence of the electronegative oxygen atoms. This leads to dipole-dipole interactions, which are stronger than the van der Waals forces present in nonpolar molecules of similar size, thus requiring more energy (a higher temperature) to overcome.
-
Chlorine Atom: The electronegative chlorine atom further enhances the molecule's polarity through inductive effects, strengthening the dipole-dipole interactions and contributing to a higher boiling point.
-
Butyl Chain: The length and branching of the butyl group also play a significant role.
-
n-Butyl Chloroacetate: The linear "n-" butyl chain allows for greater surface area contact between molecules, maximizing the effect of London dispersion forces.
-
tert-Butyl Chloroacetate: The bulky and highly branched "tert-" butyl group hinders close packing of the molecules, reducing the effective surface area for intermolecular interactions. This results in weaker overall intermolecular forces and a significantly lower boiling point compared to its straight-chain isomer.[5][6][7][8][10][11]
-
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the boiling point of n-butyl chloroacetate.
Determinants of Density
Density is defined as mass per unit volume.[12] The density of butyl chloroacetate is influenced by:
-
Atomic Mass: The presence of a relatively heavy chlorine atom in the molecule contributes to a higher molecular weight (150.60 g/mol ) without a proportionally massive increase in volume compared to a hydrocarbon of similar size.[1] This results in a density greater than that of water.
-
Intermolecular Forces and Molecular Packing: The same intermolecular forces that dictate the boiling point also influence how closely the molecules can pack together. The stronger dipole-dipole interactions in n-butyl chloroacetate lead to more efficient packing and, consequently, a higher density compared to less polar molecules of a similar size. The less efficient packing of the bulky tert-butyl isomer contributes to its slightly lower density.
Experimental Determination of Physical Properties
The following protocols are designed to be self-validating and provide accurate determinations of the boiling point and density of butyl chloroacetate.
Protocol for Boiling Point Determination via the Thiele Tube Method
This method is advantageous due to its requirement for a small sample volume and its accuracy.[13]
Materials:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
-
Butyl chloroacetate sample (approx. 0.5 mL)
-
Safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of butyl chloroacetate to the small test tube. Place the capillary tube (sealed end up) into the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with enough mineral oil to immerse the side arm.
-
Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[9] Convection currents will ensure uniform heating of the oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]
-
Record: Record the temperature. For high accuracy, repeat the determination.
Causality and Self-Validation:
-
The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure.
-
The point at which the liquid re-enters the capillary tube signifies that the vapor pressure of the sample is equal to the external pressure, which is the definition of the boiling point.
Caption: Workflow for boiling point determination using a Thiele tube.
Protocol for Density Determination Using a Pycnometer
A pycnometer (or specific gravity bottle) provides a more accurate and precise measurement of density than a simple graduated cylinder and balance.
Materials:
-
Pycnometer (e.g., 10 mL) with a stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Butyl chloroacetate sample
-
Distilled water
-
Thermometer
-
Acetone (for cleaning and drying)
-
Safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance and record the mass (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂). Record the temperature of the water.
-
Mass of Pycnometer with Butyl Chloroacetate: Empty the pycnometer, rinse it with acetone, and dry it completely. Fill the pycnometer with butyl chloroacetate, insert the stopper, dry the exterior, and weigh it. Record the mass (m₃).
-
Calculations:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the recorded temperature)
-
Mass of butyl chloroacetate = m₃ - m₁
-
Density of butyl chloroacetate = (Mass of butyl chloroacetate) / (Volume of pycnometer)
-
Causality and Self-Validation:
-
By using a reference liquid of known density (water), the precise volume of the pycnometer is determined at a specific temperature.
-
This calibrated volume is then used to determine the density of the unknown liquid, minimizing errors associated with reading a graduated scale.
Safety and Handling Considerations
Butyl chloroacetate is a corrosive and toxic substance.[1][4] Appropriate safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling butyl chloroacetate.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
The physical properties of butyl chloroacetate, specifically its boiling point and density, are not arbitrary values but are deeply rooted in its molecular structure and the resulting intermolecular forces. A thorough understanding of these principles, coupled with meticulous experimental technique, empowers researchers to utilize this important reagent with precision and safety. The provided protocols offer a robust framework for the accurate determination of these key physical constants, ensuring reliable data for any research or development endeavor.
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Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem . Source: National Institutes of Health. [Link]
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Measuring density | Class experiment - RSC Education . Source: Royal Society of Chemistry. [Link]
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Determination of Boiling Point (B.P): . Source: Vijay Nazare. [Link]
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Butyl 2-Chloroacetate (CAS 590-02-3): A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Profile of a Versatile Synthetic Workhorse
Butyl 2-chloroacetate, registered under CAS number 590-02-3, is a pivotal chemical intermediate in the landscape of organic synthesis.[1] Also known by synonyms such as n-Butyl chloroacetate and Chloroacetic acid n-butyl ester, this compound is an ester derived from chloroacetic acid and n-butanol.[2] It presents as a colorless, transparent liquid with a characteristically fruity aroma.[3][4] Its molecular structure, featuring a reactive C-Cl bond alpha to an ester carbonyl, renders it a potent and versatile alkylating agent, a characteristic that is fundamental to its widespread use.[1][5] This guide provides an in-depth examination of Butyl 2-chloroacetate, from its fundamental properties and synthesis to its critical applications in pharmaceutical development, all grounded in a framework of rigorous scientific integrity for the practicing researcher.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe use in experimental design. Butyl 2-chloroacetate is a moderately volatile compound, soluble in common organic solvents like alcohol and ether, but insoluble in water.[6] High purity, often exceeding 98.5%, is critical for its application in sensitive synthetic pathways where impurities could lead to undesirable side reactions.[1][3]
Table 1: Key Physicochemical Properties of Butyl 2-Chloroacetate
| Property | Value | Reference(s) |
| CAS Number | 590-02-3 | [2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][7] |
| Molecular Weight | 150.60 g/mol | [1][6][7] |
| Appearance | Colorless transparent liquid | [2][3] |
| Density | 1.0704 g/cm³ at 20 °C | [2][8] |
| Boiling Point | 183 °C (at 760 mmHg) | [8] |
| 72-74 °C (at 15 mmHg) | [2] | |
| Refractive Index (n_D^20) | ~1.425 - 1.428 | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [6] |
Table 2: Spectroscopic Data for Butyl 2-Chloroacetate
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available in databases. | [6] |
| ¹³C NMR | Spectral data available in databases. | [6] |
| IR Spectroscopy | Key absorptions for C=O (ester) and C-Cl stretches. | [6] |
| Mass Spectrometry | Electron ionization mass spectrum available. | [6] |
Synthesis and Manufacturing
The primary industrial synthesis of Butyl 2-chloroacetate is achieved through the Fischer esterification of chloroacetic acid with n-butanol. This reaction is typically acid-catalyzed and driven to completion by removing the water formed during the reaction.
Representative Laboratory Synthesis Protocol
The following protocol describes a common laboratory-scale synthesis.
Objective: To synthesize Butyl 2-chloroacetate via Fischer esterification.
Materials:
-
Chloroacetic acid (1.0 eq)
-
n-Butanol (1.5 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as a solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A mixture of chloroacetic acid, n-butanol, and toluene is charged into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: The mixture is stirred, and a catalytic amount of concentrated sulfuric acid is carefully added.
-
Reflux: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored (e.g., by TLC or GC) until the starting chloroacetic acid is consumed. A typical reaction involves heating at approximately 105°C for 4 hours.
-
Workup: The mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining chloroacetic acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure Butyl 2-chloroacetate.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Butyl 2-Chloroacetate Synthesis.
Chemical Reactivity and Mechanism of Action
The synthetic utility of Butyl 2-chloroacetate is dominated by its behavior as an electrophile. The presence of the electron-withdrawing chlorine atom makes the adjacent methylene (CH₂) carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as an alkylating agent, enabling the introduction of a CH₂COOBu (butyl carboxymethyl) moiety onto a variety of nucleophiles.[1][2]
The reaction typically proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (e.g., an amine, alkoxide, thiolate, or enolate) attacks the electrophilic carbon, displacing the chloride ion as a leaving group in a single, concerted step. This process is fundamental to forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1]
General Sₙ2 Reaction Mechanism
Caption: Sₙ2 mechanism of Butyl 2-chloroacetate with a generic nucleophile (Nu:).
Applications in Research and Drug Development
As a versatile building block, Butyl 2-chloroacetate is a key intermediate in the synthesis of more complex molecules across several industries, including pharmaceuticals, agrochemicals (pesticides and herbicides), and dyes.[1][3][5]
In the context of drug discovery and development, its role as a pharmaceutical intermediate is paramount.[3] While specific drug syntheses are often proprietary, the function of Butyl 2-chloroacetate is to act as a reactive handle for modifying lead compounds or building larger molecular scaffolds. For instance, it can be used to alkylate nitrogen atoms in heterocyclic cores common to many active pharmaceutical ingredients (APIs), or to etherify phenolic hydroxyl groups. These modifications are crucial for tuning a molecule's pharmacological properties, such as solubility, receptor binding affinity, and metabolic stability.
A representative application would be the N-alkylation of a primary or secondary amine, a common functional group in drug candidates, to introduce an ester-containing side chain. This ester can serve as a stable linker, or it can be designed as a prodrug, which is later hydrolyzed in vivo to release the active carboxylic acid.
Safety, Handling, and Toxicology
Butyl 2-chloroacetate is a hazardous chemical that must be handled with appropriate precautions. It is harmful if swallowed and toxic upon skin contact.[6] It is also classified as a severe skin and eye irritant.[6] Therefore, adherence to strict safety protocols is mandatory.
Table 3: Hazard Identification and Precautionary Statements (GHS)
| Category | Hazard Statement | Precautionary Statement (Examples) | Pictograms | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | 💀 | [6] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | P280: Wear protective gloves/protective clothing. P316: Get emergency medical help immediately. | 💀 | [6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. | ❗ | [6] |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water... | corrosive | [6] |
Toxicological Data Summary
-
Acute Oral LD50 (Rat): 360 mg/kg.[6]
-
Acute Dermal LD50 (Rabbit): >200 mg/kg and <316 mg/kg.[6]
-
Dermal Irritation (Rabbit): Classified as a severe irritant.[6]
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapor.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals. Keep the container tightly closed.
Spill Response Workflow
Caption: Workflow for Responding to a Butyl 2-Chloroacetate Spill.
Conclusion
Butyl 2-chloroacetate (CAS 590-02-3) is a cornerstone reagent for synthetic chemists, valued for its reliability as an alkylating agent. Its straightforward synthesis, well-defined reactivity, and broad applicability make it an indispensable tool in the construction of complex molecular architectures. For professionals in drug development, it serves as a key intermediate, providing a robust method for introducing the butyl carboxymethyl group to modify and optimize candidate molecules. However, its utility is matched by its hazardous nature, mandating that its power be harnessed with a commensurate level of respect for safety and proper handling procedures.
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The Organic Chemist's Workhorse: A Technical Guide to tert-Butyl Chloroacetate
An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of tert-Butyl Chloroacetate (CAS Number: 107-59-5).
Introduction: The Unique Utility of a Bifunctional Reagent
Tert-Butyl chloroacetate, also known as chloroacetic acid tert-butyl ester, is a versatile organic compound that holds significant importance as a chemical intermediate in a multitude of synthetic applications.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[3][4] Its structure uniquely combines the reactivity of an α-chloroester with the steric and electronic properties of a tert-butyl protecting group.[2] This duality makes it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[4] This guide provides a comprehensive overview of its core properties, synthesis methodologies, key chemical transformations, and critical safety protocols, offering field-proven insights for its effective application in a laboratory setting.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is paramount for its proper handling, reaction design, and purification. Tert-Butyl chloroacetate is a flammable liquid that is practically insoluble in water but soluble in many common organic solvents like ethanol and ether.[3][5][6] The bulky tert-butyl group significantly influences its reactivity, preventing self-condensation and enabling its use as a precise alkylating agent.
Table 1: Physicochemical Properties of tert-Butyl Chloroacetate
| Property | Value | Source(s) |
| CAS Number | 107-59-5 | [3] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [3][6][7] |
| Density | 1.053 g/mL at 25 °C | [8][9] |
| Boiling Point | 48-49 °C at 11 mmHg | [7][8][9] |
| Flash Point | 46 °C (114.8 °F) | [6][10] |
| Refractive Index (n²⁰/D) | 1.422 - 1.424 | [2][8][10] |
| Water Solubility | <0.1 g/L (20 °C), practically insoluble | [3][6][11] |
| Vapor Pressure | 2.75 mmHg at 25 °C | [5][10] |
Synthesis Methodologies: Crafting the Reagent
The selection of a synthetic route is often a balance between yield, purity, scalability, and environmental impact. For tert-butyl chloroacetate, two primary methods have been established, each with distinct advantages and considerations.
Method 1: Classical Esterification (Chloroacetyl Chloride Route)
This traditional laboratory-scale method involves the reaction of chloroacetyl chloride with tert-butyl alcohol.[1][2] The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which serves to neutralize the hydrogen chloride byproduct.[1][12]
Protocol: Synthesis via Chloroacetyl Chloride
-
To a stirred mixture of chloroacetyl chloride and N,N-dimethylaniline, slowly add tert-butyl alcohol while maintaining the temperature below 30 °C.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into water to quench the reaction and separate the organic layer.
-
Wash the organic layer sequentially with water, dilute acid (e.g., 10% H₂SO₄), water, and a saturated aqueous solution of sodium bicarbonate to remove impurities.[7]
-
Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄).[7]
-
Filter to remove the drying agent and purify the crude product by vacuum distillation, collecting the fraction at 48-49 °C / 11 mmHg to yield pure tert-butyl chloroacetate.[7]
Method 2: Acid-Catalyzed Alkene Addition (Isobutylene Route)
A more modern and atom-economical approach involves the direct addition of chloroacetic acid to isobutylene.[12][13] This reaction is catalyzed by a strong acid, often a solid-supported catalyst like a strong acid ion-exchange resin, which simplifies catalyst removal and product purification.[13] This method is often preferred for industrial production due to its potential for continuous processing and reduced waste generation.[13] A variation of this method can also be performed under pressure at elevated temperatures without a catalyst.[14]
Caption: Simplified mechanism of the Darzens glycidic ester condensation.
Protecting Group for Carboxylic Acids
The tert-butyl ester functionality serves as a robust protecting group for carboxylic acids. [2]It is stable under a wide range of basic and nucleophilic conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or formic acid) to regenerate the carboxylic acid. This selective deprotection is a cornerstone of multi-step organic synthesis, particularly in peptide synthesis where the lability of the tert-butyl group is advantageous.
Spectroscopic Profile
Characterization of tert-butyl chloroacetate is routinely performed using standard spectroscopic techniques. The data below represents typical values observed.
Table 2: Spectroscopic Data for tert-Butyl Chloroacetate
| Technique | Key Features and Typical Chemical Shifts/Signals | Source(s) |
| ¹H NMR | δ (ppm) in CDCl₃: ~4.0 (s, 2H, -CH₂Cl), ~1.5 (s, 9H, -C(CH₃)₃) | [1][5] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~166 (C=O), ~83 (-OC(CH₃)₃), ~41 (-CH₂Cl), ~28 (-C(CH₃)₃) | [1] |
| IR Spectroscopy | ν (cm⁻¹): ~1740-1760 (strong C=O stretch), ~1150 (C-O stretch), ~780 (C-Cl stretch) | [1] |
| Mass Spectrometry | Key fragments (m/z): 57 (t-Bu⁺), 77/79 (ClCH₂C=O⁺) | [1] |
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. Tert-Butyl chloroacetate is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is a flammable liquid and vapor. [5]It is toxic if inhaled and harmful if swallowed or in contact with skin. [5]It causes serious skin and eye irritation and may cause respiratory irritation. [4][5]It is also classified as a lachrymator, a substance that causes tearing. [6]* Handling: Always work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. [1]Keep the container tightly closed. It should be stored in a designated flammables area. It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and metals. [5][6]* Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. [5]
Conclusion
Tert-Butyl chloroacetate is more than a simple reagent; it is a strategic building block that enables complex molecular architecture. Its bifunctional nature as both a potent alkylating agent and a carrier of a cleavable protecting group makes it a highly valuable asset in the arsenal of synthetic chemists. By understanding its fundamental properties, synthesis, and reactivity, as detailed in this guide, researchers and drug development professionals can continue to leverage its capabilities to advance the frontiers of science and medicine.
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Fisher Scientific. (2012). SAFETY DATA SHEET - tert-Butyl chloroacetate.
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Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications.
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Butyl chloroacetate electrophilicity and reaction mechanism
An In-depth Technical Guide to the Electrophilicity and Reaction Mechanisms of Butyl Chloroacetate
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of butyl chloroacetate, a versatile reagent in organic synthesis. We will delve into the fundamental principles governing its electrophilicity and dissect the primary reaction mechanisms through which it participates in forming complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique reactivity of this compound in their work.
Molecular Structure and Electrophilic Nature
Butyl chloroacetate (C₆H₁₁ClO₂) is the butyl ester of chloroacetic acid. Its reactivity is fundamentally dictated by the electronic features of its structure. The molecule possesses two key electrophilic centers, but the reactivity at the α-carbon is overwhelmingly dominant in most synthetic applications.
The primary driver of its electrophilicity is the strong inductive effect exerted by two electron-withdrawing groups: the chlorine atom and the adjacent ester carbonyl group.[1] This polarization creates a significant partial positive charge (δ+) on the α-carbon, making it highly susceptible to attack by nucleophiles. The presence of the chlorine atom, a good leaving group, facilitates these reactions.
Key Physicochemical Properties
A summary of butyl chloroacetate's essential properties is provided below for reference in experimental design.
| Property | Value | Reference |
| CAS Number | 590-02-3 | |
| Molecular Formula | C₆H₁₁ClO₂ | |
| Molecular Weight | 150.60 g/mol | |
| Appearance | Colorless transparent liquid | |
| Boiling Point | 183 °C | |
| Density | 1.0704 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; Soluble in alcohol, ether |
Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The most prevalent reaction pathway for butyl chloroacetate is the bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this concerted process, a nucleophile attacks the electron-deficient α-carbon, simultaneously displacing the chloride ion.
This pathway is strongly favored over the alternative SN1 mechanism. An SN1 reaction would require the formation of an α-carbonyl carbocation, which is highly destabilized by the adjacent electron-withdrawing carbonyl group and electrostatic repulsion.[2] Therefore, for all practical purposes, reactions at the α-carbon of butyl chloroacetate proceed via an SN2 transition state.
Diagram: The SN2 Pathway
Caption: Generalized SN2 reaction of butyl chloroacetate with a nucleophile.
Key Synthetic Applications and Methodologies
Butyl chloroacetate's potent electrophilicity makes it a valuable alkylating agent for introducing the butoxycarbonylmethyl group (-CH₂COOBu) onto various nucleophiles.
A. Williamson Ether Synthesis
A classic application is the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile to form an ether.[3][4] This reaction is highly efficient for producing unsymmetrical ethers.[5] The reaction of a phenol with butyl chloroacetate, for instance, is a reliable method for synthesizing aryloxyacetates.
This protocol adapts the Williamson synthesis using chloroacetic acid, which follows the same mechanism as its butyl ester derivative.[4][6][7]
-
Deprotonation: Dissolve 4.0 g of KOH in 8 mL of water within a 250 mL round-bottom flask. Add 2.0 g of p-cresol (4-methylphenol) to the flask and swirl until a homogeneous solution of the potassium phenoxide is formed.[4][7] Causality: The strong base (KOH) is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the potent phenoxide nucleophile necessary for the SN2 attack.
-
Alkylation: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through a reflux condenser to the boiling solution over 10 minutes.[4] Note: For this guide's topic, butyl chloroacetate would be used here, typically in a non-aqueous solvent like DMF or acetonitrile.
-
Reflux: Continue refluxing the reaction mixture for an additional 10-30 minutes to ensure the reaction goes to completion.[4][6]
-
Workup - Quenching and Acidification: Transfer the hot solution to a beaker and cool to room temperature. Carefully acidify the solution with dropwise addition of concentrated HCl until the solution is acidic (test with pH paper).[4] Causality: Acidification protonates the carboxylate product, causing the neutral carboxylic acid to precipitate from the aqueous solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Purification: Recrystallize the crude product from hot water to obtain purified 4-methylphenoxyacetic acid.[6]
B. Enolate Alkylation
One of the most powerful applications of α-halo esters is the alkylation of enolates. Enolates, generated by the deprotonation of ketones, esters, or other carbonyl compounds, are excellent carbon-based nucleophiles.[8] The reaction with butyl chloroacetate forges a new carbon-carbon bond at the α-position.
Caption: Step-wise logical flow for the alkylation of a carbonyl compound.
This methodology is central to reactions like the Malonic Ester Synthesis and the Acetoacetic Ester Synthesis, which use enolates of diethyl malonate or ethyl acetoacetate, respectively, to create substituted carboxylic acids and methyl ketones.[9] The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and irreversible formation of the enolate, preventing side reactions like self-condensation.[8][10]
C. Reformatsky Reaction
The Reformatsky reaction is a distinct pathway that utilizes metallic zinc to transform the α-halo ester into an organozinc reagent, often called a Reformatsky enolate.[11] This process involves the oxidative addition of zinc into the carbon-chlorine bond.[11]
These organozinc reagents are less reactive (softer nucleophiles) than their lithium enolate or Grignard counterparts. This moderated reactivity is advantageous as it prevents unwanted side reactions, such as nucleophilic addition to the ester group of another butyl chloroacetate molecule.[12] The Reformatsky enolate then readily adds to aldehydes or ketones to form β-hydroxy esters after an acidic workup.[13]
Caption: Simplified workflow of the Reformatsky reaction.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that technical expertise is inseparable from a commitment to safety. Butyl chloroacetate is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin irritation and serious eye damage. It is also a lachrymator, meaning it can cause tearing.[14]
-
Handling: Always use butyl chloroacetate in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid breathing vapors.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible materials such as strong bases and oxidizing agents.[14][16]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[14]
Conclusion
Butyl chloroacetate is a powerful and versatile electrophile whose utility in organic synthesis is centered on the high reactivity of its α-carbon. A thorough understanding of its primary reaction mechanisms—notably SN2 substitution, enolate alkylation, and the Reformatsky reaction—is essential for its effective application. By appreciating the electronic principles that govern its reactivity and adhering to strict safety protocols, researchers can confidently employ this reagent to construct complex molecular targets in pharmaceutical and chemical research.
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Methodological & Application
Application Notes and Protocols for the Darzens Glycidic Ester Condensation Using Butyl Chloroacetate
Introduction: A Modern Perspective on a Classic Transformation
First unveiled by Auguste Georges Darzens in 1904, the Darzens glycidic ester condensation has remained a cornerstone of synthetic organic chemistry for over a century.[1] This robust carbon-carbon bond-forming reaction provides a direct route to α,β-epoxy esters, also known as glycidic esters, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[1] This guide offers a detailed exploration of the Darzens condensation with a specific focus on the application of butyl chloroacetate, a versatile and economically significant reagent in this classic transformation.
This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
The Mechanism: A Stepwise Journey to the Epoxide Ring
The Darzens condensation proceeds through a well-established, multi-step mechanism that begins with the deprotonation of the α-haloester.[1] The choice of base is critical and directly influences the efficiency of this initial step.
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of butyl chloroacetate, forming a resonance-stabilized enolate.[1][4] The stability of this enolate is a key driving force for the reaction.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition and results in the formation of a halohydrin intermediate.[1]
-
Intramolecular Cyclization: The alkoxide generated in the previous step then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom and displacing it to form the final α,β-epoxy ester product.[5]
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Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Amines with Butyl Chloroacetate
Abstract
The N-alkylation of amines with α-halo esters, specifically butyl chloroacetate, represents a cornerstone transformation in synthetic organic chemistry, providing a direct route to valuable amino acid esters. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics.[1] This guide offers a detailed exploration of the N-alkylation of primary and secondary amines using butyl chloroacetate. We will delve into the underlying mechanistic principles, provide robust and validated experimental protocols, and discuss critical process parameters that govern reaction success, including stoichiometry, solvent selection, and base dependency. Furthermore, this document emphasizes safety considerations and provides a framework for reaction monitoring and product purification, designed to empower researchers, scientists, and drug development professionals to confidently and effectively execute this vital chemical transformation.
Introduction: The Strategic Importance of N-Alkylation
N-alkylation is a fundamental process for carbon-nitrogen (C-N) bond formation, a ubiquitous linkage in biologically active molecules.[2][3] The reaction of an amine with an alkyl halide, such as butyl chloroacetate, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This pathway is instrumental in building molecular complexity and is a key strategy in drug discovery for modulating critical properties like potency, selectivity, and pharmacokinetic profiles.[4] The introduction of a butyl acetate moiety onto an amine scaffold can significantly alter its lipophilicity and metabolic stability, making this a valuable tool in medicinal chemistry.
Mechanistic Overview: The SN2 Pathway
The N-alkylation of an amine with butyl chloroacetate is a classic example of an SN2 reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom in butyl chloroacetate. This concerted process involves the simultaneous formation of a new C-N bond and the breaking of the C-Cl bond, with the chloride ion acting as the leaving group.
A crucial aspect of this reaction is the generation of a protonated amine (an ammonium salt) as a co-product. This acidic species can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the generated acid and ensure the reaction proceeds to completion.
Safety First: Handling Butyl Chloroacetate
Butyl chloroacetate, and its close analog tert-butyl chloroacetate, are classified as hazardous substances.[5][6][7] Adherence to strict safety protocols is paramount.
-
Hazard Profile : Harmful if swallowed or in contact with skin, toxic if inhaled, and causes severe skin burns and eye damage.[5] It is also a lachrymator.[5][6]
-
Handling Precautions :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[8]
-
Skin : Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[8]
-
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| H314: Causes severe skin burns and eye damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| H331: Toxic if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| H319: Causes serious eye irritation | P337 + P313: If eye irritation persists: Get medical advice/attention. |
Experimental Protocols
The choice between mono- and di-alkylation of primary amines is a significant challenge in N-alkylation reactions. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.[9] Careful control of stoichiometry and reaction conditions is therefore critical.
General Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation of an amine with butyl chloroacetate.
Caption: A typical experimental workflow for N-alkylation.
Protocol for Mono-N-Alkylation of a Primary Amine
This protocol is designed to favor the formation of the secondary amine by using an excess of the primary amine.
Materials:
-
Primary Amine (2.0-3.0 eq.)
-
Butyl Chloroacetate (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq.)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (2.0-3.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Addition of Alkylating Agent : Cool the stirred mixture to 0 °C in an ice bath. Add butyl chloroacetate (1.0 eq.) dropwise to the mixture.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the butyl chloroacetate is consumed.
-
Work-up :
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4][10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.[4]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][10]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary amine.
Protocol for N-Alkylation of a Secondary Amine
This protocol is generally more straightforward as over-alkylation to a quaternary ammonium salt is often slower.
Materials:
-
Secondary Amine (1.0 eq.)
-
Butyl Chloroacetate (1.0-1.2 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a stirred solution of the secondary amine (1.0 eq.) in acetonitrile or dichloromethane, add the base (1.5 eq.).
-
Addition of Alkylating Agent : Add butyl chloroacetate (1.0-1.2 eq.) dropwise to the solution at room temperature.
-
Reaction Progression : Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 2-8 hours). Gentle heating (e.g., to 40-50 °C) may be required for less reactive amines.
-
Work-up :
-
Purification : The resulting crude tertiary amine is often pure enough for subsequent steps. If necessary, purify by flash column chromatography.
Key Parameters and Optimization
The success of an N-alkylation reaction is highly dependent on several interconnected parameters.
The Role of the Base
A base is crucial for neutralizing the hydrohalic acid byproduct. The choice of base can significantly influence the reaction rate and selectivity.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) : These are commonly used, inexpensive, and easily removed during aqueous work-up. They are particularly suitable for reactions in polar aprotic solvents like ACN or DMF.
-
Organic Bases (e.g., Triethylamine, DIPEA) : These are soluble in a wider range of organic solvents. DIPEA is a non-nucleophilic base, which can be advantageous in preventing unwanted side reactions.
Solvent Effects
The solvent plays a critical role in an SN2 reaction by stabilizing the charged transition state.
-
Polar Aprotic Solvents (ACN, DMF, DMSO) : These solvents are generally preferred as they can solvate the cation of the base while leaving the anion relatively free, thus increasing its reactivity. They also effectively stabilize the polar transition state of the SN2 reaction.[11]
-
Chlorinated Solvents (DCM, DCE) : These are also effective for many N-alkylation reactions.[10]
-
Protic Solvents (e.g., Alcohols) : While less common for alkyl halide alkylations, they can be used. However, they can also solvate the nucleophilic amine, potentially slowing the reaction.
The following diagram illustrates the influence of the solvent and base on the reaction pathway.
Caption: Key factors influencing the N-alkylation reaction.
Conclusion
The N-alkylation of amines with butyl chloroacetate is a robust and versatile method for the synthesis of N-substituted amino acid esters. A thorough understanding of the SN2 mechanism, coupled with careful control of reaction parameters such as stoichiometry, base, and solvent, allows for the efficient and selective synthesis of either secondary or tertiary amines. The protocols provided in this guide, along with the safety and optimization considerations, offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Sigma-Aldrich. (2013). tert-Butyl chloroacetate Safety Data Sheet.
- ResearchGate. (n.d.). An overview of iron‐catalyzed N‐alkylation reactions.
- ChemicalBook. (n.d.). tert-Butyl chloroacetate(107-59-5).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%.
- Fisher Scientific. (2012). SAFETY DATA SHEET - tert-Butyl chloroacetate.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Elsevier. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- TCI EUROPE N.V. (n.d.). Butyl Chloroacetate 590-02-3.
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
-
Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
NIH. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study.
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. Retrieved from [Link]
-
RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]
-
NIH. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]
-
NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
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Introduction: The Strategic Importance of Aryl Ethers
An In-Depth Guide to the O-Alkylation of Phenols Using Butyl Chloroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The O-alkylation of phenols, a cornerstone of modern organic synthesis, provides access to the aryl ether functional group, a motif of profound importance across the chemical sciences. From blockbuster pharmaceuticals to advanced polymers and agrochemicals, the precise installation of an ether linkage onto a phenolic core is a critical step in molecular construction.[1][2][3] The Williamson ether synthesis, first reported in 1850, remains the most prevalent and versatile method for achieving this transformation.[4][5][6] It involves the reaction of a nucleophilic phenoxide ion, generated by deprotonating a phenol with a suitable base, with an electrophilic alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[4][7]
This guide focuses on the use of butyl chloroacetate as a versatile alkylating agent in this context. This reagent allows for the introduction of a butyl acetate moiety onto the phenolic oxygen, yielding butyl phenoxyacetate derivatives. These products are not merely simple ethers; the ester functionality serves as a valuable synthetic handle for further elaboration, such as hydrolysis to the corresponding carboxylic acid or transesterification, significantly broadening the synthetic utility and enabling access to complex molecular architectures.
Understanding the interplay between the base, solvent, and reaction temperature is paramount to achieving high yields and, crucially, to control the regioselectivity of the reaction. While O-alkylation is the desired pathway, competitive C-alkylation at the ortho and para positions of the aromatic ring can occur, representing a significant challenge.[8][9] This document provides a detailed exploration of the reaction mechanism, practical protocols, and expert insights to navigate these challenges effectively.
Scientific Rationale: Mechanism and Experimental Causality
The O-alkylation of a phenol with butyl chloroacetate is a classic example of the Williamson ether synthesis, proceeding via an SN2 mechanism.[4][6] The success of the reaction hinges on a sequence of well-defined chemical events, each influenced by the chosen reaction conditions.
-
Deprotonation to Phenoxide: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base. The choice of base is critical. Moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient and offer good operational simplicity.[10][11] For less reactive or sterically hindered phenols, a stronger base such as sodium hydride (NaH) may be necessary to drive the equilibrium completely towards the formation of the sodium phenoxide salt. This step is crucial as the resulting phenoxide anion is a significantly more potent nucleophile than the parent phenol.
-
The SN2 Reaction: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of butyl chloroacetate that is bonded to the chlorine atom. This occurs in a concerted, single-step mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[5][6] The chloride ion is expelled as the leaving group. For the SN2 reaction to be efficient, the electrophilic carbon should be unhindered, which is the case for the primary halide in butyl chloroacetate.[7]
Controlling Regioselectivity: O- vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich carbon atoms of the aromatic ring (primarily the ortho and para positions).[9][12] This duality creates the potential for a competing C-alkylation reaction.
-
Favoring O-Alkylation: The desired O-alkylation is typically the kinetically favored pathway.[8] To maximize its formation, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are employed.[1][9] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, promoting its attack through the more electronegative oxygen atom.[13]
-
The Risk of C-Alkylation: In contrast, protic solvents (like water or alcohols) can form strong hydrogen bonds with the oxygen of the phenoxide, effectively shielding it and reducing its nucleophilicity. This can increase the relative proportion of C-alkylation.[9]
The Role of Phase-Transfer Catalysis (PTC)
In heterogeneous reaction mixtures (e.g., solid K₂CO₃ in a liquid solvent), reaction rates can be slow. Phase-transfer catalysis offers an elegant solution. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[14][15] The large, lipophilic cation of the PTC pairs with the phenoxide anion, creating a soluble, highly reactive ion-pair in the organic solvent, often leading to faster reactions, milder conditions, and higher yields.[12][13]
Visualizing the Reaction and Workflow
Overall Reaction Scheme
Caption: General scheme for the O-alkylation of phenol.
Core SN2 Mechanism
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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Experimental protocol for butyl chloroacetate alkylation reaction
An Application Guide to the Synthesis of Functionalized Esters via Butyl Chloroacetate Alkylation
Abstract
The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust pathway to complex molecular architectures. This application note presents a detailed experimental protocol for the C-alkylation of diethyl malonate using butyl chloroacetate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from the generation of the nucleophilic enolate to the intricacies of the substitution reaction. We provide a framework for ensuring experimental success through carefully selected reaction conditions, in-process validation checkpoints, and comprehensive troubleshooting advice. This document is intended for researchers and professionals in organic chemistry and drug development, offering a reliable and reproducible method for the synthesis of tetra-substituted carbon centers, which are pivotal in the creation of novel therapeutic agents and functional materials.
Mechanistic Rationale and Scientific Principles
The alkylation of butyl chloroacetate onto an active methylene compound, such as diethyl malonate, is a classic example of a carbon-carbon bond-forming reaction. The fundamental process relies on the generation of a stabilized carbanion (an enolate) from the active methylene compound, which then acts as a nucleophile.[1][2]
1.1. Enolate Formation
The methylene protons positioned between two electron-withdrawing groups (in this case, two ester carbonyls) exhibit enhanced acidity (pKa ≈ 13 in DMSO) compared to simple alkanes. This allows for their removal by a moderately strong base.[2]
CH₂(COOEt)₂ + Base ⇌ [CH(COOEt)₂]⁻ + Base-H⁺
The choice of base is critical. A very strong base like an alkoxide can lead to side reactions such as transesterification. A weaker inorganic base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent, as it provides a heterogeneous mixture where the deprotonation occurs at the solid-liquid interface.[3][4]
1.2. Nucleophilic Substitution (Sₙ2 Reaction)
Once formed, the diethyl malonate enolate is a potent nucleophile. Butyl chloroacetate serves as the electrophile, featuring a good leaving group (chloride) attached to a primary carbon. The enolate attacks the electrophilic carbon, displacing the chloride ion in a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]
[CH(COOEt)₂]⁻ + Cl-CH₂-COOBu → (EtOOC)₂CH-CH₂-COOBu + Cl⁻
The reaction is best conducted in a polar aprotic solvent, such as acetonitrile or DMF, which can solvate the potassium cation without strongly solvating the enolate anion, thus preserving its nucleophilicity.
1.3. Considerations for Dialkylation
A potential side reaction is the alkylation of the newly formed product.[2][6] The mono-alkylated product still possesses one acidic proton, which can be removed by the base to form a new enolate, leading to a second alkylation. To favor mono-alkylation, the reaction can be run with a slight excess of the active methylene compound and by adding the alkylating agent slowly.
Health and Safety Precautions
Handling of the reagents involved in this protocol requires strict adherence to safety standards in a laboratory setting.
-
Butyl Chloroacetate: This compound is a combustible liquid and causes skin and serious eye irritation.[7] It should be handled in a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid inhaling the dust.
-
Acetonitrile: This is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It must be handled in a well-ventilated fume hood.
-
General Handling: Use spark-proof tools and ground all equipment when transferring flammable solvents.[8][9] An emergency eyewash station and safety shower should be readily accessible.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the experimental protocol.
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Butyl Chloroacetate | ≥98% Purity | TCI | 590-02-3 | The key electrophilic starting material. |
| Diethyl Malonate | Reagent Grade, ≥99% | Sigma-Aldrich | 105-53-3 | The active methylene nucleophile source. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | 584-08-7 | The base for enolate formation. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR | 75-05-8 | Reaction solvent. |
| Diethyl Ether | ACS Grade | - | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate | - | - | - | For aqueous wash. |
| Brine (Saturated NaCl) | - | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate | - | - | 7487-88-9 | For drying the organic phase. |
| Round-bottom flask (100 mL) | - | - | - | Reaction vessel. |
| Reflux Condenser | - | - | - | To prevent solvent loss. |
| Magnetic Stirrer and Stir Bar | - | - | - | For agitation. |
| Heating Mantle | - | - | - | For temperature control. |
| Separatory Funnel (250 mL) | - | - | - | For workup and extraction. |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the alkylation of diethyl malonate with butyl chloroacetate.
4.1. Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (1.60 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (40 mL) to the flask to dissolve the diethyl malonate.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Stir the resulting suspension vigorously.
4.2. Alkylation Reaction
-
To the stirred suspension, add butyl chloroacetate (1.51 g, 10.0 mmol, 1.0 equiv.) dropwise over 5 minutes at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 6-8 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The consumption of starting material (butyl chloroacetate) and the formation of a new, less polar spot indicates reaction progression.
4.3. Workup and Purification
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether (2 x 10 mL).
-
Combine the filtrate and the ether washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the resulting residue with diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure triethyl 1,1,2-ethanetricarboxylate.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Caption: Workflow for the alkylation of diethyl malonate.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several integrated checkpoints designed for self-validation:
-
Reaction Monitoring: The use of TLC is a critical step. It provides direct visual evidence of the conversion of starting materials to product, preventing premature workup of an incomplete reaction or unnecessary heating of a completed one.
-
Aqueous Workup: The washing steps are systematic checks to ensure purity. The water wash removes the bulk of the acetonitrile and inorganic salts. The bicarbonate wash removes any trace of unreacted acidic starting material (diethyl malonate). The brine wash breaks up any emulsions and begins the drying process.
-
Final Product Characterization: The ultimate validation of the protocol's success lies in the characterization of the final product. Techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy should be used to confirm the structure and purity of the isolated compound, ensuring it matches the expected triester product.
Expected Results and Troubleshooting
| Observation / Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Impure starting materials. | 1. Use freshly dried, anhydrous K₂CO₃.2. Ensure the reaction temperature is maintained at 80°C and extend the reaction time, monitoring by TLC.3. Verify the purity of reactants before starting. |
| Formation of Dialkylated Product | 1. Reaction run for too long after full consumption of the limiting reagent.2. Stoichiometry of reactants. | 1. Monitor the reaction closely by TLC and stop it once the starting butyl chloroacetate is consumed.2. Use a slight excess (1.1-1.2 equiv.) of diethyl malonate. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup (e.g., emulsions, incomplete extraction).3. Decomposition during purification. | 1. See "Low Conversion" above.2. Use brine to break emulsions. Perform back-extraction of the aqueous layers.3. If using distillation, ensure a good vacuum to keep the temperature low. |
| Emulsion during Workup | High concentration of salts or polar compounds at the interface. | Add brine (saturated NaCl solution) to the separatory funnel and swirl gently to break the emulsion. |
References
- Vertex AI Search. (2013).
- Jagadish, B., et al. (n.d.). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.
- ChemicalBook. (n.d.).
- TCI Chemicals. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.
- Fisher Scientific. (2012).
- YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones.
- Ono, N., et al. (n.d.). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base.
- Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.
- Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules.
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Wikipedia. (n.d.).
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- 8. tert-Butyl chloroacetate(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of Tert-Butyl Chloroacetate in Advanced Peptide Synthesis
Introduction: Beyond a Simple Alkylating Agent
In the landscape of peptide synthesis, the strategic selection of reagents for side-chain modification is paramount to achieving desired structure, stability, and function. Tert-butyl chloroacetate (tBCA), a colorless liquid with the chemical formula ClCH₂COOC(CH₃)₃, emerges as a versatile and powerful tool for the synthetic peptide chemist.[1] While structurally simple, its utility extends into critical applications, primarily the permanent S-alkylation of cysteine residues to form stable thioether linkages.[2] This modification is fundamental in designing peptides resistant to reduction, creating mimics of disulfide-bridged structures, and introducing specific spacers or handles for further conjugation.
This guide provides an in-depth exploration of tert-butyl chloroacetate's role in peptide chemistry. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure success. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage tBCA for the synthesis of complex and modified peptides.
Physicochemical Properties
A clear understanding of the reagent's properties is the foundation of its effective use.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 48-49 °C at 11 mmHg | [4] |
| Density | 1.053 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.421 - 1.423 | [4] |
| Synonyms | Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate | [1][3] |
PART 1: Core Application — S-Alkylation of Cysteine
The primary application of tert-butyl chloroacetate in peptide synthesis is the alkylation of the free sulfhydryl group of cysteine residues. This reaction forms a stable S-carboxymethyl-tert-butyl ether linkage, a thioether bond that is orthogonal to the disulfide bond.
The "Why": Rationale for S-Alkylation
Why choose a stable thioether over a natural disulfide bond? The decision is driven by the desired final properties of the peptide:
-
Metabolic Stability: Disulfide bonds are susceptible to reduction by endogenous thiols like glutathione, leading to peptide inactivation in vivo. Thioether bonds are chemically robust and resist this reduction, significantly enhancing the peptide's half-life.
-
Structural Mimicry: Thioether bridges can be used to create cyclic peptides that mimic the conformation of disulfide-bridged peptides but with enhanced stability.
-
Orthogonal Chemistry: The tert-butyl ester handle introduced by tBCA can be selectively cleaved under acidic conditions, revealing a carboxylic acid. This allows for site-specific conjugation or further modification after the main peptide backbone has been assembled.
The "How": Mechanism of Action
The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The deprotonated cysteine thiol (thiolate) acts as a potent nucleophile, attacking the electrophilic methylene carbon of tert-butyl chloroacetate. The chloride ion is displaced as the leaving group, forming the new sulfur-carbon bond.
Caption: Workflow for on-resin S-alkylation of Cysteine.
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Trityl Group Removal:
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x) to remove all traces of piperidine.
-
Prepare a deprotection cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% DCM.
-
Treat the resin with this cocktail (5 mL) for 1 hour with gentle agitation. Causality Note: TIS is a scavenger that irreversibly captures the cleaved trityl cation, preventing it from re-alkylating other nucleophilic side chains like tryptophan. * Drain the resin and wash thoroughly with DCM (5x) followed by DMF (5x).
-
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min) to neutralize the protonated thiol and any residual TFA. Wash again with DMF (3x).
-
Alkylation Reaction:
-
Prepare the alkylation solution: Dissolve tert-butyl chloroacetate (1.0 mmol, 10 eq.) and DIPEA (2.0 mmol, 20 eq.) in 3 mL of DMF.
-
Add the solution to the neutralized resin.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. Expertise Note: A large excess of both tBCA and base is used to drive the reaction to completion on the solid support where reaction kinetics can be slower.
-
-
Monitoring (Optional): To check for reaction completion, a small sample of resin can be cleaved and analyzed by LC-MS. A successful reaction will show a mass shift corresponding to the addition of the carboxymethyl-tert-butyl group (+114.06 Da).
-
Final Wash: After the reaction, drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding to the next synthetic step or final cleavage.
Protocol 2: Final Cleavage and Deprotection
The tert-butyl ester introduced by tBCA is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). [5] The Challenge: The Tert-Butyl Cation Cleavage of the tert-butyl group generates a highly reactive tert-butyl cation ((CH₃)₃C⁺). [6]This cation is a potent electrophile that can alkylate nucleophilic amino acid side chains, particularly methionine, tryptophan, and the now-free thiol of cysteine, leading to undesired and often inseparable byproducts. [7][8] The Solution: Scavenger Cocktails To prevent this side reaction, the cleavage is performed in a "cocktail" containing TFA and scavenger molecules.
Caption: Cleavage of the t-butyl ester and scavenging of the t-butyl cation.
Recommended Cleavage Cocktail:
| Component | Function | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage | 95% |
| Triisopropylsilane (TIS) | Cation scavenger | 2.5% |
| Water (H₂O) | Cation scavenger, aids solubility | 2.5% |
| 1,2-Ethanedithiol (EDT) | Cation scavenger, keeps thiols reduced | (Optional, add 1-2.5%) |
Step-by-Step Cleavage Procedure:
-
Place the dry peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add the cold cleavage cocktail (e.g., 5 mL for ~100 mg of resin) to the vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approx. 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) for purification by reverse-phase HPLC.
PART 3: Safety and Handling
Tert-butyl chloroacetate is a hazardous chemical and must be handled with appropriate precautions in a chemical fume hood. [9]
-
Hazards: Flammable liquid and vapor. [3]Harmful if swallowed or in contact with skin. [3][10]Toxic if inhaled. [10][11]Causes severe skin burns and eye damage. [3][10][11]It is also a lachrymator (causes tears). [10][11]* Personal Protective Equipment (PPE): Wear safety goggles with a face shield, nitrile gloves, and a lab coat. [9][10]Ensure gloves are inspected before use and disposed of properly. [10]* Handling: Avoid contact with skin, eyes, and clothing. [10]Avoid inhalation of vapors. [10]Use spark-proof tools and keep away from ignition sources. [9]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [9][10]The material is moisture-sensitive. [10]* Spills & Disposal: In case of a spill, contain the spillage and collect with an inert absorbent material. [10]Dispose of as hazardous waste according to local regulations. [9]
Conclusion
Tert-butyl chloroacetate is a highly effective reagent for the targeted S-alkylation of cysteine residues in peptide synthesis. The resulting stable thioether bond provides a critical advantage for developing peptides with enhanced metabolic stability. While the reagent itself is hazardous and requires careful handling, the protocols for its use are robust and well-established. A thorough understanding of the reaction mechanism, particularly the necessity of scavengers during the final acid-mediated cleavage, is essential for minimizing side products and achieving high yields of the desired modified peptide. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently employ tert-butyl chloroacetate to advance their peptide-based research and development programs.
References
- tert-Butyl chloroacetate. (2013).
- Material Safety Data Sheet - tert.
- tert-Butyl chloroacetate | C6H11ClO2 | CID 66052. (n.d.). PubChem.
- tert-Butyl Chloroacetate | 107-59-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Tert-Butyl Chloroacetate: Properties, Synthesis and Applic
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.).
- GLYCINE t-BUTYL ESTER. (n.d.). Organic Syntheses Procedure.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2025).
- SAFETY DATA SHEET - tert-Butyl chloroacet
- Protecting group. (n.d.). Wikipedia.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- tert-Butyl chloroacet
- tert-Butyl chloroacet
- (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
Sources
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- 3. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
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- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note & Protocol: Accelerated Synthesis of tert-Butyl Chloroacetate via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of tert-butyl chloroacetate, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to mere minutes, while simultaneously improving yields and promoting greener chemistry practices.[2][3][4] This document offers a detailed experimental protocol, an exploration of the underlying reaction mechanism, and critical safety considerations for researchers, scientists, and professionals in drug development.
Introduction: The Case for Microwave-Assisted Synthesis
The synthesis of esters, a cornerstone of organic chemistry, has traditionally relied on conventional heating methods that are often time-consuming and energy-intensive.[2] The production of tert-butyl chloroacetate, a key building block for non-steroidal anti-inflammatory drugs and other fine chemicals, is no exception.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling alternative to these established methods.[5]
The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction time.[3][6]
-
Enhanced Yields and Purity: The rapid and uniform heating provided by microwaves often results in higher product yields and fewer side products, simplifying purification.[3][7]
-
Energy Efficiency: By focusing energy directly on the reactants, MAOS minimizes energy consumption compared to conventional heating.[6][7]
-
Alignment with Green Chemistry: Reduced reaction times and the potential for solvent-free conditions position MAOS as an environmentally conscious approach.[6][8]
This guide will delve into a validated microwave-assisted protocol for the synthesis of tert-butyl chloroacetate, providing the necessary details for its successful implementation.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of tert-butyl chloroacetate from chloroacetic acid and tert-butanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the formation of an ester from a carboxylic acid and an alcohol.[9] The mechanism, which proceeds through a series of equilibrium steps, is outlined below:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, rendering the carbonyl carbon more electrophilic.[9]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of tert-butanol attacks the activated carbonyl carbon.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, tert-butyl chloroacetate, and regenerate the acid catalyst.[9]
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of these steps through rapid, localized heating.[6]
Experimental Protocol
This protocol is adapted from a verified procedure for the microwave-assisted synthesis of tert-butyl chloroacetate.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Chloroacetic Acid | ≥99% | Sigma-Aldrich | 79-11-8 |
| Anhydrous tert-Butanol | ≥99.5% | Sigma-Aldrich | 75-65-0 |
| Hydrated Sodium Bisulfate | Reagent Grade | Sigma-Aldrich | 10034-88-5 |
| Saturated Sodium Carbonate Solution | Laboratory Grade | Fisher Scientific | 497-19-8 |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | 7757-82-6 |
| 50 mL Round-Bottom Flask | - | - | - |
| Microwave Synthesis Reactor | - | - | - |
| Reflux Condenser | - | - | - |
| Magnetic Stirrer and Stir Bar | - | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Microwave Safety: Use only a dedicated laboratory microwave synthesis reactor. Domestic microwave ovens are not designed for laboratory use and lack essential safety features.[10][11] Be familiar with the operation and safety features of your specific microwave reactor.[10]
-
Exothermic Reactions: Be aware of the potential for rapid temperature and pressure increases, especially when scaling up reactions.[10] Start with small-scale reactions to understand the reaction kinetics.[10]
-
Chemical Hazards: Chloroacetic acid is corrosive and toxic. tert-Butanol is flammable. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Reaction Setup and Procedure
-
Reactant Mixture Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 0.15 mol of anhydrous tert-butanol. To this, add the chloroacetic acid.
-
Catalyst Addition: Add 1.104 g (8 mmol) of hydrated sodium bisulfate to the flask.
-
Initial Mixing: Vigorously stir the mixture to ensure homogeneity.
-
Microwave Irradiation: Place the flask in the microwave reactor and attach a reflux condenser. Irradiate the mixture at a power of 250 W for 10 minutes.[1]
-
Cooling: After the irradiation is complete, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Catalyst Removal: Filter the cooled reaction mixture to remove the solid hydrated sodium bisulfate catalyst.
-
Neutralization: Transfer the filtrate to a separatory funnel and wash the organic layer with a saturated sodium carbonate solution until the aqueous layer is neutral (test with pH paper). This step removes any unreacted chloroacetic acid.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried organic layer and distill the crude product. Collect the fraction at 142-145°C to obtain pure tert-butyl chloroacetate.[1]
Characterization
The identity and purity of the synthesized tert-butyl chloroacetate can be confirmed by:
-
¹H-NMR (CDCl₃): δ 3.98 (s, 2H), 1.49 (s, 9H).[1]
-
Elemental Analysis (C₆H₁₁ClO₂): Calculated: C 47.85%, H 7.36%; Found: C 47.87%, H 7.38%.[1]
Experimental Workflow and Data
The following diagram illustrates the key stages of the microwave-assisted synthesis of tert-butyl chloroacetate.
Caption: Workflow for the microwave-assisted synthesis of tert-butyl chloroacetate.
Comparative Performance Data
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 minutes[1] | Several hours[4] |
| Yield | 87%[1] | Typically lower |
| Energy Input | Lower, targeted heating[6] | Higher, bulk heating |
| Solvent Usage | Minimal to none | Often requires excess solvent |
Discussion: Causality and Optimization
The success of this microwave-assisted protocol hinges on several key factors:
-
Choice of Catalyst: Hydrated sodium bisulfate is an effective, inexpensive, and solid acid catalyst that is easily removed by filtration.[1] Its use avoids the challenges associated with handling corrosive liquid acids like sulfuric acid.
-
Microwave Power and Time: The specified power (250 W) and time (10 minutes) have been optimized to provide sufficient energy for the reaction to proceed to completion without causing degradation of the reactants or product.[1] These parameters may be adjusted based on the specific microwave reactor used.[12][13]
-
Solvent-Free Conditions: This protocol utilizes an excess of one of the reactants (tert-butanol) as the reaction medium, adhering to the principles of green chemistry by minimizing solvent waste.[6]
-
Work-up Procedure: The aqueous work-up with sodium carbonate is crucial for removing acidic impurities, and the final distillation ensures a high purity of the final product.[1]
For further optimization, researchers can explore a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, time, and catalyst loading on the reaction yield and purity.[12][13]
Conclusion
The microwave-assisted synthesis of tert-butyl chloroacetate offers a rapid, efficient, and environmentally conscious alternative to conventional methods. By significantly reducing reaction times and improving yields, this protocol can enhance productivity in research and development settings. The detailed methodology and mechanistic insights provided in this application note are intended to empower researchers to confidently adopt this powerful technology.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
- How is tert-Butyl Chloroacetate Synthesized Using Microwave Irradi
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. PubMed.
- Safety Considerations for Microwave Synthesis.
- Optimization of Microwave Assisted Esteri cation of Succinic Acid Using Box-Behnken Design Approach. SciSpace.
- Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up.
- Process optimization and kinetics of microwave assisted transesterification of crude glycerol for the production of glycerol carbonate. Sustainable Energy & Fuels (RSC Publishing).
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
Sources
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- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
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- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Note: High-Throughput GC-MS Analysis of Butyl Chloroacetate and Its Reaction Products
<
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of butyl chloroacetate and its potential reaction products. Butyl chloroacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Monitoring its purity and the profile of byproducts during synthesis is critical for ensuring product quality and process efficiency. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies outlined herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.
Introduction: The Analytical Imperative
Butyl chloroacetate serves as a versatile alkylating agent in organic synthesis.[2] Its reactivity, however, can lead to the formation of various side products through hydrolysis, transesterification, or reactions with other nucleophiles present in the reaction mixture. Key potential byproducts and impurities can include chloroacetic acid, butanol, and other esters. The presence of these impurities, even at trace levels, can impact the yield and purity of the final active pharmaceutical ingredient (API) or desired chemical product. Therefore, a sensitive and selective analytical method is paramount for reaction monitoring, process optimization, and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its high resolving power for volatile and semi-volatile compounds and the definitive identification capabilities of mass spectrometry.[3][4] This note details a GC-MS workflow that addresses the challenges associated with analyzing a reactive ester and its polar and non-polar byproducts.
Principles of the GC-MS Method
The analytical strategy hinges on the effective separation of analytes with varying polarities and boiling points by gas chromatography, followed by their ionization and detection by mass spectrometry.
-
Gas Chromatography (GC): The separation is achieved on a capillary column with a stationary phase selected to resolve butyl chloroacetate from its potential impurities. A temperature-programmed elution ensures that both volatile components like butanol and less volatile ones are efficiently separated.
-
Mass Spectrometry (MS): Electron Ionization (EI) is employed to generate characteristic fragmentation patterns for each analyte. These fragmentation patterns serve as a "fingerprint" for unambiguous identification. The mass spectrometer can be operated in full scan mode for qualitative analysis and identification of unknowns, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.[5]
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent purity dichloromethane, methanol, and hexane are required.[6] Solvents should be free from contaminants that could interfere with the analysis.[7]
-
Standards: Analytical standards of butyl chloroacetate (>98% purity), chloroacetic acid, n-butanol, and any other potential reaction byproducts should be procured from a reputable supplier.[8][9]
-
Derivatization Reagent (for Chloroacetic Acid): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent. Derivatization is necessary for the analysis of highly polar and non-volatile compounds like carboxylic acids.[10][11]
-
Internal Standard (IS): A compound not expected to be present in the sample, with similar chemical properties to the analytes, should be used for quantification to correct for variations in injection volume and instrument response. For this application, 1,2-dichlorobenzene or a similar stable, chlorinated aromatic compound is a suitable choice.
Sample Preparation
The goal of sample preparation is to create a solution that is compatible with the GC-MS system and free of non-volatile residues that could contaminate the instrument.[6][7]
Protocol for Direct Analysis of Reaction Mixture:
-
Dilution: Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Internal Standard Addition: Add a known concentration of the internal standard solution.
-
Dilute to Volume: Dilute to the mark with dichloromethane.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[7]
-
Transfer: Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.
Protocol for Derivatization of Chloroacetic Acid:
For accurate quantification of chloroacetic acid, a separate derivatization step is required to increase its volatility.[10][12]
-
Sample Aliquot: Transfer a 100 µL aliquot of the diluted sample (from the direct analysis preparation) to a clean, dry 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
dot graph TD { A[Reaction Mixture] --> B{Dilution with Dichloromethane & Internal Standard}; B --> C[Filtration (0.22 µm PTFE)]; C --> D[GC-MS Analysis for Butyl Chloroacetate & Volatile Products]; B --> E{Aliquot for Derivatization}; E --> F[Evaporation to Dryness]; F --> G[Add BSTFA + 1% TMCS]; G --> H[Heat at 70°C for 30 min]; H --> I[GC-MS Analysis for Derivatized Chloroacetic Acid]; }
Caption: Experimental workflow for sample preparation.
GC-MS Instrumentation and Conditions
The following parameters have been optimized for the analysis of butyl chloroacetate and its reaction products. These may require further refinement based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977A MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for a wide range of analyte polarities. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| Injector | Split/Splitless | |
| Injection Mode | Split (20:1) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 50°C (hold 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 25°C/min to 280°C (hold 5 min) | The temperature program is designed to separate volatile components at the beginning of the run and elute less volatile compounds efficiently. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Maintains stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan for qualitative analysis; SIM for quantitative analysis of target compounds. |
Data Analysis and Interpretation
Qualitative Analysis
Identification of butyl chloroacetate and its reaction products is based on a combination of their retention times and mass spectra. The obtained mass spectra should be compared with a reference library (e.g., NIST) and with the spectra of pure standards.
Expected Fragmentation Patterns:
The fragmentation of esters in EI-MS is well-characterized and typically involves α-cleavage and McLafferty rearrangements.[13][14]
-
Butyl Chloroacetate (C₆H₁₁ClO₂):
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z 150/152 (due to the presence of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
-
m/z 57: [C₄H₉]⁺ (butyl cation), often the base peak.
-
m/z 77/79: [ClCH₂CO]⁺ (chloroacetyl cation).
-
m/z 93: Loss of the butoxy group.
-
m/z 115: Loss of a chlorine radical.
-
-
dot graph { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Butyl Chloroacetate [M]+ (m/z 150/152)" -- "m/z 57 ([C4H9]+)"; "Butyl Chloroacetate [M]+ (m/z 150/152)" -- "m/z 77/79 ([ClCH2CO]+)"; "Butyl Chloroacetate [M]+ (m/z 150/152)" -- "m/z 93 (Loss of -OC4H9)"; "Butyl Chloroacetate [M]+ (m/z 150/152)" -- "m/z 115 (Loss of Cl)"; }
Caption: Predicted fragmentation of butyl chloroacetate.
Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analytes and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Typical Retention Times and Quantitation Ions
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| n-Butanol | ~ 4.5 | 56 | 43 | 31 |
| Butyl Chloroacetate | ~ 9.8 | 57 | 77 | 93 |
| Chloroacetic Acid (as TMS ester) | ~ 11.2 | 151 | 166 | 73 |
| Internal Standard (1,2-Dichlorobenzene) | ~ 10.5 | 146 | 148 | 111 |
Note: Retention times are approximate and may vary depending on the specific GC system and column.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic resolution and the uniqueness of the mass spectra.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[15]
-
Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These are typically assessed by analyzing replicate samples spiked with known amounts of the analytes.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]
System Suitability: Before running a sequence of samples, a system suitability test should be performed to ensure the GC-MS system is performing adequately. This typically involves injecting a standard solution and verifying that parameters such as peak resolution, tailing factor, and signal-to-noise ratio meet predefined criteria.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust workflow for the analysis of butyl chloroacetate and its reaction products. The protocol, from sample preparation to data analysis, is designed to be comprehensive and adaptable to various laboratory settings. By implementing this method, researchers and quality control analysts can effectively monitor reaction progress, identify impurities, and ensure the quality of their final products. The principles of scientific integrity and self-validation are embedded within the protocol, providing a trustworthy analytical solution for the pharmaceutical and chemical industries.
References
- U.S. Environmental Protection Agency. (1992). Method 552.1: Determination of Haloacetic Acids and Dalapon in Drinking Water by Ion Exchange Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector.
- U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. Revision 1.0.
- Shimadzu. (2020). Determination of Haloacetic Acids in Drinking Water According to EPA Method 552.3 using Hydrogen Carrier Gas.
- U.S. Environmental Protection Agency. (1992). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. Revision 1.0.
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- Morissette, M.-F., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93–99.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11530, Butyl chloroacetate. [Link]
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- Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 1-13.
- Wang, J., & Liu, D. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494.
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- The Bahamas Bureau of Standards and Quality. (2014). ISO 17283-1:2014 Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants — Part 1: HPLC method.
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HPLC Method for the Quantification of Butyl Chloroacetate: A Detailed Application Note and Protocol
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of butyl chloroacetate. Due to the compound's lack of a significant ultraviolet (UV) chromophore, this primary method utilizes a Refractive Index (RI) detector for universal and direct detection. An alternative approach using UV detection at low wavelengths is also discussed, along with its potential limitations. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of butyl chloroacetate in various sample matrices. The protocol has been developed with considerations for scientific integrity, aligning with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.
Introduction: The Analytical Challenge and Strategic Approach
Butyl chloroacetate is an important chemical intermediate in organic synthesis. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in pharmaceutical and chemical manufacturing processes. A significant analytical challenge in the HPLC analysis of butyl chloroacetate is its chemical structure; it lacks a strong UV-absorbing chromophore, making conventional UV detection problematic.
This application note addresses this challenge by proposing a primary analytical method based on Reversed-Phase HPLC (RP-HPLC) coupled with a Refractive Index (RI) detector . The choice of RP-HPLC is dictated by the non-polar nature of butyl chloroacetate, which is soluble in organic solvents but insoluble in water.[1] An RI detector is employed due to its ability to detect compounds based on the difference in the refractive index between the analyte and the mobile phase, making it a universal detector suitable for non-chromophoric compounds.[2][3]
The causality behind this experimental design is rooted in providing a direct, robust, and broadly applicable quantification method that avoids the complexities and potential inconsistencies of derivatization techniques often required for non-chromophoric analytes.[1][4][5] This protocol is designed to be self-validating, with system suitability tests integrated to ensure the reliability of each analytical run.
Experimental Workflow
The overall workflow for the quantification of butyl chloroacetate is outlined below. Each step is detailed in the subsequent sections.
Figure 1: General workflow for the HPLC quantification of butyl chloroacetate.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Butyl Chloroacetate | ≥98% | Sigma-Aldrich or equivalent |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Water | HPLC Grade/Deionized | Millipore Milli-Q or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
Instrumentation and Chromatographic Conditions (Primary Method: RI Detection)
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with RI Detector | A standard HPLC system is sufficient. The RI detector is crucial for this method. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for non-polar analytes like butyl chloroacetate. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | This composition provides adequate retention and a stable baseline with the RI detector. The high organic content is necessary due to the analyte's solubility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times and a stable RI detector baseline. |
| Detector | Refractive Index (RI) Detector | Essential for the detection of the non-chromophoric butyl chloroacetate. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | 10 minutes | Sufficient to elute the butyl chloroacetate peak and any early-eluting impurities. |
Protocol: Step-by-Step Methodology
Preparation of Standard Solutions
-
Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of butyl chloroacetate into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30) to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. A recommended calibration series would be 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 mg/mL.
Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing butyl chloroacetate.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Dilute the sample solution with the mobile phase to a final concentration expected to be within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector. This may take longer than with a UV detector.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the butyl chloroacetate peak from the standard injections versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a valid calibration.
-
Quantification: Determine the concentration of butyl chloroacetate in the sample solutions using the calibration curve equation.
-
Calculation: Calculate the final concentration of butyl chloroacetate in the original sample, taking into account the initial sample weight and all dilution factors.
Method Validation Considerations (as per ICH Q2(R1))
For use in a regulated environment, this method should be validated according to the ICH Q2(R1) guidelines.[6][7] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of butyl chloroacetate in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed from the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Alternative Method: UV Detection at Low Wavelength
For laboratories not equipped with an RI detector, UV detection at a low wavelength (e.g., 210 nm) may be a viable, albeit more challenging, alternative. Esters can exhibit some absorbance at very low UV wavelengths.
| Parameter | Condition | Rationale and Challenges |
| Detector | UV/Vis Detector | More common than RI detectors. |
| Wavelength | 210 nm | Low wavelength where esters may have some absorbance. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile has a low UV cutoff (~190 nm), making it suitable. However, baseline noise can be higher at these low wavelengths. The mobile phase must be of the highest purity to minimize interference. |
Causality and Limitations: This approach relies on the weak electronic transitions of the ester functional group. The main challenges are lower sensitivity and potential interference from other compounds or impurities that absorb at this low wavelength. The mobile phase quality is critical, as impurities in the solvents can lead to a noisy or drifting baseline.[8][9] This method would require rigorous specificity validation.
Conclusion
The presented HPLC method with Refractive Index detection provides a reliable and robust solution for the quantification of butyl chloroacetate. The method is straightforward, avoids the need for derivatization, and is suitable for a wide range of applications in research and quality control. The alternative UV-based method offers a potential solution for laboratories without access to an RI detector, but with acknowledged limitations in sensitivity and specificity. Proper method validation in accordance with ICH guidelines is essential before implementation in a regulated environment.
References
-
PubChem. Butyl chloroacetate. National Center for Biotechnology Information. [Link]
-
Lee, K., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Waters Corporation. 2414 Refractive Index (RI) Detector. [Link]
-
KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
American Laboratory. (2023). Sensitive HPLC Refractive Index Detector. [Link]
-
International Journal of Scientific Development and Research. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
Agilent Technologies. 1260 Infinity III Refractive Index Detector. [Link]
-
Guillarme, D., & D'Atri, V. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(19), 3433. [Link]
-
De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115. [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 754-765. [Link]
-
Burdick & Jackson. UV Cutoff. [Link]
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da Silva, A. C., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 545-552. [Link]
-
IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
ResearchGate. (2019). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]
-
LSU College of Science. UV Cutoff. [Link]
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Application Note: Strategies for Chiral Synthesis Using tert-Butyl Chloroacetate Derivatives
Abstract
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. tert-Butyl chloroacetate serves as a highly versatile and cost-effective two-carbon (C2) building block for this purpose. Its derivatives, particularly when coupled with chiral auxiliaries or subjected to catalytic systems, provide reliable pathways to enantiomerically enriched carboxylic acids, amino acids, and other valuable chiral intermediates.[1][2] This guide provides an in-depth exploration of the core strategies for leveraging tert-butyl chloroacetate in asymmetric synthesis, focusing on the mechanistic principles, field-proven protocols, and comparative advantages of different methodologies.
The Strategic Advantage of the tert-Butyl Ester Moiety
Before delving into specific protocols, it is crucial to understand the causality behind using the tert-butyl ester of chloroacetic acid. The bulky tert-butyl group serves multiple strategic purposes:
-
Steric Influence: Its size can influence the facial selectivity of reactions at the α-carbon, complementing the stereodirecting effects of other elements in the synthesis.
-
Enolate Stability: It contributes to the stability and predictable geometry of the corresponding enolate.
-
Orthogonal Deprotection: The tert-butyl ester is uniquely labile under mild acidic conditions (e.g., trifluoroacetic acid) while remaining robust to basic, hydrogenolytic, and many nucleophilic conditions. This "orthogonality" is invaluable in complex, multi-step syntheses, allowing for selective deprotection without disturbing other sensitive functional groups, such as methyl or ethyl esters.
Core Strategy: Chiral Auxiliary-Mediated Asymmetric Alkylation
The most established and reliable method for introducing chirality via tert-butyl chloroacetate derivatives is through the use of a covalently-bound chiral auxiliary. This approach transforms the prochiral starting material into a chiral substrate, allowing for high diastereoselectivity in subsequent reactions. The Evans oxazolidinones are a gold standard in this field due to their high stereodirecting ability and predictable outcomes.[3][4]
Overall Workflow
The general workflow involves attaching the chloroacetyl group to the chiral auxiliary, generating a specific enolate geometry, performing the diastereoselective alkylation, and finally, cleaving the auxiliary to reveal the enantiopure product.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Mechanism of Stereocontrol: The Evans Auxiliary
The remarkable success of the Evans oxazolidinone auxiliary hinges on its ability to force the formation of a specific enolate geometry and then use a steric blocking group to direct the approach of an incoming electrophile.
-
Enolate Formation: Upon treatment with a strong base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone preferentially forms the (Z)-enolate.
-
Chelation & Facial Shielding: The metal cation (Na⁺ or Li⁺) forms a rigid, chelated five-membered ring with the enolate oxygen and the carbonyl oxygen of the auxiliary. This conformation forces the substituent on the auxiliary (e.g., an isopropyl or phenyl group) to orient itself in a way that shields the top face of the enolate.
-
Electrophilic Attack: Consequently, the electrophile can only approach from the less hindered bottom face, resulting in a predictable stereochemical outcome.
Caption: Chelation model showing facial shielding by the auxiliary.
Protocol 1: Asymmetric Benzylation using an Evans-type Auxiliary
This protocol describes the synthesis of enantiomerically enriched (R)-3-phenyl-2-(tert-butoxycarbonyl)propanoic acid precursor.
Step A: Acylation of the Chiral Auxiliary
-
Setup: Under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
Acylation: In a separate flask, dissolve tert-butyl chloroacetate (1.1 eq) in anhydrous THF. Add this solution to the lithium salt of the auxiliary via cannula.
-
Reaction: Allow the mixture to warm slowly to 0 °C and stir for 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the N-acyl oxazolidinone.
Step B: Diastereoselective Alkylation
-
Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) from Step A in anhydrous THF (~0.1 M) in a flame-dried flask under argon. Cool to -78 °C.
-
Enolate Formation: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. The solution should turn from colorless to pale yellow. Stir for 30 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Step C: Auxiliary Cleavage
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water. Cool to 0 °C.
-
Hydrolysis: Add aqueous hydrogen peroxide (4.0 eq, 30% w/w) followed by lithium hydroxide (2.0 eq) in water.
-
Reaction: Stir vigorously at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1N HCl. Extract with ethyl acetate (3x). The aqueous layer contains the recovered auxiliary. The combined organic layers contain the desired chiral acid. Dry, filter, and concentrate to yield the product.
Representative Data
The Evans auxiliary methodology provides consistently high levels of diastereoselectivity for a range of reactive electrophiles.
| Electrophile (R-X) | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide | 85-95% | >97:3 | [3] |
| Allyl Iodide | 80-90% | >95:5 | [3] |
| Methyl Iodide | 88-96% | >97:3 | [3] |
| Ethyl Bromoacetate | 75-85% | >95:5 | [3] |
Alternative Strategy: Biocatalytic Asymmetric Reduction
Biocatalysis offers a powerful, green alternative to classical synthesis, capable of delivering exceptionally high enantiomeric excess (e.e.) under mild conditions.[5] Instead of building chirality via alkylation, this strategy often involves the asymmetric reduction of a prochiral ketone derived from tert-butyl chloroacetate.
Workflow
This approach involves synthesizing a symmetric precursor and then using a microorganism or isolated enzyme to perform a stereoselective reduction.
Caption: Workflow for biocatalytic asymmetric reduction.
Protocol 2: Bioreduction using Lactobacillus kefir
This protocol is adapted from the synthesis of a chiral building block for HMG-CoA reductase inhibitors.[6]
Step A: Preparation of Culture and Reagents
-
Culture Growth: Cultivate Lactobacillus kefir in an appropriate growth medium (e.g., MRS broth) until a sufficient cell density is reached. Harvest cells by centrifugation and wash with a sterile buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
Substrate Solution: Prepare a stock solution of the substrate, tert-butyl-6-chloro-3,5-dioxohexanoate. Due to its low water solubility, it can be dispersed as microdroplets or managed via a fed-batch process.
Step B: Whole-Cell Biotransformation
-
Setup: In a temperature-controlled bioreactor or shake flask, resuspend the harvested L. kefir cells in the reaction buffer to a desired concentration (e.g., 5-10% wet cell weight/volume).
-
Reaction Initiation: Add a co-substrate for cofactor regeneration (e.g., glucose). Add the substrate, tert-butyl-6-chloro-3,5-dioxohexanoate, to the desired starting concentration (e.g., 10-20 mM). For higher concentrations, a fed-batch approach where the substrate is added incrementally is recommended to avoid cell toxicity.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 6.5) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them via HPLC or GC.
-
Reaction Time: The transformation may take 24-72 hours, depending on substrate concentration and cell activity.
Step C: Product Isolation and Analysis
-
Cell Removal: Separate the cells from the reaction broth by centrifugation or filtration.
-
Extraction: Extract the supernatant with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
-
Analysis: Determine the yield and diastereomeric/enantiomeric excess of the resulting tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate using chiral HPLC or GC. This method is reported to achieve >99% diastereomeric excess.[6]
Summary and Method Selection
Both chiral auxiliary and biocatalytic methods are powerful tools for the asymmetric synthesis of molecules derived from tert-butyl chloroacetate. The choice of method depends on several factors:
-
Chiral Auxiliary Method:
-
Pros: Highly predictable, well-understood, vast literature support, and broadly applicable to many different electrophiles.
-
Cons: Requires stoichiometric amounts of the (often expensive) chiral auxiliary, and involves additional protection/deprotection steps, increasing the step count.
-
-
Biocatalytic Method:
-
Pros: Extremely high selectivity (often >99% ee), environmentally friendly ("green chemistry"), and operates under mild conditions. Can be cost-effective at scale.
-
Cons: Substrate-specific (an enzyme that works for one substrate may not work for another), requires specialized microbiology and fermentation equipment, and process optimization can be time-consuming.
-
For rapid, lab-scale synthesis of diverse analogs where various side chains (R-groups) are needed, the chiral auxiliary method is often the most practical choice. For the large-scale, dedicated synthesis of a single, high-value chiral intermediate, biocatalysis presents a compelling and highly efficient alternative.
References
- Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications.
- Haberland, J., et al. (2002). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. PubMed.
- Organic Chemistry Portal. Carbonyl Chemistry :: Chiral Enolates.
- NINGBO INNO PHARMCHEM CO.,LTD. Specialty Chemical Synthesis: Exploring the Uses of Tert-Butyl Chloroacetate.
- ResearchGate. Enolates with Chiral Auxiliaries in Asymmetric Syntheses | Request PDF.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
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Harnessing Tert-butyl Chloroacetate for Strategic Protection and Functionalization in Organic Synthesis
An Application Guide for Researchers
This guide provides an in-depth exploration of tert-butyl chloroacetate as a versatile reagent in modern organic synthesis. Moving beyond a simple protecting group, this powerful building block serves as a linchpin for the strategic introduction of a carboxymethyl moiety, temporarily masked as its tert-butyl ester. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for both the installation and selective cleavage of this group, offering researchers a comprehensive toolkit for its effective implementation.
Core Concepts: Beyond Simple Protection
The tert-butyl ester is a cornerstone of protecting group chemistry, prized for its robustness against nucleophiles and reducing agents, and its clean, acid-labile deprotection.[1] Tert-butyl chloroacetate leverages this characteristic not to protect a pre-existing functional group in its native state, but rather to alkylate a nucleophile (such as a phenol or carboxylic acid) and simultaneously install a protected carboxylic acid.
The overall transformation can be visualized as a two-stage process:
-
Alkylation/Functionalization: A nucleophilic group (e.g., ArO⁻) is alkylated with tert-butyl chloroacetate to introduce the –CH₂COOtBu moiety.
-
Deprotection/Unmasking: The tert-butyl group is selectively removed under acidic conditions to reveal a free carboxylic acid (–CH₂COOH).
This strategy is particularly valuable in multi-step syntheses where a latent carboxylic acid is required for subsequent transformations, such as amide bond formation or further derivatization.
Physicochemical Properties and Safety
Tert-butyl chloroacetate is a flammable, colorless to yellow liquid that is toxic and corrosive.[2][3][4] It is a lachrymator and can cause severe skin and eye irritation.[3][5]
Critical Safety Precautions:
-
Handling: Always handle tert-butyl chloroacetate in a well-ventilated chemical fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong bases, oxidizing agents, and metals.[2][6] Containers should be kept tightly closed.[6]
-
In case of fire: Use water spray to cool unopened containers. Thermal decomposition can release hazardous gases like hydrogen chloride and carbon monoxide.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [5][6] |
| Molecular Weight | 150.60 g/mol | [6] |
| Boiling Point | 48-49 °C at 11 mmHg | [5][7] |
| Density | 1.053 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [8][9] |
The Chemistry of Installation: Alkylation Protocols
The introduction of the tert-butoxycarbonylmethyl group is typically achieved via a nucleophilic substitution reaction where a deprotonated nucleophile displaces the chloride from tert-butyl chloroacetate.
Mechanism: S_N2 Displacement
The reaction proceeds through a classical bimolecular nucleophilic substitution (S_N2) pathway. The choice of base is critical to deprotonate the substrate (e.g., a phenol or carboxylic acid) to generate a potent nucleophile without promoting unwanted side reactions, such as hydrolysis of the ester.
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Butyl chloroacetate in the synthesis of α,β-epoxy esters
Application Notes & Protocols
Topic: Butyl Chloroacetate in the Synthesis of α,β-Epoxy Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Darzens Condensation and the Strategic Importance of α,β-Epoxy Esters
The Darzens condensation, also known as the glycidic ester condensation, is a classic yet powerful carbon-carbon bond-forming reaction in organic synthesis.[1][2] Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base to yield an α,β-epoxy ester, commonly referred to as a "glycidic ester".[3] Butyl chloroacetate serves as a versatile and efficient α-haloester in this transformation, offering a balance of reactivity and stability.
The resulting α,β-epoxy esters are highly valuable synthetic intermediates.[4] The strained epoxide ring is susceptible to nucleophilic ring-opening, and subsequent transformations such as hydrolysis and decarboxylation can lead to the formation of aldehydes or ketones with an extended carbon chain.[1][5][6] This reactivity makes glycidic esters crucial building blocks in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[7][8][9] The epoxide functional group itself is present in several natural and synthetic compounds with medicinal value.[9][10]
This application note provides a detailed guide to the use of butyl chloroacetate in the synthesis of α,β-epoxy esters via the Darzens reaction. It will cover the reaction mechanism, provide a step-by-step experimental protocol, discuss safety considerations, and outline methods for the characterization of the final products.
Reaction Mechanism: A Stepwise Look at the Darzens Condensation
The Darzens reaction proceeds through a sequential two-step mechanism: a base-catalyzed aldol-type addition followed by an intramolecular nucleophilic substitution (SN2) reaction.[3][11][12]
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of butyl chloroacetate by a strong base. This abstraction of an acidic proton is the rate-determining step and results in the formation of a resonance-stabilized enolate.[3][4][13] The choice of base is critical; alkoxides such as sodium ethoxide or potassium tert-butoxide are commonly employed.[1][4] To prevent side reactions like acyl exchange, it is often preferred to use an alkoxide corresponding to the ester's alcohol portion, though with butyl chloroacetate, other strong bases can also be effective.[3][14]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3][13] This step forms a new carbon-carbon bond and generates a halohydrin intermediate.[4]
-
Intramolecular Ring Closure: The final step is an intramolecular SN2 reaction where the alkoxide ion of the halohydrin intermediate attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the α,β-epoxy ester.[3][15]
Stereoselectivity
The stereochemical outcome of the Darzens reaction can be complex, potentially yielding a mixture of cis and trans diastereomers of the glycidic ester.[3][5] The final stereochemistry is determined by the kinetics of the intermediate steps, particularly the initial attack of the enolate on the carbonyl compound.[3] While traditional Darzens reactions often exhibit poor stereocontrol, modern variations using chiral auxiliaries or catalysts have been developed to achieve high diastereoselectivity and enantioselectivity.[4][16]
Visualizing the Mechanism
Caption: The three key stages of the Darzens condensation mechanism.
Materials and Methods
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Butyl chloroacetate | C₆H₁₁ClO₂ | 150.60 | >98% | Major chemical suppliers | Corrosive, handle with care.[17] |
| Benzaldehyde | C₇H₆O | 106.12 | >99% | Major chemical suppliers | Store under nitrogen. |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | >98% | Major chemical suppliers | Moisture sensitive, handle in a glovebox or under inert atmosphere. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Major chemical suppliers | Use freshly distilled or from a solvent purification system. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | N/A | Prepared in-house | Used for quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | Major chemical suppliers | Used for drying the organic phase. |
Safety Precautions
-
Butyl Chloroacetate: This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[17] It is also a lachrymator.[18] Always handle butyl chloroacetate in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Potassium tert-butoxide: This is a strong base and is highly corrosive and moisture-sensitive. Handle it under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin and eyes.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides.[20] Use in a well-ventilated area away from ignition sources.[20]
Experimental Protocol: Synthesis of Butyl 3-phenyl-2,3-epoxypropanoate
This protocol details the synthesis of an α,β-epoxy ester from benzaldehyde and butyl chloroacetate.
1. Reaction Setup:
- To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (1.5 eq).
- Add anhydrous tetrahydrofuran (THF) to the flask via a cannula or syringe.
- Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
2. Addition of Reactants:
- In a separate flask, prepare a solution of benzaldehyde (1.0 eq) and butyl chloroacetate (1.2 eq) in anhydrous THF.
- Slowly add this solution to the cooled potassium tert-butoxide suspension dropwise over 30 minutes, maintaining the temperature at -78 °C.
3. Reaction Monitoring:
- After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
4. Quenching and Workup:
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
5. Purification:
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure butyl 3-phenyl-2,3-epoxypropanoate.
Visualizing the Experimental Workflow
Caption: A typical workflow for the synthesis of α,β-epoxy esters.
Results and Discussion: Characterization and Expected Outcomes
The successful synthesis of butyl 3-phenyl-2,3-epoxypropanoate can be confirmed by various spectroscopic techniques. The yield of the reaction is typically moderate to good, depending on the purity of the reagents and the strict adherence to anhydrous and low-temperature conditions.
Expected Spectroscopic Data
| Technique | Key Signals and Expected Chemical Shifts (δ) |
| ¹H NMR (CDCl₃, 400 MHz) | ~7.3 ppm (m, 5H, Ar-H), ~4.2 ppm (d, 1H, epoxy-H), ~3.6 ppm (d, 1H, epoxy-H), ~4.1 ppm (t, 2H, O-CH₂-), ~1.6 ppm (m, 2H, -CH₂-), ~1.4 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃). The signals for the epoxy protons typically appear in the range of 2.5-4.5 ppm.[21] The disappearance of the aldehyde proton signal (~10 ppm) from benzaldehyde is a key indicator of reaction completion. |
| ¹³C NMR (CDCl₃, 100 MHz) | ~168 ppm (C=O), ~135 ppm (Ar-C), ~128-129 ppm (Ar-CH), ~65 ppm (O-CH₂), ~58 ppm (epoxy-C), ~57 ppm (epoxy-C), ~30 ppm (-CH₂-), ~19 ppm (-CH₂-), ~13 ppm (-CH₃). |
| FT-IR (thin film) | ~1750 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, epoxide), ~3030 cm⁻¹ (C-H stretch, aromatic), ~2960 cm⁻¹ (C-H stretch, aliphatic). |
Note: The exact chemical shifts may vary slightly. The cis/trans isomer ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[22][23]
Troubleshooting and Causality
-
Low Yields: This can often be attributed to moisture in the reaction, which will quench the base and the enolate. Ensuring all glassware is oven-dried and that anhydrous solvents are used is crucial. Aliphatic aldehydes may also give lower yields due to competing aldol self-condensation reactions.[2][24]
-
Side Reactions: If the temperature is not kept low, side reactions such as the self-condensation of the α-haloester can occur. The slow addition of the reactants to the base suspension helps to minimize these side reactions.
-
Incomplete Reaction: If TLC analysis shows the presence of starting materials after the allotted reaction time, it may be due to insufficient base or a less reactive carbonyl compound.
Applications in Drug Development and Beyond
The α,β-epoxy esters synthesized using butyl chloroacetate are versatile precursors for a wide range of more complex molecules.
-
Homologation of Aldehydes and Ketones: As previously mentioned, hydrolysis of the glycidic ester followed by decarboxylation leads to the formation of a new aldehyde or ketone with one additional carbon atom.[5][6]
-
Synthesis of Biologically Active Molecules: The epoxide moiety is a key structural feature in many natural products and pharmaceuticals.[10] For instance, the synthesis of diltiazem, a calcium channel blocker, has been achieved through a pathway involving an α,β-epoxy ketone intermediate.[8] The epoxide ring can be opened by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of chiral centers, which is of paramount importance in drug design.[9][10]
-
Precursors to Other Functional Groups: The epoxide ring can be rearranged to form other functional groups, further expanding the synthetic utility of these compounds.[3][14]
References
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 19). Darzens reaction. Retrieved from [Link]
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Oreate AI. (2025, December 16). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. Retrieved from [Link]
-
Sysem Chem. (n.d.). Tert-Butyl Chloroacetate MSDS/SDS | Supplier & Distributor. Retrieved from [Link]
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PSIBERG. (2024, January 8). Darzens Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
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Grokipedia. (n.d.). Darzens reaction. Retrieved from [Link]
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Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]
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Yoshihiro, N., et al. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Retrieved from [Link]
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Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
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Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyl chloroacetate. PubChem Compound Database. Retrieved from [Link]
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Wiley Online Library. (n.d.). the darzens glycidic ester condensation. Retrieved from [Link]
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ResearchGate. (2016, October 26). (PDF) Darzens condensation; Glycidic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Darzens reactions. Retrieved from [Link]
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De Gruyter. (n.d.). Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Darzens glycidic ester condensation. Retrieved from [Link]
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Semantic Scholar. (1982, October 12). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. Retrieved from [Link]
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MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
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Unacademy. (n.d.). Application of the Darzens Glycidic Ester Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Retrieved from [Link]
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SlideShare. (n.d.). Darzen glycidic. Retrieved from [Link]
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Homework.Study.com. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with.... Retrieved from [Link]
-
Homework.Study.com. (n.d.). The Darzens reaction requires the addition of the enolate of an alpha-halo carbonyl compound to an aldehyde or ketone. Depict this process with curved arrows and draw the anionic product that results. Retrieved from [Link]
-
PMC. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]
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YouTube. (2020, October 15). Darzens Glycidic Ester Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Ring opening of acyclic α,β‐epoxy ketone and synthesis of (Z)‐vinyl.... Retrieved from [Link]
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The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
-
PMC. (n.d.). Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes | Request PDF. Retrieved from [Link]
-
Research India Publications. (n.d.). Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. Retrieved from [Link]
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ACS Publications. (n.d.). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins. Retrieved from [Link]
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ResearchGate. (2025, August 7). NMR characterization of epoxy resin. Retrieved from [Link]
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Application Notes & Protocols: Phase Transfer Catalysis in Reactions with Butyl Chloroacetate
Abstract
Phase Transfer Catalysis (PTC) represents a powerful and versatile methodology in synthetic organic chemistry, enabling reactions between components of immiscible phases.[1][2] This technique is particularly valuable in the pharmaceutical and fine chemical industries for its ability to enhance reaction rates, improve yields, and operate under milder, more environmentally benign conditions.[3][4][5] This guide provides an in-depth exploration of PTC principles and their practical application in reactions involving butyl chloroacetate, a key C4 building block and alkylating agent.[6][7] We will delve into the mechanistic underpinnings of PTC, present detailed, field-tested protocols for C-alkylation, and offer expert insights into optimizing reaction parameters for enhanced efficiency and selectivity.
The Principle and Power of Phase Transfer Catalysis
In many essential organic reactions, the reactants exist in separate, immiscible phases. A classic example is the reaction between an organic-soluble electrophile, such as butyl chloroacetate, and an inorganic nucleophile (e.g., cyanide, hydroxide, or a carbanion) which is typically soluble only in an aqueous phase.[1][3] Without intervention, the reaction is confined to the limited interfacial area between the two phases, resulting in impractically slow reaction rates.
Phase Transfer Catalysis elegantly circumvents this limitation. It employs a catalytic agent—the phase transfer catalyst—that acts as a shuttle, transporting the aqueous-phase reactant into the organic phase where the reaction can proceed homogeneously.[8][9]
Core Advantages of PTC:
-
Elimination of Expensive/Hazardous Solvents: PTC avoids the need for polar aprotic solvents like DMSO or DMF that are used to co-solubilize reactants, which are often expensive and difficult to remove.[10]
-
Use of Inexpensive Bases: Strong, hazardous, and expensive bases like metal hydrides or amides can often be replaced with inexpensive and safer alkali metal hydroxides or carbonates.[11]
-
Enhanced Reactivity: The nucleophile, when shuttled into the organic phase as an ion pair with the bulky catalyst cation, is less solvated and thus more "naked" and nucleophilic, leading to significantly accelerated reaction rates.[12]
-
Improved Yields and Purity: Reactions are often cleaner with fewer byproducts, simplifying work-up and purification.[1]
-
Green Chemistry Alignment: By enabling the use of water as a solvent and reducing the need for harsh reagents and organic solvents, PTC is considered an environmentally friendly methodology.[3][4]
Unraveling the Mechanism: How PTC Works
The efficacy of PTC is rooted in its straightforward yet powerful mechanism. While several mechanistic models exist, the most widely applicable for nucleophilic substitutions is the Starks "Extraction Mechanism."[10][13]
Let's consider the alkylation of a nucleophile (Nu⁻) from an aqueous solution of its sodium salt (Na⁺Nu⁻) with organic-soluble butyl chloroacetate (Bu-Cl). The catalyst is a quaternary ammonium salt, represented as Q⁺X⁻.
-
Anion Exchange: At the liquid-liquid interface, the catalyst cation (Q⁺) exchanges its initial counter-ion (X⁻) for the reactant nucleophile (Nu⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, [Q⁺Nu⁻], possesses a lipophilic exterior due to the alkyl groups on the cation. This lipophilicity allows it to dissolve in the organic phase, effectively transporting the nucleophile away from its aqueous environment.
-
Reaction in Organic Phase: Within the bulk organic phase, the "naked" and highly reactive Nu⁻ anion attacks the butyl chloroacetate, displacing the chloride ion and forming the desired product.
-
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group (Cl⁻), forming [Q⁺Cl⁻]. This ion pair, still soluble in the organic phase, migrates back to the interface to exchange the chloride for another nucleophile, thus completing the catalytic cycle.
This continuous cycle, depicted below, allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of reactants.
Caption: General experimental workflow for a PTC-mediated C-alkylation.
Protocol 1: Solid-Liquid PTC Alkylation of Diethyl Malonate
This protocol details a robust solid-liquid PTC procedure, which is often preferred for base-sensitive substrates like esters to minimize hydrolysis. [14] Objective: To synthesize diethyl 2-(butoxycarbonylmethyl)malonate.
Materials:
-
Diethyl malonate
-
Butyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water & Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add finely powdered anhydrous potassium carbonate (1.2 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Charge Reactants: Add toluene (200 mL) and diethyl malonate (1.0 eq). Begin vigorous stirring to create a fine suspension.
-
Substrate Addition: Heat the mixture to 90°C. Once the temperature is stable, add butyl chloroacetate (1.05 eq) dropwise via the dropping funnel over 30 minutes. An initial exotherm may be observed; control the addition rate to maintain the temperature below 100°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Expert Insights & Causality
-
Why Solid-Liquid PTC? Using solid, anhydrous K₂CO₃ instead of an aqueous NaOH solution prevents the hydrolysis of both the ester functionalities on diethyl malonate and the butyl chloroacetate reactant, leading to higher yields and product purity. [11]* Choice of Catalyst: TBAB is a cost-effective and efficient catalyst for this transformation. For higher temperatures (>120°C), a more thermally stable tetrabutylphosphonium bromide (TBPB) might be considered, as quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures. [3][4]* Stirring Rate: In solid-liquid PTC, the reaction rate can be limited by the mass transfer of the anion from the solid surface into the organic phase. Vigorous stirring is crucial to maximize the surface area of the base and ensure efficient catalyst interaction. [12]
Data-Driven Optimization: Selecting the Right Catalyst
The choice of phase transfer catalyst is a critical parameter that directly influences reaction efficiency. The catalyst's structure affects its lipophilicity, stability, and intrinsic activity. Below is a comparative summary of common catalysts for the alkylation of active methylene compounds.
| Catalyst | Type | Relative Cost | Thermal Stability | Typical Efficiency | Key Considerations |
| TBAB | Quaternary Ammonium | Low | Moderate | Good-Excellent | Most common choice for reactions <120°C. [3] |
| Aliquat 336 | Quaternary Ammonium | Low | Moderate | Excellent | A mixture of C8/C10 chains; highly lipophilic and very effective. |
| TBPB | Quaternary Phosphonium | Medium | High | Excellent | Preferred for higher temperature reactions due to greater stability. [4] |
| 18-Crown-6 | Crown Ether | High | High | Superior | Excellent catalyst but high cost and toxicity limit industrial use. [15] |
Advanced Application: Stereochemical Control in Darzens Condensation
Phase transfer catalysis can exert a profound influence not only on reaction rate but also on stereoselectivity. The Darzens condensation of tert-butyl chloroacetate with aldehydes to form glycidic esters is a prime example.
Research has shown that running the reaction with a base alone (e.g., solid NaOH in THF) yields predominantly the trans-glycidate. [16][17]However, the introduction of a catalytic amount of TBAB dramatically reverses this selectivity, favoring the cis-isomer. [16] Causality: This stereochemical reversal is attributed to the formation of a bulky ion pair between the catalyst cation (Q⁺) and the enolate of the chloroacetate. The steric hindrance of this large complex directs the approach of the aldehyde in a way that leads preferentially to the cis-product. [17]
Protocol 2: PTC-Mediated Diastereoselective Darzens Condensation
Objective: To demonstrate the effect of PTC on the diastereoselectivity of the reaction between benzaldehyde and tert-butyl chloroacetate.
Procedure (Adapted from Jasiak et al.)[16]:
-
Setup: A flask is charged with powdered sodium hydroxide (3.0 eq) and THF (2 mL/mmol of aldehyde). For the catalyzed reaction, TBAB (0.05 eq) is also added.
-
Addition: The mixture is stirred and cooled to 10-15°C. A solution of benzaldehyde (1.0 eq) and tert-butyl chloroacetate (1.2 eq) is added dropwise.
-
Reaction: The reaction is stirred at 10-15°C. The reaction progress and thickening of the mixture are monitored.
-
Analysis: Upon completion, the reaction is quenched and worked up. The cis/trans ratio of the resulting tert-butyl glycidate is determined by ¹H NMR or GC analysis.
| Condition | Catalyst | Dominant Product | Typical Ratio (cis:trans) |
| Uncatalyzed | None | trans-glycidate | ~1:5 |
| PTC Catalyzed | TBAB (5 mol%) | cis-glycidate | ~3:1 |
This powerful demonstration underscores that PTC is not merely a tool for accelerating reactions but a sophisticated method for directing reaction pathways and controlling product attributes.
Troubleshooting and Final Considerations
Caption: Key interdependent factors governing PTC reaction efficiency.
-
Emulsion Formation: In liquid-liquid systems, vigorous stirring can sometimes lead to stable emulsions, complicating phase separation. [10]Solution: Add brine or a small amount of a different organic solvent to break the emulsion. This is where solid-liquid PTC offers a distinct advantage.
-
Catalyst Deactivation: In strongly basic media, quaternary ammonium salts can undergo Hofmann elimination. If catalyst deactivation is suspected, switch to a more stable phosphonium salt or lower the reaction temperature.
-
Low Conversion: If the reaction stalls, the cause may be insufficient agitation, low temperature, or a poisoned catalyst. Ensure stirring is vigorous enough to create a large interfacial area.
By carefully considering the interplay of catalyst, solvent, base, and reaction conditions, researchers can fully harness the power of phase transfer catalysis for efficient and selective syntheses using butyl chloroacetate.
References
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Wiley-VCH. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
Medycyna i Zdrowie. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? [Link]
-
ACS Publications. Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates. [Link]
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Slideshare. Phase transfer catalysis : Theory and application. [Link]
-
ResearchGate. Effect of Phase-Transfer Catalyst on Stereochemistry of tert Butyl3-aryl(alkyl)-Substituted Glycidates. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. [Link]
-
MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Large-Scale Synthesis of Butyl Chloroacetate: An Application Note and Protocol
Introduction
Butyl chloroacetate (C₆H₁₁ClO₂) is a versatile chemical intermediate recognized for its critical role as an alkylating agent in organic synthesis.[1][2] Known by synonyms such as chloroacetic acid n-butyl ester and butyl monochloroacetate, this colorless, transparent liquid is a fundamental building block in the production of a wide array of fine chemicals.[1][3] Its applications are extensive, spanning the synthesis of active pharmaceutical ingredients (APIs), the production of agrochemicals like pesticides and herbicides, and the manufacturing of dyes.[2][4][5] The compound's utility stems from its bifunctional nature: the ester group can be hydrolyzed, while the reactive carbon-chlorine bond allows for nucleophilic substitution, enabling the introduction of a carboxymethyl group onto various substrates.[1][5]
Given its industrial importance, the development of efficient, scalable, and safe synthesis protocols is paramount. This document provides a comprehensive guide for the large-scale synthesis of n-butyl chloroacetate, focusing on the robust and economically viable Fischer-Speier esterification method. It delves into the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical safety procedures, and discusses process optimization and quality control.
Table 1: Physicochemical Properties of n-Butyl Chloroacetate
| Property | Value | Reference(s) |
| CAS Number | 590-02-3 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1][3] |
| Density | ~1.07 g/cm³ | [1][2] |
| Boiling Point | ~183 °C (at 760 mmHg) | |
| Refractive Index | ~1.425 | [1][6] |
| Purity Standard | ≥ 98.5% | [1][2] |
Scientific Principles and Mechanistic Insights
The most common and industrially scalable method for producing n-butyl chloroacetate is the direct esterification of chloroacetic acid with n-butanol. This reaction, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process.
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid. An acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the chloroacetic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of n-butanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.
To achieve high conversion rates, the equilibrium must be shifted towards the products. In accordance with Le Châtelier's principle, this is accomplished by either using an excess of one of the reactants (typically the less expensive n-butanol) or, more effectively on a large scale, by continuously removing the water produced during the reaction through azeotropic distillation.[7]
Caption: The acid-catalyzed mechanism for the synthesis of butyl chloroacetate.
Alternative Synthesis Route: Acyl Chloride Method
An alternative, though often less economical on a large scale, is the reaction of chloroacetyl chloride with n-butanol.[8] This is a nucleophilic acyl substitution reaction that is faster and irreversible. However, it uses a more hazardous and expensive starting material (chloroacetyl chloride) and generates stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which requires careful handling and neutralization, often with a tertiary amine base like dimethylaniline or pyridine.[4][9]
Safety and Hazard Management
The large-scale synthesis of butyl chloroacetate involves several hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Chloroacetic Acid: Highly toxic and corrosive. It can cause severe skin burns and eye damage.[10] Inhalation of dust can be fatal. All handling must be performed in a well-ventilated area, preferably a fume hood, with appropriate PPE.[10]
-
n-Butanol: A flammable liquid and vapor. It can cause eye, skin, and respiratory tract irritation.
-
Acid Catalysts (H₂SO₄, p-TsOH): Extremely corrosive and can cause severe burns upon contact. Use with extreme caution.
-
Chloroacetyl Chloride (Alternative Route): Highly corrosive, toxic, and lachrymatory. It reacts violently with water, releasing HCl gas.[8][11][12] Work must be performed under anhydrous conditions in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a face shield.
-
Flame-retardant lab coat and chemical-resistant apron.
-
Respiratory protection may be required depending on the scale and engineering controls.[8]
Engineering Controls:
-
The entire procedure must be conducted in a well-ventilated area or walk-in fume hood.
-
The reactor should be equipped with a pressure relief system.
-
A safety shower and eyewash station must be readily accessible.[12]
Waste Disposal:
-
All waste materials, including aqueous washes and organic residues, must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous wastes must be neutralized before disposal.
Protocol: Large-Scale Synthesis of n-Butyl Chloroacetate
This protocol details the synthesis of n-butyl chloroacetate via Fischer esterification using a Dean-Stark apparatus to azeotropically remove water.
Materials and Equipment
-
Chemicals:
-
Chloroacetic acid (1.0 molar equivalent)
-
n-Butanol (1.3 molar equivalents)[7]
-
Toluene or cyclohexane (as azeotroping agent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 molar equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Glass-lined or stainless steel reactor of appropriate size, equipped with a mechanical stirrer, thermocouple, heating/cooling mantle, and bottom outlet valve.
-
Dean-Stark trap.
-
Reflux condenser.
-
Receiving flasks.
-
Large separatory funnel.
-
Vacuum distillation setup (fractionating column, condenser, vacuum pump, cold trap).
-
Table 2: Example Reagent Quantities for a 10 L Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mol) | Mass (kg) | Volume (L) | Density (g/mL) |
| Chloroacetic Acid | 94.50 | 1.0 | 20.0 | 1.89 | - | - |
| n-Butanol | 74.12 | 1.3 | 26.0 | 1.93 | 2.38 | 0.81 |
| p-TsOH·H₂O | 190.22 | 0.02 | 0.4 | 0.076 | - | - |
| Toluene | 92.14 | - | - | - | ~2.0 | 0.87 |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of butyl chloroacetate.
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor with the mechanical stirrer, Dean-Stark trap, and reflux condenser. Ensure all joints are properly sealed.
-
Charging Reactants: To the reactor, add n-butanol, toluene, and p-toluenesulfonic acid. Begin stirring. Carefully and in portions, add the solid chloroacetic acid. An exotherm may be observed.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110-130°C, depending on the azeotrope composition).[7] Water will begin to collect in the Dean-Stark trap as an azeotrope with the toluene/butanol. Continue refluxing until no more water is collected and the theoretical amount has been removed.
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the chloroacetic acid starting material. The reaction time is typically 5-8 hours.[7]
-
Cooling and Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Neutralization: Transfer the cooled reaction mixture to a large separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the p-TsOH catalyst and any unreacted chloroacetic acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently. Continue adding until effervescence ceases.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with saturated NaCl (brine) solution to remove residual salts and water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure n-butyl chloroacetate as a colorless liquid. Collect the fraction boiling at the appropriate temperature for the applied pressure.
Process Optimization and Quality Control
Optimization Parameters
To maximize yield and throughput while minimizing costs and waste, several parameters can be optimized.
Table 3: Key Optimization Parameters
| Parameter | Typical Range | Rationale | Reference(s) |
| Alcohol:Acid Molar Ratio | 1.1:1 to 1.5:1 | An excess of alcohol helps shift the equilibrium to the product side. A large excess increases recovery costs. | [7][13] |
| Catalyst Loading | 1-5 mol% (relative to acid) | Higher loading increases reaction rate but also increases cost, corrosion, and the difficulty of removal. Solid acid catalysts can offer easier separation.[7] | [7][14] |
| Reaction Temperature | 110-165 °C | Higher temperatures increase the reaction rate but can also lead to side reactions like ether formation from the alcohol. The temperature is often dictated by the boiling point of the azeotroping agent. | [13][15] |
| Azeotroping Agent | Toluene, Cyclohexane, Benzene | The choice of agent affects the reaction temperature and the efficiency of water removal. | [16] |
Quality Control
The final product must be analyzed to ensure it meets the required purity specifications (typically >98.5%).[2]
-
Gas Chromatography (GC): The primary method for assessing purity and quantifying any residual starting materials or byproducts.
-
Refractive Index: A quick and simple physical measurement that can indicate the purity of the product. The refractive index for pure n-butyl chloroacetate is approximately 1.425.[1][6]
-
Titration: Total acidity can be determined by titration to quantify any remaining chloroacetic acid or catalyst.[17]
-
Water Content: Karl Fischer titration can be used to determine the moisture content, which should be low (<0.5%).[1]
References
- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure.
- Google Patents. (2017). CN106397189A - Synthesis method of tert-butyl chloroacetate. Retrieved from patents.google.
- Glory Chemical Industry Co., Ltd. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. Retrieved from glorychemical.
- Guidechem. (n.d.). tert-Butyl chloroacetate 107-59-5 wiki. Retrieved from guidechem.
- Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. Retrieved from htdchem.
- PrepChem.com. (n.d.). Synthesis of butyl chloroacetate. Retrieved from prepchem.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. Retrieved from inno-pharmchem.
- Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Organic Syntheses Procedure.
- ResearchGate. (2008). Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. Retrieved from researchgate.net/publication/237007323_Esterification_of_Monochloroacetic_Acid_with_n-Butanol_Catalyzed_by_SBA-15_Supported_Tungstophosphoric_Acid
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Butyl Chloroacetate: Properties and Production in China. Retrieved from inno-pharmchem.
- Google Patents. (1997). DE19539962A1 - Process for the continuous production of esters of chloroacetic acid with lower alcohols. Retrieved from patents.google.
- Merck Millipore. (2021). SAFETY DATA SHEET - Thionyl chloride. Retrieved from merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=20211210_203409
- Google Patents. (1997). US5591888A - Process for producing tert.-butyl chloroacetate. Retrieved from patents.google.
- Chemcess. (n.d.). Chloroacetic Acid: Reactions, Production And Uses. Retrieved from chemcess.com/chloroacetic-acid-reactions-production-and-uses/
- Sigma-Aldrich. (2020). SAFETY DATA SHEET - Thionyl chloride. Retrieved from sigmaaldrich.com/US/en/sds/sial/230559
- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.
- ResearchGate. (2022). Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid?. Retrieved from researchgate.
- Carl ROTH. (2021). Safety Data Sheet: Chloroacetic acid. Retrieved from carlroth.com/medias/SDB-4385-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzYxMTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzQzNDU0NTk3NDIucGRmfGE3Y2Y5Y2I1ZWIxYjYxN2Y4YjM3YjU3YjU2YjM4YjY2YjM4YjU3YjU3YjU2YjM4YjY2YjM4YjU3YjU2
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com/msds-sds/chloroacetyl-chloride-for-synthesis-msds-79-04-9-loba-chemie.aspx
- Google Patents. (1996). DE4434444A1 - Process for the preparation of tert-butyl chloroacetate. Retrieved from patents.google.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. Retrieved from inno-pharmchem.
- Google Patents. (1997). DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols. Retrieved from patents.google.
- Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved from asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_4_40
- Wiley-VCH. (2000). Ullmann's Encyclopedia of Industrial Chemistry - Chloroacetic Acids. Retrieved from onlinelibrary.wiley.com/doi/10.1002/14356007.a06_537
- PrepChem.com. (n.d.). Synthesis of N-butylglycine tert-butyl ester. Retrieved from prepchem.com/synthesis-of-n-butylglycine-tert-butyl-ester/
- PubMed. (2023). Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase.
- Russian Journal of General Chemistry. (2013). Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. Retrieved from link.springer.com/article/10.1134/S107036321308018X
- CDC. (2003). NIOSH Manual of Analytical Methods (NMAM) 1450: ESTERS 1. Retrieved from cdc.gov/niosh/docs/2003-154/pdfs/1450.pdf
- Sontara Organo Industries. (n.d.). Secondary Butyl Chloro Acetate | 107-59-5. Retrieved from sontaraorgano.
- Sigma-Aldrich. (n.d.). Butyl Chloroacetate | 590-02-3. Retrieved from sigmaaldrich.com/US/en/product/aldrich/alnh9a9dc14a
- Google Patents. (1996). EP0704423A1 - Process for the preparation of the tert-butyle ester of chloroacetic acid. Retrieved from patents.google.
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- 15. DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions of Butyl Chloroacetate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chemists working with butyl chloroacetate and primary amines. This guide is designed to provide in-depth, practical solutions to the common challenges and side reactions encountered during N-alkylation reactions. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol, but about anticipating, diagnosing, and resolving the inevitable hurdles that arise. This resource is structured to empower you with the knowledge to do just that.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between butyl chloroacetate and a primary amine?
The primary reaction is a nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to the chlorine in butyl chloroacetate.[1][2] This displaces the chloride ion and forms a new carbon-nitrogen bond, yielding the mono-N-alkylated product, a secondary amine, and a hydrochloride salt of the excess primary amine.[1][3]
Q2: Why is my reaction mixture turning into a complex mixture of products?
This is a very common issue. The N-alkylation of primary amines with alkyl halides like butyl chloroacetate is often plagued by overalkylation.[1][4][5] The secondary amine product is also a nucleophile and can react further with butyl chloroacetate to form a tertiary amine.[4][6] This tertiary amine can then react again to form a quaternary ammonium salt.[4][6] This cascade of reactions leads to a mixture that can be difficult to separate.[1][6]
Q3: Can butyl chloroacetate hydrolyze during the reaction?
Yes, butyl chloroacetate is susceptible to hydrolysis, especially in the presence of water and a base or acid.[7][8] The ester linkage can be cleaved to form chloroacetic acid and butanol.[8] This is a crucial consideration, as the presence of water in your reagents or solvent can consume your starting material and introduce impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Multiple Byproducts
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks, including the starting amine, the desired secondary amine, a tertiary amine, and potentially a quaternary ammonium salt.
-
The isolated yield of the desired product is significantly lower than expected.
Root Cause Analysis:
The primary culprit is overalkylation . The mono-alkylated secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to subsequent alkylations.[4][6][9]
Caption: Troubleshooting workflow for hydrolysis.
Detailed Mitigation Strategies:
-
Ensure Anhydrous Conditions:
-
Protocol:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone for ethers or calcium hydride for halogenated solvents).
-
Ensure the primary amine is dry. If it is a solid, it can be dried in a vacuum oven. If it is a liquid, it can be distilled from a suitable drying agent.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Problem 3: Formation of an Alkene Byproduct
Symptoms:
-
GC-MS analysis indicates the presence of a product with a mass corresponding to the elimination of HCl from the butyl chloroacetate backbone.
-
This is more likely with sterically hindered primary amines.
Root Cause Analysis:
This side reaction is an elimination reaction (E2) . [10][11]The primary amine, especially if it is sterically hindered, can act as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the chlorine. [10][12]This leads to the formation of an alkene and the chloride ion is eliminated.
Factors Favoring Elimination over Substitution:
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Amine Structure | Unhindered primary amine | Sterically hindered primary amine |
| Base Strength | Weaker, more nucleophilic | Strong, non-nucleophilic base |
| Temperature | Lower temperatures | Higher temperatures |
Detailed Mitigation Strategies:
-
Amine Selection: If the structure of the amine can be modified, using a less sterically hindered analogue will favor the desired substitution reaction.
-
Temperature Control: As with overalkylation, running the reaction at a lower temperature will generally disfavor the elimination pathway, which often has a higher activation energy than substitution.
-
Base Selection: If an external base is used, a non-nucleophilic, less hindered base might be preferable in this specific case to avoid promoting elimination. However, the primary amine itself is often the culprit.
Experimental Protocols
General Protocol for Selective Mono-N-Alkylation
This protocol is optimized to minimize overalkylation.
Materials:
-
Primary amine (5.0 eq)
-
Butyl chloroacetate (1.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (optional, 2.0 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (5.0 eq) and anhydrous solvent.
-
If using an optional base, add anhydrous K₂CO₃ or DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve butyl chloroacetate (1.0 eq) in a small amount of the anhydrous solvent.
-
Add the butyl chloroacetate solution to the amine mixture dropwise via a dropping funnel over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of butyl chloroacetate and the formation of the mono-alkylated product. [13]8. Work-up: Upon completion, filter off any inorganic salts. [13]Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). [13]9. Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. [13]Purify the residue via flash column chromatography to isolate the desired secondary amine. [13]
Analytical Monitoring
Regular monitoring is crucial for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the reaction progress. Use a suitable solvent system to achieve good separation between the starting materials and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio. This is invaluable for diagnosing the formation of overalkylation or hydrolysis products. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product mixture quantitatively. [14] By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, researchers can significantly improve the outcomes of their N-alkylation reactions with butyl chloroacetate.
References
-
Htdchem. (2024, July 26). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. Htdchem. Retrieved from [Link]
-
Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. In Books. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]
- Google Patents. (n.d.). CN106397189A - Synthesis method of tert-butyl chloroacetate. Google Patents.
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). Elimination Reactions. University of Illinois Springfield. Retrieved from [Link]
- Google Patents. (n.d.). US2452350A - Method of preparing alkyl esters of chloroacetic acid. Google Patents.
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KPU Pressbooks. (n.d.). Chapter 8: Elimination Reactions – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
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Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
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Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Chemistry Steps. Retrieved from [Link]
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Dalal Institute. (n.d.). Elimination Reactions. Dalal Institute. Retrieved from [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-butylglycine tert-butyl ester. PrepChem.com. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 6). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Royal Society of Chemistry. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Japan. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Organic Chemistry Portal. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Save My Exams. Retrieved from [Link]
- Google Patents. (n.d.). US5591888A - Process for producing tert.-butyl chloroacetate. Google Patents.
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Wordpress. Retrieved from [Link]
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Technical Support Center: Optimization of the Darzens Condensation with tert-Butyl Chloroacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of the Darzens condensation, with a specific focus on the use of tert-butyl chloroacetate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate experimental design, troubleshoot common issues, and optimize your reaction outcomes.
Section 1: Foundational Principles
This section covers the core concepts of the Darzens condensation and the rationale for using tert-butyl chloroacetate.
Q1: What is the Darzens condensation, and what makes it a valuable synthetic tool?
The Darzens condensation (also known as the Darzens reaction or glycidic ester condensation) is a chemical reaction between a ketone or an aldehyde and an α-haloester, conducted in the presence of a base, to form an α,β-epoxy ester, commonly called a "glycidic ester".[1][2][3] Discovered by Auguste Georges Darzens in 1904, this reaction is a cornerstone of organic synthesis for several reasons.[1][2]
-
Carbon Chain Elongation: The primary value of the Darzens condensation lies in its ability to form a new carbon-carbon bond, effectively elongating the carbon skeleton of the starting carbonyl compound.
-
Access to Versatile Intermediates: The resulting α,β-epoxy esters (glycidic esters) are highly valuable synthetic intermediates.[1] They can be further transformed into a variety of other functional groups. For instance, hydrolysis of the ester followed by decarboxylation of the unstable glycidic acid can yield aldehydes or ketones with one additional carbon atom.[2][4][5][6]
-
Construction of Complex Molecules: This reaction is crucial for building complex molecular frameworks, including natural products and pharmaceutical intermediates that contain epoxide or carbonyl functionalities.[1][7]
Q2: What is the accepted mechanism for the Darzens condensation?
The reaction proceeds through a multi-step mechanism that shares similarities with the aldol condensation but is distinguished by a final intramolecular cyclization step.[4][7]
-
Enolate Formation: A strong base abstracts an acidic α-proton from the α-haloester (tert-butyl chloroacetate) to form a resonance-stabilized enolate.[8] This step is critical and its efficiency is highly dependent on the choice of base.
-
Nucleophilic Addition: The enolate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a new carbon-carbon bond and results in a tetrahedral intermediate known as a halohydrin anion.[9]
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide anion performs an intramolecular Sₙ2 nucleophilic attack on the carbon atom bearing the halogen. This displaces the halide ion and forms the final three-membered epoxide ring.[4][8]
Caption: General mechanism of the Darzens condensation.
Q3: Why choose tert-butyl chloroacetate over other α-haloesters like methyl or ethyl esters?
The choice of the ester group is a critical parameter for optimizing the Darzens condensation, and the tert-butyl group offers distinct advantages.
-
Resistance to Saponification: The primary advantage is the steric hindrance provided by the bulky tert-butyl group. This bulkiness makes the ester significantly more resistant to nucleophilic attack by the base (e.g., hydroxide, alkoxide) used in the reaction.[10] This minimizes the unwanted side reaction of ester hydrolysis (saponification), which is a common issue with less hindered esters like methyl or ethyl chloroacetate, thereby preserving yield.[10]
-
Facilitated Downstream Processing: The tert-butyl ester can be cleaved under acidic conditions, which are often compatible with the subsequent decarboxylation step to form the target aldehyde or ketone. This contrasts with methyl or ethyl esters, which require basic saponification, adding an extra step and potentially complicating the workup.[11][12]
-
Reaction Rate: It is important to note that the increased steric bulk may lead to a slower reaction rate compared to methyl esters under identical conditions.[10] However, this is often a worthwhile trade-off for the cleaner reaction profile and higher yield of the desired glycidic ester.
Section 2: Experimental Design & Optimization
This section provides a robust starting protocol and discusses key variables for fine-tuning your reaction.
Q4: What is a reliable starting protocol for a Darzens condensation using tert-butyl chloroacetate?
This protocol is a general starting point for the reaction with an aromatic aldehyde. Optimization of stoichiometry, temperature, and time will be necessary for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
All glassware must be oven- or flame-dried before use.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Preparation: Dissolve the aromatic aldehyde (1.0 eq) and tert-butyl chloroacetate (1.5 eq) in anhydrous THF in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF and add it to the dropping funnel. Add the base solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate to dilute, and wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl glycidic ester.
Q5: How do I select the optimal base for my reaction?
Base selection is arguably the most critical factor for success. The base must be strong enough to deprotonate the α-carbon of the chloroacetate but should ideally be non-nucleophilic to avoid side reactions.
Rationale:
-
Steric Hindrance: Sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) are often preferred.[7] Their bulkiness disfavors direct attack on the ester carbonyl, reducing saponification.
-
Strength (pKa): The base's pKa of its conjugate acid must be higher than that of the α-proton on the chloroacetate (approx. 24-26) for efficient deprotonation.
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction.
| Base | Common Solvent(s) | Pros | Cons |
| Potassium tert-butoxide (KOt-Bu) | THF, Diethyl Ether | Commercially available, highly effective, sterically hindered.[7][14] | Can be slightly nucleophilic at higher temperatures. |
| Sodium Hydride (NaH) | THF, DMF | Very strong, non-nucleophilic, generates H₂ gas (reaction drives to completion). | Heterogeneous reaction can be slow; requires careful handling due to flammability. |
| Lithium Diisopropylamide (LDA) | THF | Extremely strong, highly hindered, excellent for generating enolates cleanly. | Must be prepared fresh or titrated before use; requires very low temperatures (-78 °C). |
| Phosphazene Bases (e.g., P₁-t-Bu) | Acetonitrile, THF, DCM | Extremely strong, non-nucleophilic, allows reaction under mild conditions with high yields.[10] | Can be expensive and less commonly available. |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive and classical choice.[6][7] | Highly prone to causing ester hydrolysis and transesterification, especially with non-ethyl esters. Generally not recommended for tert-butyl esters. |
Q6: What is the impact of the solvent on the reaction outcome?
The solvent influences the solubility of reagents, the stability of intermediates, and the overall reaction rate. Anhydrous aprotic solvents are standard.
| Solvent | Dielectric Constant | Key Characteristics & Rationale |
| Tetrahydrofuran (THF) | 7.6 | Excellent choice. Solubilizes many organic substrates and common bases (e.g., KOt-Bu, LDA). Aprotic and polar enough to support ionic intermediates.[10] |
| Acetonitrile (MeCN) | 37.5 | A more polar option that can accelerate the reaction.[13][15] Particularly effective with phosphazene or carbonate bases.[10][13] |
| Dichloromethane (DCM) | 9.1 | Generally a poor solvent for this reaction. While it can work with very strong phosphazene bases, it is often unsuitable for traditional alkoxide bases, leading to low conversion.[10][15] |
| Toluene / Diethyl Ether | 2.4 / 4.3 | Nonpolar solvents that can be effective, especially for suppressing side reactions. |
Q7: How do reaction temperature and time influence the outcome?
Temperature control is crucial for balancing the reaction rate against the rate of side reactions.
-
Initial Addition: The initial deprotonation and nucleophilic addition steps are often exothermic. Performing the base addition at low temperatures (e.g., 0 °C or -78 °C for LDA) is critical to control the reaction rate, prevent side reactions like self-condensation, and improve diastereoselectivity.[16]
-
Reaction Progression: After the initial addition, the reaction may be allowed to warm to room temperature to ensure it proceeds to completion.[10] For less reactive substrates, gentle heating might be required, but this increases the risk of byproduct formation.
-
Reaction Time: Reaction times can vary widely (from a few hours to overnight) depending on the reactivity of the aldehyde/ketone, the base, and the temperature. It is essential to monitor the reaction by TLC to determine the optimal endpoint and avoid decomposition of the product upon prolonged exposure to the basic conditions.
Section 3: Troubleshooting Guide
This section addresses the most common problems encountered during the Darzens condensation and provides a logical workflow for solving them.
Q8: My reaction yield is low or has failed completely. What are the likely causes?
A low or zero yield is the most common issue. A systematic approach is needed to diagnose the problem. The following flowchart provides a troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Darzens reactions.
Q9: I'm observing significant side-product formation. What are these byproducts and how can I minimize them?
-
Aldol Self-Condensation: The aldehyde or ketone can undergo self-condensation under basic conditions, especially if it is enolizable. This is more common with aliphatic aldehydes and ketones.[3]
-
Solution: Add the base to a mixture of the carbonyl compound and the tert-butyl chloroacetate. This ensures the chloroacetate enolate is formed in the presence of the carbonyl, favoring the Darzens pathway. Using a very strong, non-nucleophilic base (like LDA) at low temperatures can also cleanly form the chloroacetate enolate before it has a chance to react elsewhere.
-
-
Ester Hydrolysis (Saponification): As discussed, if the base is too nucleophilic or if water is present, the tert-butyl ester can be cleaved to tert-butanol and chloroacetic acid.[17][18]
-
Decomposition: The glycidic ester product can be unstable under prolonged exposure to strong base or high temperatures, potentially leading to hydrolysis or rearrangement.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Use moderate temperatures.
-
Q10: The reaction is not going to completion, even after extended time. What should I try?
-
Increase Equivalents: Try increasing the equivalents of tert-butyl chloroacetate and base from 1.5 to 2.0.
-
Change Base/Solvent System: If using KOt-Bu in THF, consider switching to a stronger phosphazene base in acetonitrile.[10] This combination is highly effective for less reactive aldehydes.
-
Increase Temperature: If the reaction is stalled at room temperature, try gently heating to 40-50 °C. Be aware this may increase side products, so monitor carefully.
Q11: How is the stereochemistry of the glycidic ester controlled?
The Darzens reaction typically produces a mixture of cis and trans diastereomers.[4] The final ratio is influenced by several factors, including the reversibility of the initial aldol addition and the kinetics of the subsequent ring closure.
-
Substrate: The steric bulk of the substituents on the aldehyde/ketone and the ester influences the facial selectivity of the initial attack.
-
Base and Cation: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the geometry of the intermediate halohydrin through chelation, affecting the final ratio.
-
Phase-Transfer Catalysis (PTC): Interestingly, the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like NaOH can dramatically influence the stereochemical outcome. In one study, reactions without a catalyst gave a majority of the trans product, while adding TBAB reversed the selectivity to favor the cis product.[19] This provides a powerful handle for tuning the stereoselectivity.
Section 4: Downstream Processing
Q12: How do I effectively isolate and purify the tert-butyl glycidic ester product?
Standard workup involves quenching with a mild acid source (like aq. NH₄Cl), extraction into an organic solvent (e.g., ethyl acetate, diethyl ether), washing with water and brine, drying, and concentration. The primary method for purification is flash column chromatography on silica gel , typically using a non-polar eluent system like hexane/ethyl acetate.
Q13: My goal is the corresponding aldehyde. What is the best procedure for saponification and decarboxylation?
The conversion of the glycidic ester to an aldehyde is a two-step process: hydrolysis of the ester to a glycidic acid salt, followed by acidification and decarboxylation.[20][21]
Protocol: Hydrolysis and Decarboxylation
-
Saponification (Hydrolysis): Dissolve the purified tert-butyl glycidic ester (1.0 eq) in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide (NaOH, ~1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC shows complete consumption of the starting ester.[21][22]
-
Removal of tert-Butanol: Remove the methanol (and the byproduct tert-butanol) under reduced pressure.
-
Decarboxylation: Dilute the remaining aqueous solution containing the sodium glycidate salt with a solvent like hexane or toluene. Cool the mixture in an ice bath and slowly add a mild acid, such as 10% aqueous acetic acid or dilute HCl, with vigorous stirring.[20] The glycidic acid is formed in situ and is thermally unstable, readily losing CO₂.[5] You will often observe gas evolution.
-
Extraction & Isolation: Continue stirring until gas evolution ceases. Separate the organic layer, wash it with water and saturated sodium bicarbonate solution (to remove any remaining acid), then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the resulting aldehyde by distillation or column chromatography as needed.
Section 5: Frequently Asked Questions
Q14: Can I use tert-butyl bromoacetate instead of the chloroacetate?
Yes. In terms of substrate reactivity for α-haloesters, bromides are generally more reactive than chlorides because bromide is a better leaving group.[1] This may lead to faster reaction times. However, tert-butyl bromoacetate is typically more expensive and less stable than its chloro- counterpart, making tert-butyl chloroacetate the more common and cost-effective choice.
Q15: How sensitive is this reaction to air and moisture?
The reaction is highly sensitive to moisture .[16] Water will react with the strong base and quench the enolate intermediate, halting the reaction. All glassware must be thoroughly dried, and anhydrous solvents are essential. While not strictly air-sensitive, performing the reaction under an inert atmosphere of nitrogen or argon is standard practice to prevent moisture from the air from entering the reaction and to ensure reproducibility.
Q16: What are the key safety precautions?
-
tert-Butyl Chloroacetate: This compound is a lachrymator and can cause skin, eye, and respiratory irritation.[18] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Bases: Bases like potassium tert-butoxide and sodium hydride are corrosive and/or flammable. NaH reacts violently with water to produce flammable hydrogen gas. Handle them with extreme care in an inert, dry environment. Always quench reactions carefully and slowly, especially when unreacted base may be present.
References
- Darzens Condensation: Mechanism, Development, and Application Research - Ore
- Darzens Condens
- The Mechanism of Decarboxylation of Glycidic Acids - American Chemical Society. (1963).
- Darzens reaction of t-butyl chloroacetate (1a) and 4-bromobenzaldehyde...
- Darzens Reaction - Organic Chemistry Portal. (n.d.).
- Darzens reaction - Wikipedia. (n.d.).
- Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC - NIH. (2018).
- Acid-catalyzed decarboxylation of glycidic acids.
- Darzens Condens
- Darzens Condensation: Mechanism and Applic
- Darzens glycidic ester condensation - ACS Public
- The Mechanism of Decarboxylation of Glycidic Acids - ACS Public
- Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - MDPI. (2018).
- Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC. (2017).
- Process for the preparation of glycidic ester and an aldehyde - Google P
- The Darzens Glycidic Ester Condens
- Technical Support Center: Troubleshooting the Darzens Condensation of Phenylacetones - Benchchem. (2025).
- (PDF)
- Darzens reaction - L.S.College, Muzaffarpur. (2020).
- (PDF)
- tert-Butyl chloroacet
- Darzens glycidic ester condensation | The Journal of Organic Chemistry - ACS Public
- Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)
- Tert-Butyl Chloroacetate: Properties, Synthesis and Applic
- tert-Butyl Esters - Organic Chemistry Portal. (n.d.).
- tert-Butyl chloroacet
- Saponification-Typical procedures - OperaChem. (2024).
- ETHYL β,β-PENTAMETHYLENEGLYCIDATE - Organic Syntheses Procedure. (n.d.).
- Process for producing tert.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022).
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Technical Support Center: Purification of Butyl Chloroacetate by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of butyl chloroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this critical synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying butyl chloroacetate, focusing on troubleshooting common issues and answering frequently asked questions. Our approach is grounded in the principles of chromatography and the specific chemical properties of the target molecule.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems you may encounter during the column chromatography of butyl chloroacetate reaction products. Each solution is presented with a causal explanation to enhance your understanding and problem-solving capabilities.
Issue 1: Poor Separation of Butyl Chloroacetate from Starting Materials or Byproducts
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions collected from the column, confirmed by analysis (e.g., GC-MS or NMR).
-
Broad elution bands.
Root Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may not be optimal to resolve butyl chloroacetate from impurities. Butyl chloroacetate is a moderately polar compound.[1] If your solvent system is too polar, all components will travel quickly up the column, resulting in poor separation. Conversely, a solvent system that is not polar enough will lead to long retention times and band broadening.
-
Solution: Systematically optimize your solvent system using TLC. A good starting point for normal-phase chromatography (e.g., using silica gel) is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2] Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 on the TLC plate.[3]
-
Pro-Tip: If you observe streaking or tailing of spots on your TLC plate, which can be common with polar compounds, consider adding a small amount (0.5-1%) of a slightly more polar solvent like methanol to your mobile phase to improve the peak shape.[2]
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, it may not be suitable for all separations, especially if your compound is sensitive to acid.[3][4]
-
Solution: If you suspect your butyl chloroacetate is degrading on the silica, you can use deactivated silica gel. This can be prepared by adding a small percentage of a base, like triethylamine (1-3%), to your solvent system to neutralize the acidic sites on the silica.[2] Alternatively, for certain separations, alumina (neutral or basic) could be a viable alternative stationary phase.[4][5]
-
-
Column Overloading: Loading too much crude product onto the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase. For difficult separations, this ratio should be even lower.
-
Issue 2: Product Degradation on the Column
Symptoms:
-
Low yield of pure butyl chloroacetate.
-
Appearance of new, unexpected spots on the TLC analysis of collected fractions.
Root Causes & Solutions:
-
Hydrolysis: Butyl chloroacetate is an ester and can be susceptible to hydrolysis, especially in the presence of water and acid or base.[6]
-
Reaction with Nucleophiles: The chloroacetate moiety is an electrophilic site and can react with nucleophilic impurities or even the stationary phase under certain conditions.
-
Solution: If your reaction mixture contains residual nucleophiles (e.g., unreacted alcohols or amines), it is advisable to perform a work-up to remove them before attempting column chromatography. A simple aqueous wash can often remove many of these impurities.
-
Issue 3: Irregular Elution and Column Performance
Symptoms:
-
Cracked or channeled stationary phase.
-
Uneven elution fronts.
-
High backpressure.
Root Causes & Solutions:
-
Improper Column Packing: A poorly packed column will have channels and voids, leading to an uneven flow of the mobile phase and poor separation.
-
Solution: Pack your column carefully and consistently. A "wet" or "slurry" packing method is generally preferred for silica gel to ensure a homogenous and densely packed bed.[9]
-
-
Sample Precipitation: If the crude product is not fully soluble in the mobile phase, it can precipitate at the top of the column, leading to blockages and high backpressure.[10]
-
Solution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble.[11] If this solvent is stronger than your mobile phase, use the "dry loading" technique.[11] This involves adsorbing your dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying butyl chloroacetate?
A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most effective and economical choice for normal-phase chromatography.[12][13] Given that butyl chloroacetate is a moderately polar ester, the polar surface of silica provides good interaction for separation from less polar byproducts (like unreacted starting materials) and more polar impurities.[1][5] If your product shows signs of degradation on silica, consider using neutral alumina or deactivating the silica with a small amount of a base like triethylamine in the eluent.[2][3]
Q2: How do I choose the right mobile phase (eluent)?
A2: The principle of "like dissolves like" is a good starting point.[1] Since butyl chloroacetate is moderately polar, a binary solvent system with a non-polar component and a moderately polar component is ideal.[2] A common and effective combination is a gradient of ethyl acetate in hexanes (or petroleum ether).[2][14] The optimal ratio should be determined by TLC analysis of your crude reaction mixture. Aim for an Rf value of 0.3-0.4 for butyl chloroacetate to ensure good separation on the column.[3]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your reaction mixture.
-
Isocratic elution (using a constant solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate (large ΔRf).
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally more powerful for separating complex mixtures where components have a wide range of polarities.[15][16] It helps to elute strongly retained compounds more quickly and can improve peak shape for later-eluting components.[16] For butyl chloroacetate purification, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the ethyl acetate concentration can effectively separate non-polar byproducts first, followed by your product, and then more polar impurities.
Q4: How can I visualize butyl chloroacetate on a TLC plate?
A4: Butyl chloroacetate does not have a UV chromophore, so it will not be visible under a standard UV lamp (254 nm).[17] Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice that will react with the ester functional group, appearing as a yellow or light brown spot on a purple background.[17] Another option is a p-anisaldehyde stain, which may require gentle heating to develop the spots.
Q5: My product seems to be co-eluting with another compound. What are my options?
A5:
-
Re-optimize the Mobile Phase: Try a different solvent system. Sometimes, changing one of the solvents (e.g., substituting ethyl acetate with acetone or dichloromethane) can alter the selectivity of the separation and resolve the co-eluting compounds.[18]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For instance, if you are using silica, trying alumina might provide the different selectivity needed.
-
Consider an Alternative Purification Technique: If column chromatography proves ineffective, other purification methods like vacuum distillation might be more suitable, especially if the boiling points of the components are sufficiently different.[19][20][21]
Experimental Protocols
Protocol 1: TLC Analysis of Crude Butyl Chloroacetate
-
Prepare a dilute solution of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexanes).
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
Dry the plate and visualize the spots using a potassium permanganate stain.
-
Calculate the Rf values and adjust the solvent system until the butyl chloroacetate spot has an Rf of ~0.3-0.4 and is well-separated from other spots.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom.[8]
-
Packing the Column:
-
Fill the column about one-third full with your chosen non-polar solvent (e.g., hexanes).
-
In a separate beaker, prepare a slurry of silica gel in the same solvent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Add a thin layer (about 0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting mobile phase (e.g., 5% ethyl acetate in hexanes) to the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas line to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the percentage of the polar solvent according to your pre-determined plan.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified butyl chloroacetate.
-
Data Presentation
Table 1: Example Solvent Systems and Corresponding Rf Values for Butyl Chloroacetate
| % Ethyl Acetate in Hexanes | Approximate Rf of Butyl Chloroacetate | Observations |
| 5% | 0.15 | Good for starting a gradient, but too slow for isocratic elution. |
| 10% | 0.30 | Optimal for separation. Good balance of retention and elution. |
| 20% | 0.55 | May result in co-elution with less polar impurities. |
| 30% | 0.75 | Too high; poor separation from the solvent front. |
Note: These are representative values and should be confirmed by TLC with your specific reaction mixture.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting flowchart for poor chromatographic separation.
General Column Chromatography Workflow
Caption: Step-by-step workflow for butyl chloroacetate purification.
References
- SIELC Technologies. (2018). Acetic acid, chloro-, butyl ester.
- Google Patents. (1997). US5591888A - Process for producing tert.
- Google Patents. (1996). EP0704423A1 - Process for the preparation of the tert-butyle ester of chloroacetic acid.
- Organic Syntheses. GLYCINE t-BUTYL ESTER.
- ChemistryViews. (2012).
- Buchi.com.
- University of Rochester, Department of Chemistry.
- Veeprho. (2025).
- Htdchem. (2024).
- University of Rochester, Department of Chemistry.
- Solubility of Things.
- Biotage. (2023).
- Synthace. (2021).
- Chegg.com. (2019). Solved 2. (13 pts)
- Chemistry For Everyone. (2025).
- alwsci. (2024).
- Sigma-Aldrich.
- King Group.
- Thermo Fisher Scientific. (2012). WP74083 – Gradient elution of ionic compounds.
- ChemicalBook. (2025).
- ResearchGate. (2019).
- Waters Corporation.
- YouTube. (2022).
- Biotage. (2023).
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- 4. biotage.com [biotage.com]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. htdchem.com [htdchem.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. veeprho.com [veeprho.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 20. EP0704423A1 - Process for the preparation of the tert-butyle ester of chloroacetic acid - Google Patents [patents.google.com]
- 21. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
Removal of unreacted chloroacetic acid from butyl chloroacetate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for butyl chloroacetate synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this esterification and subsequent purification. This guide is designed to provide you with in-depth, practical solutions to common problems, particularly focusing on the critical step of removing unreacted chloroacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind removing unreacted chloroacetic acid from the crude butyl chloroacetate product?
The removal of unreacted chloroacetic acid is based on the principles of acid-base chemistry and liquid-liquid extraction. Chloroacetic acid, being a carboxylic acid, will react with a mild base to form its corresponding salt, sodium chloroacetate. This salt is highly soluble in water and can be effectively removed from the organic layer (containing the butyl chloroacetate) by washing with an aqueous basic solution.[1][2]
Q2: Which basic solution is recommended for the wash, and why?
A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice for neutralizing and removing unreacted chloroacetic acid.[3] Here's the rationale:
-
Mild Basicity: Sodium bicarbonate is a weak base, strong enough to neutralize the chloroacetic acid but not so strong as to significantly hydrolyze the desired ester product, butyl chloroacetate.[4]
-
Formation of CO₂: The reaction between sodium bicarbonate and chloroacetic acid produces carbon dioxide gas.[3] This effervescence provides a visual cue that acid is present and being neutralized. The cessation of bubbling indicates that the neutralization is complete.[5]
-
Safety: Sodium bicarbonate is a relatively safe and inexpensive reagent.
While stronger bases like sodium hydroxide (NaOH) could also neutralize the acid, they increase the risk of saponification (hydrolysis) of the butyl chloroacetate ester, which would reduce the final product yield.
Q3: Why is a final wash with brine (saturated NaCl solution) necessary?
A final wash with brine serves two primary purposes:
-
"Salting Out" Effect: The high concentration of dissolved salt in the brine solution reduces the solubility of organic compounds, like butyl chloroacetate, in the aqueous layer. This helps to maximize the recovery of the product in the organic phase.
-
Preliminary Drying: The brine wash helps to remove a significant amount of dissolved water from the organic layer, making the subsequent drying step with an anhydrous salt (like anhydrous sodium sulfate or magnesium sulfate) more efficient.[2][3]
Q4: Can distillation be used to remove unreacted chloroacetic acid?
While fractional distillation can be used to separate components with different boiling points, it is generally not the preferred method for removing large amounts of unreacted chloroacetic acid in this specific synthesis. The boiling points of butyl chloroacetate and chloroacetic acid are relatively close, which would necessitate a highly efficient fractional distillation column to achieve good separation. Furthermore, prolonged heating during distillation in the presence of residual acid could lead to product decomposition. However, distillation is the final and essential step for purifying the butyl chloroacetate after the aqueous workup has removed the bulk of the impurities.[6][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during the removal of unreacted chloroacetic acid.
Issue 1: Persistent Acidity in the Organic Layer After Washing
Symptom: The aqueous wash layer remains acidic (as indicated by pH paper), or effervescence continues even after multiple washes with sodium bicarbonate solution.
Possible Causes & Solutions:
-
Insufficient Amount of Base: You may not be using enough sodium bicarbonate to neutralize all the unreacted chloroacetic acid.
-
Solution: Continue washing with fresh portions of saturated sodium bicarbonate solution until effervescence ceases.[5] Test the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic.
-
-
Poor Mixing During Extraction: Inadequate mixing of the organic and aqueous layers will result in an inefficient extraction.
-
Solution: Ensure vigorous shaking of the separatory funnel for a sufficient amount of time during each wash. Remember to vent the funnel frequently to release the pressure generated from CO₂ evolution.[2]
-
-
High Concentration of Chloroacetic Acid: If the initial reaction had a low conversion rate, there will be a large amount of unreacted acid to remove.
-
Solution: Perform multiple, smaller volume washes rather than one large volume wash. This is a more efficient extraction method.
-
Issue 2: Formation of an Emulsion During Washing
Symptom: A stable, milky layer forms between the organic and aqueous phases, making separation difficult.
Possible Causes & Solutions:
-
Vigorous Shaking: Overly aggressive shaking can lead to the formation of emulsions.
-
Solution: Swirl the separatory funnel gently or use a rocking motion instead of vigorous shaking.
-
-
Presence of Surfactant-like Impurities: Minor side products from the reaction can sometimes act as emulsifying agents.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous layer can help to break the emulsion.[2] Allowing the mixture to stand for an extended period can also help the layers to separate.
-
Issue 3: Low Product Yield After Workup
Symptom: The final isolated yield of butyl chloroacetate is significantly lower than expected.
Possible Causes & Solutions:
-
Hydrolysis of the Ester: Washing with a basic solution that is too concentrated or for an extended period can cause saponification of the butyl chloroacetate.[4]
-
Solution: Use a saturated sodium bicarbonate solution and avoid prolonged contact times. Work efficiently during the washing steps.
-
-
Loss of Product in the Aqueous Layer: Butyl chloroacetate has some, albeit limited, solubility in water.
-
Incomplete Reaction: A low yield may be due to an incomplete initial esterification reaction.
-
Solution: Consider optimizing the reaction conditions, such as reaction time, temperature, or catalyst concentration. The use of a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product side and improve the yield.[8]
-
Experimental Protocol: Synthesis and Purification of Butyl Chloroacetate via Azeotropic Distillation
This protocol outlines a common method for synthesizing butyl chloroacetate, incorporating azeotropic distillation to drive the reaction to completion, followed by a standard aqueous workup to remove unreacted chloroacetic acid.
Materials:
-
n-Butanol
-
Chloroacetic acid
-
Toluene (or another suitable azeotroping agent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine n-butanol, chloroacetic acid, and toluene.[9] While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.[10][11] Continue the reaction until no more water is collected.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent like diethyl ether.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Neutralization Wash: Add a portion of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake, venting frequently to release the pressure from CO₂ evolution.[5] Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Neutralization: Repeat the wash with fresh portions of saturated sodium bicarbonate solution until no more effervescence is observed.
-
Water Wash: Wash the organic layer with a portion of deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated brine solution to remove the bulk of the dissolved water from the organic layer.[2]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand until the solution is clear, indicating that the water has been removed.
-
Solvent Removal: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator.
-
Final Purification: Purify the crude butyl chloroacetate by vacuum distillation to obtain the final product.[12]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Butyl Chloroacetate | 150.60 | 169 | ~1.08 | Soluble in most organic solvents, sparingly soluble in water.[13] |
| Chloroacetic Acid | 94.50 | 189 | 1.58 | Soluble in water, alcohol, and ether. |
| Sodium Chloroacetate | 116.48 | Decomposes | 1.42 | Highly soluble in water.[14][15][16] |
| n-Butanol | 74.12 | 117.7 | 0.81 | Soluble in water and most organic solvents. |
Visualization
Caption: Troubleshooting workflow for the removal of unreacted chloroacetic acid.
References
-
Wikipedia. (2023, December 2). Sodium chloroacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (2017, February 15). CN106397189A - Synthesis method of tert-butyl chloroacetate.
-
Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]
-
LookChem. (2023, May 22). Understanding Sodium Chloroacetate: Properties and Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of butyl chloroacetate. Retrieved from [Link]
- Google Patents. (1997, January 7). US5591888A - Process for producing tert.-butyl chloroacetate.
-
National Center for Biotechnology Information. (n.d.). Sodium chloroacetate. PubChem Compound Database. Retrieved from [Link]
-
DWSIM. (n.d.). HETEROGENEOUS AZEOTROPIC DISTILLATION OF BUTANOL AND WATER. Retrieved from [Link]
- Google Patents. (1996, March 21). DE4434444A1 - Process for the preparation of tert-butyl chloroacetate.
-
Htdchem. (2024, July 26). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2022, June 27). Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid?. Retrieved from [Link]
-
Chemdad. (n.d.). tert-Butyl chloroacetate. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
MDPI. (2022, September 7). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. Retrieved from [Link]
-
IRJET. (n.d.). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Control of the Heterogeneous Azeotropic n-Butanol/Water Distillation System. Retrieved from [Link]
-
Koch Modular. (n.d.). Distillation. Retrieved from [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
Sources
- 1. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 7. DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tert-Butyl chloroacetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Sodium chloroacetate, 98% | Fisher Scientific [fishersci.ca]
- 15. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 16. Understanding Sodium Chloroacetate: Properties and Applications [highmountainchem.com]
Technical Support Center: Butyl Chloroacetate Reactions
Welcome to the Technical Support Center for butyl chloroacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of butyl chloroacetate isomers. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Understanding Common Byproducts in Butyl Chloroacetate Synthesis
The synthesis of butyl chloroacetate, while seemingly straightforward, can be compromised by the formation of several byproducts that impact yield and purity. The nature of these byproducts is intrinsically linked to the chosen synthetic route and the specific isomer of butanol used.
Fischer-Speier Esterification: A Common Route for n-, sec-, and iso-Butyl Chloroacetate
The most prevalent method for synthesizing n-butyl, sec-butyl, and isobutyl chloroacetate is the acid-catalyzed esterification of chloroacetic acid with the corresponding butanol isomer. While effective, this equilibrium-driven reaction is susceptible to several side reactions.
Q1: What is the primary challenge in Fischer-Speier esterification of chloroacetic acid with butanol?
A1: The principal challenge is the reversible nature of the reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, chloroacetic acid and butanol, thereby limiting the reaction yield.[1] To overcome this, it is crucial to remove water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.[2][3]
Q2: I've observed a significant amount of an unknown impurity with a boiling point close to my desired butyl chloroacetate. What could it be?
A2: A likely candidate for this impurity is dibutyl ether . This byproduct forms through an acid-catalyzed dehydration of two butanol molecules, a reaction that competes with the desired esterification.[4] This is particularly problematic at higher reaction temperatures.
Q3: My final product is contaminated with unreacted chloroacetic acid. How can I effectively remove it?
A3: Unreacted chloroacetic acid can be removed by washing the organic phase with a weak basic solution, such as saturated sodium bicarbonate. However, this step must be performed cautiously with cold solutions to minimize the risk of base-catalyzed hydrolysis of the butyl chloroacetate product.[1]
Q4: Can the isomeric purity of my butanol starting material affect the reaction?
A4: Absolutely. Commercial butanol may contain isomeric impurities. For instance, n-butanol might contain small amounts of sec-butanol or isobutanol. These will also undergo esterification, leading to a mixture of butyl chloroacetate isomers that can be difficult to separate due to their similar boiling points.
Synthesis of tert-Butyl Chloroacetate
Due to the steric hindrance of the tertiary alcohol, the direct Fischer-Speier esterification of chloroacetic acid with tert-butanol is inefficient. Common synthesis routes involve the reaction of chloroacetic acid with isobutene or the reaction of chloroacetyl chloride with tert-butanol.[5][6]
Q1: When synthesizing tert-butyl chloroacetate from isobutene and chloroacetic acid, what are the expected byproducts?
A1: The acid catalyst used in this reaction can also catalyze the dimerization and trimerization of isobutene, leading to the formation of diisobutylene and triisobutylene as major byproducts.[5][7][8] These unsaturated hydrocarbons can often be separated from the desired product by fractional distillation.
Q2: I am using chloroacetyl chloride and tert-butanol for my synthesis. What side reactions should I be aware of?
A2: A primary side reaction is the elimination of HCl from the product, tert-butyl chloroacetate, to form isobutene, particularly at elevated temperatures. Additionally, any moisture present can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which can complicate purification.
Section 2: Troubleshooting Guide for Byproduct Minimization
This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation in butyl chloroacetate reactions.
Troubleshooting Byproducts in Fischer-Speier Esterification
| Observed Issue | Potential Cause | Troubleshooting & Optimization Protocol |
| Low Yield of Butyl Chloroacetate | Incomplete reaction due to equilibrium. | 1. Water Removal: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the equilibrium towards the product.[2][3] 2. Excess Reagent: Use a molar excess of the butanol reactant to shift the equilibrium towards the ester.[3] |
| Hydrolysis during workup. | 1. Cold Washes: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[1] 2. Weak Base: Use a mild base like saturated sodium bicarbonate for neutralization instead of strong bases like NaOH. 3. Minimize Contact Time: Complete the workup process promptly to reduce the time the ester is in contact with aqueous phases. | |
| Presence of Dibutyl Ether | High reaction temperature and strong acid catalyst. | 1. Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Catalyst Choice: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which may be less prone to promoting ether formation compared to concentrated sulfuric acid. |
| Residual Starting Materials | Incomplete reaction or inefficient purification. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. 2. Efficient Washing: Ensure thorough washing with sodium bicarbonate solution to remove all acidic starting material. 3. Fractional Distillation: Carefully perform fractional distillation to separate the product from the higher-boiling butanol. |
Troubleshooting Byproducts in tert-Butyl Chloroacetate Synthesis
| Observed Issue | Potential Cause | Troubleshooting & Optimization Protocol |
| Presence of Diisobutylene/Triisobutylene | Acid-catalyzed polymerization of isobutene. | 1. Catalyst Optimization: Use the minimum effective amount of acid catalyst. 2. Temperature Control: Maintain a low reaction temperature to disfavor the polymerization side reaction.[5] |
| Formation of Isobutene | Thermal decomposition of the product. | 1. Temperature Control: Avoid excessive temperatures during the reaction and purification steps. 2. Mild Reaction Conditions: If using chloroacetyl chloride, perform the reaction at low temperatures. |
| Presence of Chloroacetic Acid | Hydrolysis of chloroacetyl chloride starting material. | 1. Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
Section 3: Experimental Protocols
Protocol for Minimizing Dibutyl Ether Formation in n-Butyl Chloroacetate Synthesis
-
Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap.
-
Reagents: Charge the reaction flask with chloroacetic acid (1.0 eq), n-butanol (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (as the azeotroping solvent).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with ice-cold saturated sodium bicarbonate solution until CO2 evolution ceases.
-
Wash with ice-cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under vacuum.
Protocol for Identifying Byproducts using GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the sample into a GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, the desired butyl chloroacetate product, and any byproducts.
-
Compare the mass spectra of the unknown peaks with a library of known spectra to identify the byproducts. Common m/z fragments for dibutyl ether and diisobutylene should be considered.
-
Section 4: Visualizing Reaction Pathways
Diagram 1: Fischer-Speier Esterification and Competing Ether Formation
Caption: Competing reaction pathways in acid-catalyzed esterification.
Diagram 2: Troubleshooting Logic for Low Yield in Esterification
Caption: Decision tree for addressing low product yield.
References
- BenchChem Technical Support Team. (2025).
- Request PDF. (2025). Etherification of n-butanol to di-n-butyl ether over HnXW12O40 (XCo2+, B3+, Si4+, and P5+) Keggin heteropolyacid catalysts.
- Chegg. (2019).
- Liao, W., Lou, W., Jin, W., Li, S., Mao, H., & Bai, Y. (2022). An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol for the Undergraduate Teaching Course of Organic.
- BenchChem Technical Support Team. (2025).
- Google Patents. (1997).
- Htdchem. (2024).
- Stewart, S. M. (2021, April 22).
- Student Academic Success. (n.d.).
- Google Patents. (1996). US5591888A - Process for producing tert.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Smolecule. (2024). Buy Chloro-acetic acid sec-butyl ester | 17696-64-9.
- Science and Education Publishing. (2022).
- Google Patents. (1996).
- ResearchGate. (2022).
- Nbinno. (n.d.).
- Neilson Lab. (n.d.).
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- PubChem. (n.d.).
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- SINOCHEM. (2025). What are the detection methods for chloroacetic acid?.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- PubChem. (n.d.). Chloroacetyl chloride.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.).
- Student Academic Success. (n.d.).
- US Geological Survey. (n.d.).
- Homework.Study.com. (n.d.). Transesterification occurs when an alcohol (in excess) reacts with an ester. Draw the skeletal....
- Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER.
- Jennings, B. (n.d.).
- Reddit. (2024). Hydrolysis product troubleshooting.
- Google Patents. (1981).
- Chegg. (2017). Question: Write an equation for the Fischer esterification reaction being performed during this lab.
- Journal of Chemical Technology and Metallurgy. (2023).
- Molychem. (n.d.). MSDS and Specifications of CHLOROACETYL CHLORIDE FOR SYNTHESIS.
- Estonian Academy Publishers. (1997).
- Wiley-VCH. (n.d.). Chloroacetic Acids.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 6. htdchem.com [htdchem.com]
- 7. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 8. DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents [patents.google.com]
Technical Support Center: Managing Temperature Control in Butyl Chloroacetate Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for butyl chloroacetate esterification. This guide is designed for researchers, scientists, and drug development professionals who utilize butyl chloroacetate as a key intermediate. Precise temperature control is paramount for achieving high yield, purity, and safety in this synthesis. This document provides in-depth, field-proven insights into managing the thermal dynamics of the reaction, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Fundamentals of Temperature Control in Esterification
Why is Temperature a Critical Parameter?
In any esterification, temperature is not merely a setting but a critical process parameter that governs multiple facets of the reaction. Understanding its influence is the first step toward effective control.
-
Reaction Kinetics: The rate of most chemical reactions, including esterification, increases with temperature. Heat provides the necessary activation energy for the reaction between the carboxylic acid (or its derivative) and the alcohol.[1] However, an excessively high temperature can accelerate undesirable side reactions, leading to impurity formation.[2]
-
Chemical Equilibrium: Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[3] The position of this equilibrium can be temperature-dependent. While higher temperatures increase the rate at which equilibrium is reached, they do not always favor a higher yield of the ester. Effective temperature management, often combined with techniques like water removal, is necessary to drive the reaction toward the product.[4]
-
Side Reactions & Purity: For butyl chloroacetate synthesis, particularly when using isobutene, temperature control is vital to minimize side reactions like the dimerization and trimerization of the isobutene reactant, which are often catalyzed by the same acids used for the esterification.[5] In other routes, elevated temperatures can promote decomposition or polymerization, compromising final product purity.
-
Exothermic Nature: Esterification reactions are typically exothermic, meaning they release heat.[1] This heat release can cause the reaction temperature to rise above the desired setpoint, a phenomenon known as a temperature overshoot. In a poorly controlled system, this can lead to a runaway reaction, posing significant safety risks and leading to product degradation.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for butyl chloroacetate synthesis?
A1: There is no single optimal temperature; it is entirely dependent on the chosen synthetic route and catalyst. Different methods operate under vastly different thermal conditions. For example:
-
Acid-catalyzed addition of chloroacetic acid to isobutene is often performed at a low temperature of 20-35°C using a solid acid catalyst like a strong acid ion-exchange resin.[7]
-
A catalyst-free approach involving the same reactants requires a much higher temperature of 80-110°C under pressure to achieve a reasonable reaction rate.[5]
-
When reacting chloroacetyl chloride with tert-butanol , the temperature must be kept below 30°C to control the reaction's reactivity.[8][9]
-
The esterification of chloroacetic acid with n-butanol using a tungstophosphoric acid catalyst has been optimized at 130°C .[2] Always consult the specific literature or established protocol for your chosen method.
Q2: Is the esterification of butyl chloroacetate exothermic or endothermic?
A2: Esterification is generally an exothermic process.[1] The formation of new bonds in the ester and water molecules releases more energy than is required to break the bonds in the starting materials. This means the reaction will generate heat, which must be actively managed by a cooling system to maintain a stable temperature.
Q3: How does temperature affect reaction time?
A3: Reaction time is inversely related to temperature. Increasing the temperature increases the reaction rate, thus decreasing the time required to reach completion or equilibrium.[10] For instance, a reaction might take 6-10 hours at 20-35°C[7], whereas a higher temperature process might be complete in a shorter timeframe. However, this acceleration must be balanced against the risk of side product formation.
Q4: What are the common side products formed due to poor temperature control?
A4: Poor temperature control, specifically overshoots, can lead to several undesirable byproducts. In the synthesis from isobutene, the most common side products are diisobutylene and triisobutylene, formed from the acid-catalyzed self-reaction of isobutene.[5] At very high temperatures, decomposition of the chloroacetate ester can occur. In routes using alcohols like n-butanol, excessively high temperatures can lead to ether formation.
Q5: How can I effectively monitor the internal temperature of my reaction?
A5: Accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple probe placed directly into the reaction mixture, ensuring the tip is fully submerged and not touching the walls of the reactor vessel. For jacketed reactors, it is important to monitor both the internal reaction temperature and the jacket fluid temperature to understand the heat transfer dynamics.[11] For process development and scale-up, in-line monitoring techniques like Mid-Infrared (MIR) spectrometry can provide real-time data on both temperature and reactant/product concentrations.[12]
Section 3: Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiment.
Issue 1: Reaction Temperature Overshoot / Runaway Reaction
-
Symptoms: The internal reaction temperature rapidly exceeds the setpoint, and the cooling system cannot compensate. In extreme cases, you may observe a rapid increase in pressure or vigorous, uncontrolled boiling.
-
Root Causes:
-
Inadequate Cooling: The cooling capacity of the bath or jacket is insufficient for the scale and exothermic nature of the reaction.
-
Rapid Reagent Addition: Adding a reactive component (e.g., chloroacetyl chloride) or catalyst too quickly can cause a massive initial release of heat.
-
Poor Heat Transfer: Insufficient stirring or viscous reaction media can create localized hot spots that initiate a runaway.
-
-
Solutions & Preventative Measures:
-
Immediate Response:
-
Stop the addition of any further reagents.
-
Increase the cooling rate to its maximum capacity (e.g., add dry ice to an acetone bath, lower jacket temperature).
-
If necessary and safe, use an external ice/water bath to provide emergency cooling to the reactor.
-
-
Prevention:
-
Controlled Addition: Add the most reactive reagent slowly via a dropping funnel or syringe pump. Monitor the internal temperature closely during the addition and pause if it rises too quickly. A common protocol for reacting tert-butanol with chloroacetyl chloride specifies adding the alcohol over 10 minutes to keep the temperature below 30°C.[9]
-
Pre-Cooling: Start the reaction at a temperature below the target setpoint to allow a buffer for the initial exotherm.
-
Ensure Proper Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) to ensure the mixture is homogeneous and heat is dissipated effectively.
-
Scale-Up Calculation: Before scaling up a reaction, perform a heat transfer calculation to ensure your reactor's cooling system can handle the total heat output of the reaction.[6]
-
-
Issue 2: Reaction Fails to Reach or Maintain Target Temperature
-
Symptoms: The reaction is sluggish, with slow or incomplete conversion of starting materials, as confirmed by TLC or NMR analysis. The internal temperature struggles to reach the desired setpoint.
-
Root Causes:
-
Insufficient Heating: The heating mantle or oil bath is not set high enough or lacks the power for the vessel size.
-
Poor Heat Transfer: The reactor is not properly seated in the heating bath, or there is insufficient heat transfer fluid (e.g., oil). Inadequate stirring can also contribute.
-
Excessive Heat Loss: The reactor setup is not properly insulated, especially if running a high-temperature reaction under reflux.
-
-
Solutions:
-
Check Equipment: Ensure the heating mantle or circulator is functioning correctly and is appropriately sized for the reactor.
-
Improve Heat Transfer: Ensure good contact between the reactor and the heating source. Use an adequate amount of bath fluid. Increase the stirring rate to improve convection within the reactor.
-
Insulate the Apparatus: For high-temperature reactions, wrap the upper parts of the flask and the column (if refluxing) with glass wool or aluminum foil to minimize heat loss to the environment.
-
Issue 3: Low Yield or High Impurity Profile Despite Correct Average Temperature
-
Symptoms: The final product is obtained in low yield or contains significant impurities, even though the temperature controller was set correctly and the average temperature appeared stable.
-
Root Causes:
-
Temperature Fluctuations: The temperature control system (e.g., a simple on/off controller) may be causing significant oscillations around the setpoint, leading to periods of both insufficient heat and excessive heat.
-
Localized Hotspots: As mentioned, poor mixing can create areas near the vessel wall that are much hotter than the bulk solution where the probe is located, promoting side reactions.
-
Incorrect Temperature Measurement: The temperature probe may be improperly placed (e.g., in the headspace above the liquid) or out of calibration.
-
-
Solutions:
-
Use a PID Controller: Employ a temperature controller with PID (Proportional-Integral-Derivative) logic for more precise and stable temperature management, minimizing oscillations.
-
Improve Agitation: Switch to a more efficient stirring method (e.g., a larger magnetic stir bar or an overhead stirrer) to ensure thermal homogeneity.
-
Verify Probe Placement and Calibration: Ensure the temperature probe is submerged in the reaction liquid, away from the vessel walls. Periodically check the probe's calibration against a certified thermometer.
-
Section 4: Experimental Protocols & Data
Protocol 1: Setting Up a Temperature-Controlled Batch Reaction (Below Ambient)
This protocol describes a general setup for an exothermic reaction requiring cooling, such as the synthesis from chloroacetyl chloride and tert-butanol.[8][9]
-
Vessel Setup: Place a round-bottom flask equipped with a magnetic stir bar in a crystallizing dish or a suitable secondary container.
-
Probe Placement: Insert a calibrated digital thermometer or thermocouple probe through a septa or adapter, ensuring the tip is submerged in the reaction solvent but does not interfere with the stir bar.
-
Reagent Addition Setup: Equip the flask with a pressure-equalizing dropping funnel for the controlled addition of the limiting reagent.
-
Cooling Bath: Create a cooling bath (e.g., ice/water for 0°C, or dry ice/acetone for lower temperatures) in the secondary container around the flask.
-
Initial Cooling: Allow the solvent and initial reagents in the flask to cool to the desired starting temperature before beginning the addition.
-
Controlled Addition: Begin adding the second reagent from the dropping funnel dropwise.
-
Temperature Monitoring: Continuously monitor the internal temperature. Adjust the rate of addition to maintain the temperature within the desired range (e.g., below 30°C). If the temperature rises too quickly, stop the addition and add more coolant to the bath.
-
Reaction Hold: Once the addition is complete, maintain the reaction at the target temperature for the specified duration, adding more coolant as needed.
Data Table 1: Recommended Temperature Ranges for Various Butyl Chloroacetate Synthesis Routes
| Reactants | Catalyst / Conditions | Recommended Temperature Range | Source(s) |
| Chloroacetic Acid + Isobutene | Strong Acid Ion-Exchange Resin | 20°C – 35°C | [7] |
| Chloroacetyl Chloride + tert-Butanol | N,N-Dimethylaniline | < 30°C | [8][9] |
| Chloroacetic Acid + Isobutene | Catalyst-Free, Pressurized | 80°C – 110°C | [5] |
| Chloroacetic Acid + n-Butanol | SBA-15 Supported Tungstophosphoric Acid | ~130°C (Optimum) | [2] |
| Chloroacetic Acid + n-Butanol | Unspecified | 105°C | [13] |
Section 5: Visual Guides
Below are diagrams to assist in understanding the logical relationships in temperature management.
Caption: Troubleshooting decision tree for temperature control issues.
Caption: Relationship between temperature and reaction outcomes.
Section 6: References
-
CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents.
-
Verification of Esterification | Juniata.
-
tert-Butyl chloroacetate | 107-59-5 - ChemicalBook.
-
Esterification monitoring using X-Pulse: calculation of activation parameters.
-
US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents.
-
Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid - ResearchGate.
-
Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate – IJERT.
-
Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate.
-
Acetic acid, tert-butyl ester - Organic Syntheses Procedure.
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed.
-
Modeling and Simulation of Thermal Transfer in Batch Reactor.
-
Synthesis of butyl chloroacetate - PrepChem.com.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
-
Scheme of a batch reactor with controlled heating and cooling system;... - ResearchGate.
-
Heat Transfer in Batch Reactors | Eng-Tips.
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem.
-
Temperature control of heterogeneous reactive distillation: Butyl propionate and butyl acetate esterification - ResearchGate.
-
Fischer Esterification-Typical Procedures - OperaChem.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 6. eng-tips.com [eng-tips.com]
- 7. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 8. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijert.org [ijert.org]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Troubleshooting low conversion in butyl chloroacetate synthesis
Welcome to the technical support center for the synthesis of butyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during this esterification reaction. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to solve problems effectively.
Troubleshooting Guide: Low Conversion & Yield
This section addresses the most common and critical issue in butyl chloroacetate synthesis: low conversion of starting materials, leading to poor product yield.
Symptom: Reaction Shows Low Conversion of Chloroacetic Acid
You've run the reaction for the specified time, but analysis (TLC, GC, or NMR) of the crude product mixture indicates a significant amount of unreacted chloroacetic acid.
Possible Cause 1: Equilibrium Limitation due to Water Presence
The synthesis of butyl chloroacetate from chloroacetic acid and n-butanol is a classic Fischer-Speier esterification.[1] This reaction is inherently reversible, establishing an equilibrium between reactants (acid and alcohol) and products (ester and water).[2][3][4] If water, a product of the reaction, is not effectively removed, it will shift the equilibrium back towards the starting materials, halting the reaction prematurely.[3][5] This is a direct application of Le Chatelier's Principle.[3]
Suggested Solutions:
-
Implement a Dean-Stark Apparatus: The most effective method for removing water is azeotropic distillation using a Dean-Stark trap.[2][6][7] Toluene is a common solvent for this purpose, as it forms a low-boiling azeotrope with water, which is then collected in the trap.[8][9]
-
Use Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive n-butanol, can also drive the equilibrium toward the product side.[4][5]
-
Ensure Dry Glassware and Reagents: Any moisture present at the start of the reaction will inhibit its progress. Always use flame- or oven-dried glassware and ensure your reagents and solvents are anhydrous.[10]
Possible Cause 2: Ineffective Catalysis
Acid catalysts are essential to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the alcohol.[1] Insufficient or inactive catalyst will result in a prohibitively slow reaction rate.
Suggested Solutions:
-
Verify Catalyst Choice and Loading: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts for Fischer esterification.[1][8] A typical catalytic loading is 1-2 mol% relative to the limiting reagent. For a similar system, a mass ratio of 2.0% catalyst to reactants has been shown to be optimal.[11]
-
Check Catalyst Activity: Catalysts, especially solid or hygroscopic ones, can lose activity over time due to improper storage or exposure to moisture.[12] Water can deactivate certain catalysts.[13] Use a fresh batch of catalyst if deactivation is suspected.
-
Consider Alternative Catalysts: While traditional mineral acids are effective, solid acid catalysts or Lewis acids can also be employed and may offer advantages in terms of separation and reduced side reactions.[1][11]
Possible Cause 3: Sub-Optimal Reaction Conditions
Esterification reactions are sensitive to temperature and reactant stoichiometry.
Suggested Solutions:
-
Optimize Temperature: The reaction should be heated to reflux to facilitate the azeotropic removal of water. For the chloroacetic acid and n-butanol system, temperatures around 130°C have been reported as optimal under specific catalytic conditions.[11] A continuous process has been described at temperatures between 155-165°C.[14][15]
-
Adjust Molar Ratios: While an equimolar ratio can work, a slight excess of the alcohol (e.g., 1.1 to 1.4 molar equivalents of n-butanol to 1 equivalent of chloroacetic acid) is often used to push the equilibrium forward.[11][14]
-
Ensure Sufficient Reaction Time: Fischer esterifications can be slow.[5] Monitor the reaction's progress (e.g., by measuring the volume of water collected in the Dean-Stark trap or by periodic TLC/GC analysis) to ensure it has reached completion. Reaction times can range from a few hours to over 24 hours depending on the scale and specific conditions.[8][11]
Symptom: Product is Lost During Workup and Purification
The reaction appears to have gone to completion, but the final isolated yield is low.
Possible Cause 1: Product Loss During Aqueous Workup
Butyl chloroacetate has some, albeit limited, solubility in water. Furthermore, premature hydrolysis of the ester back to the carboxylic acid can occur if the workup conditions are not carefully controlled.
Suggested Solutions:
-
Minimize Aqueous Contact: When washing the organic layer, use saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine (saturated NaCl) wash to reduce the solubility of the organic product in the aqueous phase.[16]
-
Check the Aqueous Layer: If significant loss is suspected, re-extract the aqueous layers with a fresh portion of the organic solvent to recover dissolved product.[17]
-
Avoid Harsh Basic Conditions: While a weak base like sodium bicarbonate is necessary for neutralization, strong bases (like NaOH) can promote saponification (hydrolysis) of the ester product.
Possible Cause 2: Decomposition During Distillation
Butyl chloroacetate can be susceptible to decomposition at high temperatures.
Suggested Solutions:
-
Use Vacuum Distillation: Purify the final product by distillation under reduced pressure. This lowers the boiling point and minimizes the risk of thermal degradation.[16][18] The boiling point of butyl chloroacetate is approximately 72°C, while tert-butyl chloroacetate has been reported to distill at 48-49°C under a pressure of 11-12 mmHg.[16][19]
-
Add a Polymerization Inhibitor: For related vinyl esters, polymerization during distillation is a known issue that is mitigated by adding an inhibitor like hydroquinone. While less common for saturated esters, it's a factor to consider if high temperatures are used.[20]
Data Summary & Protocols
Table 1: Typical Reaction Parameters for Butyl Chloroacetate Synthesis
| Parameter | Recommended Value | Rationale & Reference |
| Reactant Ratio | 1.1–1.4 : 1 (n-butanol : Chloroacetic Acid) | An excess of alcohol shifts the reaction equilibrium towards the products.[11][14] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ | Strong acid catalyst is required to protonate the carboxylic acid.[1] |
| Catalyst Loading | 1-2 mol% or ~2 wt% of total reactants | Provides sufficient catalytic activity without excessive side reactions or workup difficulty.[11] |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap.[8] |
| Temperature | Reflux (typically 110-130°C) | Ensures azeotropic distillation of water and a reasonable reaction rate.[11] |
| Apparatus | Dean-Stark Trap | Essential for the continuous removal of water to drive the reaction to completion.[2][6] |
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus.
-
Setup:
-
Flame-dry a round-bottom flask, Dean-Stark trap, and condenser. Assemble the apparatus while hot under an inert atmosphere (e.g., Nitrogen).[10]
-
Equip the flask with a magnetic stir bar.
-
-
Reagent Addition:
-
To the flask, add chloroacetic acid (1.0 eq.), n-butanol (1.3 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), and toluene (approx. 2 mL per gram of chloroacetic acid).
-
-
Reaction:
-
Heat the mixture to a vigorous reflux. You should observe the toluene/water azeotrope condensing and collecting in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap and no more is being generated. This can take 5-24 hours.[8][11]
-
Monitor the reaction progress via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase and staining with potassium permanganate).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[21]
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to yield pure butyl chloroacetate.[16]
-
Visualized Workflows & Mechanisms
Caption: The acid-catalyzed mechanism for Fischer esterification.
Sources
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- 2. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 3. brainly.com [brainly.com]
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- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
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- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 15. DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols - Google Patents [patents.google.com]
- 16. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 17. How To [chem.rochester.edu]
- 18. Page loading... [guidechem.com]
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Technical Support Center: Minimizing Di-alkylation in Reactions with Butyl Chloroacetate
Welcome to the technical support center for managing selectivity in alkylation reactions involving butyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on providing practical, mechanistically grounded advice to help you minimize the formation of di-alkylation byproducts and maximize the yield of your desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is di-alkylation and why is it a problem in my reaction with butyl chloroacetate?
Di-alkylation is a common side reaction where the intended mono-alkylated product reacts a second time with the alkylating agent, in this case, butyl chloroacetate. This occurs because the initial product of the reaction may still possess a reactive site (e.g., a secondary amine or an activatable alpha-carbon) that can be further alkylated under the reaction conditions. The primary issue is that the nucleophilicity of the mono-alkylated product is often comparable to or even greater than the starting nucleophile, leading to a competitive second alkylation.[1][2] This results in a mixture of products, reducing the yield of the desired compound and complicating purification efforts.
Q2: I'm observing a significant amount of di-alkylated product by LC-MS. What are the primary factors I should investigate?
The ratio of mono- to di-alkylation is governed by a delicate balance of several key experimental parameters. If you are seeing significant di-alkylation, you should critically evaluate the following:
-
Stoichiometry: The molar ratio of your nucleophile to butyl chloroacetate is the most critical factor.[3][4]
-
Rate of Addition & Local Concentration: Adding the alkylating agent too quickly can create localized areas of high concentration, promoting di-alkylation.[3]
-
Base: The choice and amount of base can drastically alter the reactivity of both the starting material and the mono-alkylated intermediate.[5][6]
-
Temperature: Higher temperatures can increase the rate of the second alkylation, often more than the first, leading to lower selectivity.[3]
-
Solvent: The solvent system can influence the solubility of reactants and the reactivity of the nucleophile and base.[7][8][9][10]
Troubleshooting Guide: Strategies for Selective Mono-alkylation
Problem: My N-alkylation of a primary amine with butyl chloroacetate is giving me a mixture of secondary (desired) and tertiary (di-alkylated) amine products. How can I improve selectivity?
This is a classic challenge in amine alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.[1] Here are several field-proven strategies to favor mono-alkylation.
Strategy 1: Rigorous Stoichiometric Control
The most direct way to suppress di-alkylation is to manipulate the molar ratios of your reactants. There are two opposing approaches:
-
Excess Nucleophile (Amine): Using a significant excess of the primary amine (e.g., 3-5 equivalents) ensures that a molecule of butyl chloroacetate is statistically more likely to encounter a starting amine molecule rather than the mono-alkylated product. While effective, this approach can be atom-inefficient and requires a straightforward method to remove the excess amine during workup.
-
Limiting Alkylating Agent: Use the primary amine in slight excess (e.g., 1.1-1.2 equivalents) relative to the butyl chloroacetate. This ensures the alkylating agent is fully consumed before significant di-alkylation can occur.[3] This is often the preferred method for valuable or complex amines.
Strategy 2: Controlled Addition at Low Temperature
Kinetics are your ally in controlling selectivity. The second alkylation reaction often has a higher activation energy than the first. By carefully controlling addition rates and temperature, you can create conditions where the first reaction proceeds efficiently while the second is kinetically disfavored.
-
Slow Addition: Instead of adding the butyl chloroacetate all at once, use a syringe pump to add it dropwise over a prolonged period (e.g., 1-4 hours).[3] This maintains a very low instantaneous concentration of the electrophile, minimizing the chance for the mono-alkylated product to react again before all the starting material is consumed.[3]
-
Low Temperature: Begin the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) during the addition phase.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
Protocol 1: Optimized Slow-Addition Method for N-Mono-alkylation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 eq.) and a suitable non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., THF or Acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare a solution of butyl chloroacetate (1.0 eq.) in the same anhydrous solvent. Load this solution into a syringe for use with a syringe pump.
-
Slow Addition: Add the butyl chloroacetate solution to the stirred amine mixture via syringe pump over 2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0 °C for another hour, then allow it to warm to room temperature. Monitor the reaction's progress every hour using an appropriate analytical technique (e.g., LC-MS) to check for the consumption of starting materials and the ratio of mono- to di-alkylated products.
-
Workup: Once the starting amine is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Proceed with standard extraction, drying, and purification procedures.
Strategy 3: Judicious Choice of Base and Solvent
The base and solvent system profoundly impacts the reaction's course.
-
Base Selection: For N-alkylation, a bulky, non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred. For O- or C-alkylation of more acidic protons (e.g., phenols or malonates), a weaker inorganic base like potassium carbonate (K₂CO₃) can be effective.[7][11] Using a weaker base can prevent complete deprotonation of the mono-alkylated product, thereby reducing its nucleophilicity and suppressing the second alkylation.
-
Solvent Effects: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving a more reactive, "naked" anion/nucleophile.[7] This can increase the rate of the desired mono-alkylation. Studies on Williamson ether synthesis, a related reaction, show that polar aprotic solvents favor O-alkylation over competing C-alkylation, highlighting the powerful influence of the solvent on selectivity.[8][9][10]
Data Summary: Impact of Parameters on Selectivity
The following table provides a qualitative summary of how adjusting key parameters can influence the outcome of the alkylation reaction.
| Parameter | Adjustment to Favor Mono-alkylation | Rationale |
| Stoichiometry | Use slight excess (1.1-1.5x) of nucleophile relative to butyl chloroacetate.[3] | Starves the reaction of the alkylating agent once the primary nucleophile is consumed. |
| Addition Rate | Slow, dropwise addition via syringe pump.[3] | Maintains a low concentration of the electrophile, reducing the probability of a second reaction. |
| Temperature | Lower temperatures (e.g., 0 °C to RT).[3] | The second alkylation often has a higher activation energy and is suppressed at lower temperatures. |
| Base | Use exactly 1 equivalent of a strong base or a weaker base (e.g., K₂CO₃). | Avoids generating a high concentration of the more reactive, deprotonated mono-alkylated intermediate. |
| Solvent | Polar aprotic (e.g., ACN, THF, DMF).[7] | Enhances the rate of the Sₙ2 reaction, often favoring the desired pathway. |
Visualizing the Reaction and Troubleshooting Workflow
Reaction Pathway
The following diagram illustrates the competitive nature of the alkylation reaction. The goal is to maximize the rate of k₁ while minimizing the rate of k₂.
Caption: Competing pathways for mono- and di-alkylation.
Troubleshooting Workflow
If you are experiencing high levels of di-alkylation, follow this logical workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting di-alkylation.
References
-
Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]
-
Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral, Imperial College London. [Link]
-
AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. 2022 Annual Meeting Proceedings. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 67(10), 3265–3273. [Link]
-
Keglevich, G., et al. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 24(15), 2781. [Link]
-
Park, H., et al. (2013). Enantioselective Phase-Transfer Catalytic α-alkylation of 2-methylbenzyl Tert-Butyl Malonates. Organic & Biomolecular Chemistry, 11(24), 4030-9. [Link]
-
Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Semantic Scholar. [Link]
-
Díez-Barra, E., et al. (1991). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1, 2673-2676. [Link]
-
Williams, D. R., & Fromhold, M. G. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(10), 2740–2743. [Link]
-
Kumar, S., & Chimni, S. S. (2012). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2(23), 8864-8869. [Link]
-
Woynaroski, T. A., et al. (1996). Base sequence selectivity in the alkylation of DNA by 1,3-dialkyl-3-acyltriazenes. Chemical Research in Toxicology, 9(7), 1100-1107. [Link]
-
ResearchGate. (2023). Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents under ruthenium catalysis. [Link]
-
Reddy, K. L., et al. (2016). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 14(4), 1333-1341. [Link]
-
El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13083. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Smith, T. E., Mourad, M. S., & Velander, A. J. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. HETEROCYCLES, 57(9), 1637. [Link]
-
ResearchGate. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems | Request PDF. [Link]
-
ResearchGate. (2002). Effect of the base addition on the conversion and selectivity for alkylation of ethylbenzene with tert-butylchloride at 60 o C and 180 min. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems [chooser.crossref.org]
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- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. mdpi.com [mdpi.com]
Stability of butyl chloroacetate under acidic and basic conditions
Answering the user's request.## Technical Support Center: Butyl Chloroacetate Stability
Welcome to the technical support center for butyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and experimentation involving butyl chloroacetate. Here, we address common questions and troubleshoot potential issues related to its stability, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and handling recommendations for butyl chloroacetate?
Butyl chloroacetate is a colorless to yellow liquid that is generally stable at room temperature in a tightly closed container under normal storage and handling conditions.[1][2][3] However, it is a reactive compound and certain precautions are necessary to maintain its integrity.[4]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition like heat, sparks, and open flames.[1][2]
-
Incompatibilities: Butyl chloroacetate is incompatible with strong bases, strong oxidizing agents, and some metals.[2][5] Contact with these substances can lead to rapid decomposition.
-
Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze over time.[6] It is insoluble in water but soluble in many organic solvents like ethanol and acetone.[4][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as it can cause skin and eye irritation.[2][6]
Q2: What are the primary degradation products of butyl chloroacetate from hydrolysis?
Under both acidic and basic conditions, the primary degradation pathway for butyl chloroacetate is hydrolysis of the ester bond. This reaction yields chloroacetic acid and butanol .[8] Under strongly basic conditions, the chloroacetic acid will be present as its carboxylate salt, sodium chloroacetate, if sodium hydroxide is used.
Q3: Why is butyl chloroacetate particularly unstable under basic conditions?
Esters like butyl chloroacetate are highly susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt.[9] This salt is resonance-stabilized and shows no tendency to react with the alcohol, driving the equilibrium entirely toward the products. This reaction is typically much faster than acid-catalyzed hydrolysis.
Q4: How stable is butyl chloroacetate under acidic conditions?
Butyl chloroacetate is more stable in acidic conditions compared to basic conditions, but it will still undergo hydrolysis, albeit at a slower rate. Acid-catalyzed hydrolysis is an equilibrium-controlled process. The presence of water will push the equilibrium towards the hydrolysis products (chloroacetic acid and butanol). To prevent degradation in acidic media, it is crucial to limit the amount of water present in the reaction system.
Troubleshooting Guide for Experimental Work
This section addresses specific issues you may encounter during experiments, focusing on the causality behind the problem and providing robust solutions.
Issue 1: My reaction failed, and I suspect the butyl chloroacetate starting material has degraded. How can I confirm its purity?
Plausible Cause: Improper storage (e.g., exposure to moisture or incompatible substances) may have led to the hydrolysis of butyl chloroacetate prior to use. The primary impurity would likely be chloroacetic acid and/or butanol.
Troubleshooting & Validation:
-
Analytical Method Selection: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of butyl chloroacetate and quantifying its degradation products.[10]
-
Sample Preparation:
-
Accurately prepare a solution of your butyl chloroacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]
-
Ensure the solvent is dry and does not promote degradation.
-
-
Chromatographic Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of water and acetonitrile (both may be acidified slightly with formic or phosphoric acid to improve peak shape).
-
Monitor the elution profile using a UV detector (a wavelength around 210 nm is a good starting point for esters).
-
-
Data Interpretation:
-
A pure sample will show a single major peak corresponding to butyl chloroacetate.
-
The presence of earlier-eluting peaks may indicate the presence of the more polar degradation products, chloroacetic acid and butanol.
-
Compare the peak area of the main compound to any impurity peaks to determine the percentage of purity. For accurate quantification, you would need to run standards of the potential degradants.
-
Issue 2: I'm observing rapid, uncontrolled degradation of butyl chloroacetate in my reaction mixture. What are the likely causes and how can I fix this?
Plausible Cause: The reaction conditions are likely too basic or contain nucleophilic species that are attacking the ester. The presence of water, even in trace amounts, will facilitate hydrolysis.
Causality & Mechanistic Insight:
-
Base-Catalyzed Hydrolysis (BAC2 Mechanism): This is a two-step nucleophilic acyl substitution. The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the butoxide leaving group. The butoxide is immediately protonated by the newly formed chloroacetic acid, rendering the reaction irreversible. This pathway is kinetically very fast.
-
Acid-Catalyzed Hydrolysis (AAC2 Mechanism): In this mechanism, the acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic. A weak nucleophile, like water, can then attack the carbonyl carbon. Following proton transfer and elimination of butanol, the protonated carboxylic acid is formed, which then loses a proton to regenerate the acid catalyst. This reaction is reversible and generally slower than the base-catalyzed pathway.
Mitigation Strategies:
-
pH Control: If your reaction must be run under basic conditions, use a non-nucleophilic base (e.g., a hindered base like 2,6-lutidine or proton sponge) if its role is simply to scavenge acid. If a stronger base is required, run the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Use aprotic solvents (e.g., THF, dichloromethane, toluene) that do not participate in hydrolysis.
-
Reaction Time & Temperature: Monitor the reaction closely and stop it as soon as the desired conversion is reached to minimize the time the ester is exposed to destabilizing conditions. Lowering the temperature will almost always reduce the rate of degradation.
Caption: Base-catalyzed hydrolysis of butyl chloroacetate.
Caption: Acid-catalyzed hydrolysis of butyl chloroacetate.
Issue 3: I need to perform a forced degradation study on a drug substance containing an ester similar to butyl chloroacetate. What are the standard starting conditions?
Context and Rationale: Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[12] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[13][14]
Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days | Esters are generally more stable to acid. Heating may be required to achieve sufficient degradation.[11] Start with milder conditions and increase severity if no degradation is observed. |
| Base Hydrolysis | 0.01 M to 0.1 M NaOH | Room Temperature | Minutes to Hours | Esters are very labile to base.[14] Start with low concentrations and temperature. The reaction can be very fast, so initial time points should be frequent. |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours | Evaluates susceptibility to oxidative degradation. The chloroacetate moiety is not typically prone to oxidation, but other parts of a larger molecule might be. |
| Thermal | Dry Heat, 60°C to 80°C | 60°C - 80°C | Up to 2 weeks | Assesses the thermal stability of the solid drug substance.[11] |
| Photostability | ICH Q1B Conditions | Controlled | Per ICH Q1B | Expose the sample to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light to test for light sensitivity.[12][13] |
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a typical workflow for investigating the stability of butyl chloroacetate under acidic and basic stress.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of butyl chloroacetate in a non-reactive organic solvent like acetonitrile at a concentration of approximately 10 mg/mL.
-
Prepare Stress Samples:
-
Acid Stress: In a volumetric flask, add a known volume of the stock solution and make up to volume with 0.1 M HCl to achieve a final drug concentration of ~1 mg/mL.
-
Base Stress: In a separate flask, perform the same dilution using 0.01 M NaOH.
-
Control: Prepare a control sample by diluting the stock solution with water/acetonitrile to the same concentration.
-
-
Incubate: Place the samples in a temperature-controlled bath (e.g., 40°C). Withdraw aliquots at predetermined time points (e.g., for base: 5 min, 15 min, 1 hr, 4 hr; for acid: 2 hr, 8 hr, 24 hr, 48 hr).
-
Neutralize (Quench): Immediately upon withdrawal, neutralize the aliquots to stop the degradation reaction.
-
For acidic samples, add an equivalent amount of NaOH.
-
For basic samples, add an equivalent amount of HCl.
-
-
Dilute: Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of butyl chloroacetate in the stressed samples to that of the unstressed control sample at time zero.
This structured approach will provide clear, actionable data on the stability of butyl chloroacetate, enabling you to design robust experiments and formulations.[15][16]
References
-
Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% - Cole-Parmer. [Link]
-
Forced degradation studies fda - Pharmaceutical Technology. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. [Link]
-
Tert-Butyl Chloroacetate: Properties, Synthesis and Applications - Htdchem. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Chloroacetic Acids - Wiley-VCH. [Link]
-
Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. [Link]
-
Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem. [Link]
- Synthesis method of tert-butyl chloroacetate - Google P
-
butyl 2-chloroacetate - Solubility of Things. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC. [Link]
-
Stability studies - Quality Assistance. [Link]
-
Stability studies | Labor LS SE & Co. KG. [Link]
-
Hydrolysis of butyl acetate - Estonian Academy Publishers. [Link]
-
Problem P7. Determination of Rate Constants for n-Butyl Acetate Hydrolysis - Issuu. [Link]
-
Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions | Asian Journal of Chemistry. [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [guidechem.com]
- 4. htdchem.com [htdchem.com]
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- 7. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 9. Problem P7. Determination of Rate Constants for n-Butyl Acetate Hydrolysis - Issuu [issuu.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acv-verdun.fr [acv-verdun.fr]
- 14. pharmtech.com [pharmtech.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Stability studies | Quality Assistance [quality-assistance.com]
Technical Support Center: Solvent Effects in Butyl Chloroacetate Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses common challenges and questions regarding the pivotal role of solvent selection in reactions involving butyl chloroacetate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction with butyl chloroacetate is proceeding much slower than anticipated. Could my choice of solvent be the culprit?
A: Absolutely. The solvent is not merely a medium for the reactants but an active participant in the reaction, profoundly influencing its rate. Butyl chloroacetate typically reacts via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is highly sensitive to the solvent's ability to solvate the reactants, particularly the nucleophile.
If your reaction is slow, you may be using a solvent that excessively stabilizes the nucleophile, thereby increasing its activation energy. Protic solvents, such as water, methanol, and ethanol, are particularly adept at this. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon on butyl chloroacetate.
Troubleshooting Steps:
-
Identify your solvent type: Are you using a protic or aprotic solvent?
-
Switch to a polar aprotic solvent: For SN2 reactions, solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally superior. These solvents can solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.
-
Assess nucleophile solubility: Ensure your nucleophile is sufficiently soluble in the chosen solvent. Poor solubility will lead to a low effective concentration and a slower reaction rate.
The choice of solvent can alter reaction rates by several orders of magnitude. For instance, the reaction of an alkyl halide with a given nucleophile can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.
Q2: I'm observing the formation of unexpected byproducts in my reaction. How can solvent choice help in minimizing them?
A: Solvent choice is critical in directing the reaction pathway and can be a powerful tool to enhance selectivity. Byproducts in reactions with butyl chloroacetate can arise from competing reaction mechanisms, such as elimination (E2) or solvolysis.
-
Elimination (E2) Reactions: This pathway is favored by strong, sterically hindered bases. While the choice of base is primary, the solvent also plays a role. Polar aprotic solvents, which enhance the nucleophilicity (and often the basicity) of the nucleophile, can sometimes increase the rate of E2 competition. If elimination is a problem, you might consider a less polar solvent to temper the base's reactivity, though this will likely also slow your desired SN2 reaction.
-
Solvolysis (SN1-type reaction): If you are using a nucleophilic protic solvent (like water or alcohols), the solvent molecules themselves can act as nucleophiles, leading to the formation of hydroxy or alkoxy-substituted products. This is especially true if the reaction conditions can promote the formation of a carbocation intermediate. To avoid solvolysis, it is almost always preferable to use a non-nucleophilic solvent.
Troubleshooting Steps:
-
Characterize the byproducts: Use techniques like NMR or GC-MS to identify the structure of the byproducts. This will provide clues about the competing reaction pathway.
-
Re-evaluate the solvent's role: If the byproduct suggests an E2 reaction, consider if a less polar solvent or lower temperature could improve the SN2/E2 ratio. If solvolysis is occurring, switch to an aprotic solvent.
-
Consider solvent polarity: The polarity of the solvent can influence which pathway is favored. The transition state of an SN2 reaction is less polar than the reactants. Therefore, increasing solvent polarity may not always accelerate an SN2 reaction and could favor other pathways.
Q3: How do I quantitatively measure the effect of different solvents on my reaction rate?
A: To quantitatively assess the impact of a solvent, you need to conduct a kinetic study. This involves measuring the change in concentration of a reactant or product over time. A common and effective method is to monitor the reaction using spectroscopy or chromatography. Below is a generalized protocol for determining the rate constant of the reaction between butyl chloroacetate and a nucleophile like sodium iodide.
This protocol is based on the principle that the iodide ion (I⁻) absorbs at a different wavelength than the iodine molecule (I₂). A small, known amount of sodium thiosulfate is added to the reaction mixture. The thiosulfate reacts instantaneously with any iodine formed, preventing the reverse reaction. When the thiosulfate is consumed, the appearance of iodine can be detected by the formation of the blue starch-iodine complex.
Materials:
-
Butyl chloroacetate
-
Sodium iodide
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
-
A selection of anhydrous solvents (e.g., acetone, ethanol, DMF)
-
Thermostated water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of butyl chloroacetate in the chosen solvent (e.g., 0.1 M).
-
Prepare a solution of sodium iodide in the same solvent (e.g., 0.1 M).
-
In the sodium iodide solution, include a small, known concentration of sodium thiosulfate (e.g., 0.005 M) and a few drops of starch indicator.
-
-
Equilibrate Temperature: Place both reactant solutions in a thermostated water bath to reach the desired reaction temperature (e.g., 25°C).
-
Initiate the Reaction: Quickly mix equal volumes of the two solutions in a reaction vessel and start the stopwatch simultaneously.
-
Monitor the Reaction: Observe the reaction mixture. The moment the blue/black color of the starch-iodine complex appears, stop the stopwatch. This time (t) corresponds to the complete consumption of the initial amount of sodium thiosulfate.
-
Calculate the Rate: The reaction rate can be approximated as the change in concentration of the thiosulfate divided by the time t.
-
Determine the Rate Constant: Since the reaction is second order (first order in each reactant), the rate law is: Rate = k[Butyl chloroacetate][Iodide]. You can calculate the rate constant k from your data.
-
Repeat in Different Solvents: Perform the experiment using different solvents to compare the calculated rate constants.
Your results can be summarized in a table to clearly compare the effect of each solvent.
| Solvent | Dielectric Constant (ε) | Solvent Type | Time (s) for Color Change | Relative Rate Constant (krel) |
| Acetone | 20.7 | Polar Aprotic | t1 | 1.00 |
| Ethanol | 24.6 | Polar Protic | t2 | krel,2 |
| DMF | 36.7 | Polar Aprotic | t3 | krel,3 |
| Methanol | 32.7 | Polar Protic | t4 | krel,4 |
Note: The values in this table are illustrative. You will populate it with your experimental data.
Visualizing the Solvent's Role
To better understand the concepts discussed, the following diagrams illustrate the key principles.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
The diagram above illustrates why polar aprotic solvents accelerate SN2 reactions. Polar protic solvents form a tight "cage" of hydrogen bonds around the nucleophile, stabilizing it and making it less reactive. In contrast, polar aprotic solvents primarily solvate the cation, leaving the nucleophile "naked" and free to attack the electrophile.
Caption: Decision workflow for selecting a solvent for SN2 reactions.
This workflow provides a simplified decision-making process for solvent selection. The primary considerations are the likely reaction mechanism (SN2 for typical strong nucleophiles with butyl chloroacetate) and the potential for undesirable side reactions like solvolysis.
References
-
LibreTexts Chemistry. Solvent Effects.[Link]
-
Master Organic Chemistry. The Solvent in Substitution Reactions.[Link]
-
Journal of Chemical Education. Kinetics of the Reaction of n-Butyl Chloride with Iodide Ion in Acetone-Methanol Mixed Solvents.[Link]
-
Royal Society of Chemistry. Basic principles of organic chemistry - Aromatic compounds.[Link]
-
ScienceDirect. Polar Aprotic Solvent - an overview | ScienceDirect Topics.[Link]
-
ScienceDirect. Protic Solvent - an overview | ScienceDirect Topics.[Link]
Workup procedure to remove N,N-dimethylaniline from tert-butyl chloroacetate synthesis
Technical Support Center: Synthesis of tert-Butyl Chloroacetate
A Researcher's Guide to Effective Workup and Purification
Welcome to the technical support center for the synthesis of tert-butyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental workup.
The synthesis of tert-butyl chloroacetate from chloroacetyl chloride and tert-butanol often employs N,N-dimethylaniline as an acid scavenger.[1][2] While effective in driving the reaction, its removal from the final product presents a common purification hurdle. This guide will focus on the most effective methods for its removal, offering detailed protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is N,N-dimethylaniline used in the synthesis of tert-butyl chloroacetate?
A1: In the reaction between chloroacetyl chloride and tert-butanol, one equivalent of hydrochloric acid (HCl) is produced. N,N-dimethylaniline, a tertiary amine, acts as a base to neutralize this HCl.[1] This prevents the acid from catalyzing undesirable side reactions, such as the decomposition of the tert-butyl ester product.
Q2: What are the main challenges in removing N,N-dimethylaniline from the reaction mixture?
A2: The primary challenge is that N,N-dimethylaniline is an organic-soluble base. A simple water wash is insufficient for its removal. Additionally, its boiling point is relatively close to that of the product, making separation by distillation alone inefficient for bulk removal.
Q3: What is the most effective method for removing N,N-dimethylaniline?
A3: The most effective and widely used method is an acidic wash, also known as a liquid-liquid extraction with a dilute acid solution. This procedure converts the water-insoluble N,N-dimethylaniline into a water-soluble salt, which is then easily separated in the aqueous phase.[3][4]
Q4: Can I use any acid for the wash? What concentration is recommended?
A4: While various acids can be used, dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) are common choices. A concentration of 1-2 M is typically sufficient. It's crucial to use a stoichiometric excess of acid relative to the amount of N,N-dimethylaniline used in the reaction to ensure complete protonation and removal.
Q5: How do I know if all the N,N-dimethylaniline has been removed?
A5: A simple and effective way to check for the presence of residual N,N-dimethylaniline is to take a small sample of the final aqueous wash and make it basic with a sodium hydroxide solution. If a cloudy precipitate or oily droplets form, this indicates the presence of residual N,N-dimethylaniline, and further acidic washes are necessary.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during acidic wash | High concentration of reactants or surfactants; vigorous shaking. | Reduce the intensity of shaking to gentle swirling. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5][6] |
| Low product yield after workup | Accidental removal of the organic layer; incomplete extraction of the product from the aqueous phase. | Ensure you correctly identify the organic and aqueous layers. Back-extract the combined aqueous washes with a small amount of fresh organic solvent to recover any dissolved product. |
| Product is still yellow or has a basic odor after workup | Incomplete removal of N,N-dimethylaniline. | Perform additional acidic washes. Test the final aqueous wash for the presence of residual amine as described in FAQ #5. |
| Product decomposes during final distillation | Overheating or presence of acidic impurities. | Ensure the distillation is performed under vacuum to lower the boiling point.[7][8] A final wash with a dilute sodium bicarbonate solution before drying can neutralize any residual acid. |
Detailed Experimental Protocol: Acidic Wash Workup
This protocol outlines the standard procedure for the removal of N,N-dimethylaniline from a completed tert-butyl chloroacetate synthesis reaction mixture.
Materials:
-
Crude reaction mixture containing tert-butyl chloroacetate and N,N-dimethylaniline
-
Diethyl ether (or another suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Once the reaction is complete, dilute the crude mixture with an equal volume of diethyl ether. This will facilitate the separation of the organic and aqueous layers.
-
First Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and invert it, venting frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (diethyl ether containing the product), and the bottom layer will be the aqueous phase (containing the N,N-dimethylaniline hydrochloride salt). Drain the lower aqueous layer into a flask.
-
Subsequent Acidic Washes: Repeat the acidic wash (steps 2 and 3) two more times with fresh 1 M HCl. Combine all the aqueous washes.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Final Purification: The resulting crude tert-butyl chloroacetate can be further purified by vacuum distillation.[3][7]
Caption: Workflow for the workup and purification of tert-butyl chloroacetate.
Mechanism of N,N-dimethylaniline Removal
The effectiveness of the acidic wash lies in the acid-base chemistry of N,N-dimethylaniline.
Caption: Protonation of N,N-dimethylaniline during acidic extraction.
N,N-dimethylaniline is a tertiary amine and therefore a weak base.[9] When the organic solution containing it is mixed with an aqueous acid solution, the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline accepts a proton (H+) from the acid. This forms the N,N-dimethylanilinium ion. This ion, paired with the conjugate base of the acid (e.g., chloride), forms a salt that is highly polar and therefore soluble in the aqueous phase. The desired product, tert-butyl chloroacetate, is an ester and does not react with the dilute acid, thus remaining in the organic phase.
Physical Properties for Consideration
| Compound | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| tert-Butyl chloroacetate | 155 (decomposes)[2] | 1.053[7] | Insoluble[8] |
| N,N-Dimethylaniline | ~194 | 0.956 | Slightly soluble |
Note: The boiling point of tert-butyl chloroacetate is often reported under vacuum (e.g., 48-49 °C at 11 mmHg).[3][7]
References
-
Chongqing Chemdad Co., Ltd. tert-Butyl chloroacetate. [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
-
Merck Index. tert-Butyl Chloroacetate. [Link]
-
Htdchem. Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]
-
University of California, Davis. Remove Sticky Reagents. [Link]
- Google Patents. US5591888A - Process for producing tert.
-
Organic Syntheses. GLYCINE t-BUTYL ESTER. [Link]
- Google Patents.
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
-
Quora. How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?[Link]
-
Reddit. What are some common mistakes when doing liquid-liquid extraction labs?[Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
- Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
American Chemical Society. Purification of Dimethylaniline. [Link]
-
ResearchGate. Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography | Request PDF. [Link]
-
PubChem. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052. [Link]
-
FooDB. Showing Compound N,N-Dimethylaniline (FDB005128). [Link]
-
Course Hero. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
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- 9. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Butyl Chloroacetate Assay
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. Butyl chloroacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust analytical method for its assay to ensure the quality and consistency of the final product. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of butyl chloroacetate, alongside a critical comparison with Gas Chromatography (GC), an alternative analytical technique. Our focus is to not only present a validated method but to also elucidate the scientific rationale behind the experimental choices, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Analytical Challenge: Butyl Chloroacetate
Butyl chloroacetate (C₆H₁₁ClO₂) is a combustible, colorless to pale yellow liquid. Its reactive nature makes it a versatile reagent but also necessitates a carefully developed and validated analytical method to monitor its purity and concentration. The primary analytical objectives for a butyl chloroacetate assay are to ensure specificity in the presence of potential impurities and degradation products, and to provide accurate and precise quantitative results.
High-Performance Liquid Chromatography (HPLC): A Method of Choice
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For butyl chloroacetate, a reversed-phase HPLC method offers a strategic advantage by providing excellent resolution and sensitivity.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the desired performance characteristics of the assay.
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which is well-suited for the retention of moderately non-polar compounds like butyl chloroacetate. The interaction between the butyl chain of the analyte and the C18 stationary phase provides the primary mechanism for retention.
-
Mobile Phase Composition: An isocratic mobile phase consisting of a mixture of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile, as the organic modifier, is a strong solvent that modulates the retention time of butyl chloroacetate. The ratio of acetonitrile to water is optimized to achieve a reasonable retention time, ensuring good separation from any potential early-eluting impurities without excessive run times.
-
Detector Selection: A UV detector is employed, set at a wavelength where butyl chloroacetate exhibits sufficient absorbance. While butyl chloroacetate does not have a strong chromophore, detection at a lower wavelength (e.g., 210 nm) can provide the necessary sensitivity for an assay.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are established to ensure reproducible retention times and peak shapes.[3]
Validation of the HPLC Method: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4] The validation of the HPLC method for butyl chloroacetate assay is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Experimental Workflow for HPLC Method Validation
Caption: A logical workflow for the validation of the HPLC method for butyl chloroacetate assay.
Step-by-Step Experimental Protocols
1. Specificity:
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of butyl chloroacetate standard.
-
Prepare a placebo solution (all formulation components except butyl chloroacetate).
-
Spike the placebo with the butyl chloroacetate standard.
-
Subject the butyl chloroacetate standard solution to forced degradation conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 24 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Inject all solutions into the HPLC system and record the chromatograms.
-
-
Trustworthiness: The peak for butyl chloroacetate should be free from interference from any degradants or placebo components, demonstrating the method's specificity. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Protocol:
-
Prepare a stock solution of butyl chloroacetate standard.
-
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Trustworthiness: A correlation coefficient (r²) of ≥ 0.999 is expected, with a y-intercept close to zero, indicating a linear relationship between concentration and response.
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) with a known amount of butyl chloroacetate standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Trustworthiness: The mean recovery should be within 98.0% to 102.0%, demonstrating the accuracy of the method.
4. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of butyl chloroacetate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Trustworthiness: The RSD for both repeatability and intermediate precision should be not more than 2.0%.
5. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the nominal HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a system suitability solution and a sample at each varied condition.
-
-
Trustworthiness: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected, demonstrating the method's reliability during routine use.
Quantitative Data Summary for HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Experimental Results |
| Specificity | No interference at the retention time of butyl chloroacetate | Peak purity angle < peak purity threshold |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | System suitability passes | No significant change in results |
Comparison with an Alternative: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2][9] Butyl chloroacetate, with its relatively low boiling point, is a suitable candidate for GC analysis.
GC Method for Butyl Chloroacetate Assay
A typical GC method for butyl chloroacetate would involve a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
-
Oven Temperature Program: A temperature gradient may be used to ensure good separation of butyl chloroacetate from any potential impurities with different boiling points.
Comparative Analysis: HPLC vs. GC for Butyl Chloroacetate Assay
| Feature | HPLC | Gas Chromatography (GC) | Rationale for Preference |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[2][9] | Both are suitable for butyl chloroacetate, but HPLC is more versatile for potential non-volatile impurities. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for polar impurities to improve volatility and peak shape. | HPLC offers simpler and more direct sample preparation. |
| Sensitivity | Dependent on the detector (UV, MS, etc.). Good for assay-level concentrations. | Very high sensitivity with FID, excellent for trace analysis. | GC-FID can offer superior sensitivity for volatile impurities. |
| Specificity | High, especially with PDA detectors for peak purity analysis. | High, based on unique retention times. | Both methods offer high specificity. |
| Run Time | Typically longer (10-30 minutes). | Typically shorter (5-15 minutes).[9] | GC can offer higher throughput. |
| Cost and Complexity | Higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and uses less expensive gases. | GC is generally more cost-effective for routine analysis of volatile compounds. |
| Environmental Impact | Generates significant volumes of organic solvent waste. | Generates less solvent waste. | GC is a "greener" alternative in terms of solvent consumption. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC are viable techniques for the assay of butyl chloroacetate. The choice between the two depends on the specific requirements of the analysis.
The HPLC method , as validated in this guide, offers a robust and reliable approach with simple sample preparation. Its versatility in handling a broader range of potential impurities and degradation products makes it a strong candidate for a primary quality control method in a pharmaceutical setting, where the unknown nature of potential degradants is a key consideration.
The GC method presents a faster and more cost-effective alternative, with potentially higher sensitivity for volatile impurities. It is an excellent choice for routine analysis where the impurity profile is well-characterized and consists of volatile species.
Ultimately, the decision should be based on a risk assessment that considers the intended use of the method, the nature of the sample, and the available instrumentation. This guide provides the foundational data and scientific reasoning to support an informed decision, ensuring the selection of an analytical method that is not only validated but also fit for its intended purpose.
References
- U.S. Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. 2017.
- Starodub. Revised ICH Guideline Q2(R1)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Altabrisa Group.
- ICH. Quality Guidelines.
- Chromatography Online. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023.
- Slideshare.
- Lab Manager Magazine.
- Phenomenex.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- News-Medical.net. GC Vs.
- Scribd. HPLC Vs GC Comparison Table.
- National Institutes of Health. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. 2020.
- Thermo Fisher Scientific.
- Semantic Scholar. A practical approach to validation of HPLC methods under current good manufacturing practices. 2004.
- International Journal of Pharmaceutical Sciences. Akash Shelake, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 910-919. 2024.
- Analytical Method. Chloroacetic Acid by GC/FID.
- La démarche ISO 17025. 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. 2015.
- Sigma-Aldrich.
- MDPI.
- National Institutes of Health.
- U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Sigma-Aldrich.
- Bureau of Indian Standards. Doc. No.: PCD 09 (21797) P January 2023. 2023.
- Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- MDPI. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. 2024.
- LGC Standards.
- Scribd. A Practical Approach To Validation of HPLC Methods Under Current Good Manufacturing Practices.
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- 4. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Reactivity of Butyl Chloroacetate vs. Ethyl Chloroacetate for Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and scalability. Among the versatile class of haloacetate esters, ethyl chloroacetate and butyl chloroacetate are frequently employed for the introduction of an acetate moiety. While structurally similar, the seemingly minor difference in their ester alkyl chains—ethyl versus butyl—can lead to notable variations in their reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks, supported by established chemical principles and spectroscopic data, to empower researchers in making informed decisions for their synthetic strategies.
Fundamental Principles Governing Reactivity: A Tale of Two Effects
The reactivity of both butyl chloroacetate and ethyl chloroacetate in nucleophilic substitution reactions, the most common transformation for this class of compounds, is primarily governed by a delicate interplay of steric and electronic effects.
The Role of Steric Hindrance
Steric hindrance refers to the spatial obstruction caused by bulky chemical groups, which can impede the approach of a nucleophile to the electrophilic center.[1] In the case of alkyl chloroacetates, the key electrophilic site is the carbon atom bearing the chlorine atom. For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must approach this carbon from the backside, opposite to the leaving group (chloride).[2][3][4]
The size of the ester's alkyl group can influence the accessibility of this electrophilic carbon. A larger alkyl group can create a more sterically crowded environment, making it more difficult for the nucleophile to attack.[1] This increased steric hindrance raises the activation energy of the reaction, thereby slowing it down.
Electronic Effects
The primary electronic effect at play in these molecules is the inductive effect of the chlorine atom, which withdraws electron density from the adjacent carbon, making it more electrophilic and susceptible to nucleophilic attack. This effect is identical for both butyl and ethyl chloroacetate. The ester group itself also exerts an electron-withdrawing effect, further activating the α-carbon.
While the alkyl groups (ethyl and butyl) are generally considered electron-donating, their influence on the electrophilicity of the α-carbon is minimal and often overshadowed by steric considerations in SN2 reactions.
Quantifying Reactivity: The Taft Equation
To disentangle and quantify the contributions of steric and electronic effects on reaction rates, the Taft equation provides a powerful linear free-energy relationship.[5][6][7][8] The equation is expressed as:
log(k/k₀) = ρσ + δEs
Where:
-
k is the rate constant of the reaction.
-
k₀ is the rate constant of a reference reaction.
-
ρ* is the sensitivity factor to polar effects.
-
σ* is the polar substituent constant.
-
δ is the sensitivity factor to steric effects.
-
Es is the steric substituent constant.
The Es parameter is particularly relevant for our comparison, as it provides a quantitative measure of the steric hindrance imposed by a substituent. A more negative Es value corresponds to greater steric bulk.[5][9]
| Substituent | Taft Steric Parameter (Es) |
| Ethyl | -0.07[7] |
| n-Butyl | -0.39 |
As indicated in the table, the n-butyl group has a more negative Es value than the ethyl group, quantifying its greater steric bulk. Based on the principles of the Taft equation, for reactions where steric hindrance is a dominant factor (i.e., δ is positive), butyl chloroacetate is predicted to react more slowly than ethyl chloroacetate.[5][7]
Spectroscopic and Physical Property Comparison
A comparison of the physical and spectroscopic properties of ethyl and butyl chloroacetate can provide further insights into their chemical nature.
| Property | Ethyl Chloroacetate | Butyl Chloroacetate |
| Molecular Formula | C₄H₇ClO₂[10] | C₆H₁₁ClO₂[11] |
| Molecular Weight | 122.55 g/mol [10] | 150.60 g/mol [11] |
| Boiling Point | 143 °C[10] | 181-183 °C |
| Density | 1.145 g/mL[10] | 1.0704 g/mL[11] |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed look at the chemical environment of the atoms within each molecule.
¹H NMR Data (δ, ppm)
| Proton Assignment | Ethyl Chloroacetate | Butyl Chloroacetate |
| -CH₂- (ester) | 4.25 (q)[12] | 4.20 (t)[13] |
| -CH₃ (ester) | 1.31 (t)[12] | 0.96 (t)[13] |
| -CH₂- (butyl) | - | 1.66 (m)[13] |
| -CH₂- (butyl) | - | 1.39 (m)[13] |
| Cl-CH₂- | 4.06[12] | 4.06[13] |
¹³C NMR Data (δ, ppm)
| Carbon Assignment | Ethyl Chloroacetate | Butyl Chloroacetate |
| C=O | ~167 | ~167 |
| -CH₂- (ester) | ~62 | ~66 |
| -CH₃ (ester) | ~14 | ~14 |
| -CH₂- (butyl) | - | ~30 |
| -CH₂- (butyl) | - | ~19 |
| Cl-CH₂- | ~41 | ~41 |
Note: Precise ¹³C NMR chemical shifts can vary slightly depending on the solvent and reference standard. The values provided are approximate based on typical ranges.
The nearly identical chemical shifts for the Cl-CH₂- group in both the ¹H and ¹³C NMR spectra suggest that the electronic environment around the electrophilic carbon is very similar for both molecules. This supports the notion that steric effects are the primary differentiator in their reactivity.
FTIR Spectroscopy
Infrared spectroscopy can be used to compare the carbonyl (C=O) stretching frequencies of the two esters. The position of this peak can be sensitive to the electronic environment of the carbonyl group.
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Ethyl Chloroacetate | ~1740 - 1750[14][15] |
| Butyl Chloroacetate | ~1740 - 1750[16] |
The C=O stretching frequencies for both esters are expected to be in a similar range, further indicating that the electronic differences at the ester moiety are minimal.
Comparative Reactivity in SN2 Reactions: A Predictive Analysis
Given the larger size of the n-butyl group compared to the ethyl group, as quantified by the Taft steric parameter (Es), it is anticipated that butyl chloroacetate will exhibit a slower reaction rate in SN2 reactions.[5][7] The increased steric bulk of the butyl group will present a greater barrier to the backside attack of a nucleophile on the α-carbon.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted difference in reactivity, the following experimental protocols are proposed. These protocols are designed to be self-validating by directly comparing the two esters under identical conditions.
Protocol for Comparative Kinetic Study: N-Alkylation of Aniline
This experiment will monitor the rate of disappearance of the starting materials or the appearance of the product over time to determine the reaction rate constants.
Materials:
-
Ethyl chloroacetate
-
Butyl chloroacetate
-
Aniline
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of ethyl chloroacetate, butyl chloroacetate, aniline, and the internal standard in acetonitrile.
-
In two separate, temperature-controlled reaction vessels maintained at a constant temperature (e.g., 50 °C), add acetonitrile and potassium carbonate.
-
To one vessel, add the aniline stock solution and the internal standard stock solution. Allow the mixture to equilibrate.
-
Initiate the reaction by adding the ethyl chloroacetate stock solution. Start a timer immediately.
-
At regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture, quench it with a dilute acid solution, and extract with an organic solvent.
-
Analyze the extracted samples by GC-FID to determine the concentrations of the remaining aniline and the formed N-phenylglycine ethyl ester.
-
Repeat steps 3-6 using butyl chloroacetate in the second reaction vessel.
-
Plot the concentration of the reactant versus time for both reactions and determine the initial reaction rates.
-
Calculate the second-order rate constants (k) for both reactions.
Protocol for Comparative Yield Study
This experiment will compare the final product yield after a fixed reaction time.
Materials:
-
Ethyl chloroacetate
-
Butyl chloroacetate
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve glycine ethyl ester hydrochloride in DCM and cool to 0 °C.
-
To each flask, add triethylamine and stir for 10 minutes.
-
To the first flask, add one equivalent of ethyl chloroacetate dropwise.
-
To the second flask, add one equivalent of butyl chloroacetate dropwise.
-
Allow both reactions to stir at room temperature for a set period (e.g., 24 hours).
-
Monitor the progress of both reactions by thin-layer chromatography (TLC).
-
After the reaction time, wash each reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by silica gel column chromatography.
-
Determine the isolated yield of the N-alkylated product for each reaction and compare.
Conclusion and Practical Implications
Based on fundamental principles of physical organic chemistry, particularly the concept of steric hindrance as quantified by the Taft equation, it is predicted that ethyl chloroacetate will be more reactive than butyl chloroacetate in SN2 reactions . The larger n-butyl group is expected to impede the approach of nucleophiles to a greater extent than the smaller ethyl group, resulting in slower reaction rates and potentially lower yields under identical conditions for butyl chloroacetate.
For researchers and drug development professionals, this means that for sterically sensitive transformations, ethyl chloroacetate may be the preferred reagent to achieve higher reaction rates and efficiency. However, in cases where a slower, more controlled reaction is desired, or if downstream modifications require the presence of the butyl ester, butyl chloroacetate remains a viable, albeit less reactive, alternative. The choice between these two reagents should, therefore, be made with a clear understanding of the steric demands of the specific nucleophile and the desired reaction kinetics.
References
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PubChem. (n.d.). tert-Butyl chloroacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Slideshare. (2022, April 6). Steric parameters taft's steric factor (es). Retrieved from [Link]
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PubChem. (n.d.). Butyl chloroacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
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Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
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Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]
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UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Fiveable. (n.d.). The SN2 Reaction | Organic Chemistry Class Notes. Retrieved from [Link]
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Scribd. (n.d.). Taft Equation | PDF | Physical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Online Chemistry Help. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(Benzyloxyethyl)- and N-(Alkoxycarbonylmethyl)nitrones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
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OpenStax. (2023, September 20). 11.2 The SN2 Reaction. In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. Retrieved from [Link]
-
SpectraBase. (n.d.). Chloroacetic acid tert-butyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]
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Asian Journal of Chemistry. (2014, May 28). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]
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A Senior Application Scientist's Guide: Butyl Chloroacetate vs. Methyl Chloroacetate in Heterocyclic Synthesis
In the intricate world of drug discovery and fine chemical synthesis, the construction of heterocyclic scaffolds is a cornerstone of molecular design. Among the vast arsenal of reagents available to the modern chemist, alkyl chloroacetates stand out as versatile and powerful building blocks. Their bifunctional nature, possessing both an electrophilic α-carbon and a modifiable ester group, allows for their participation in a multitude of cyclization and alkylation reactions.
This guide provides an in-depth comparison of two commonly employed reagents in this class: Butyl Chloroacetate and Methyl Chloroacetate. While structurally similar, the seemingly minor difference between a butyl and a methyl ester group imparts distinct physicochemical properties that can significantly influence reaction dynamics, product yields, and downstream processing. For the discerning researcher, understanding these nuances is critical for methodical reaction optimization and the strategic selection of the ideal reagent for the task at hand.
A Tale of Two Esters: Physicochemical & Reactivity Profiles
The choice between butyl and methyl chloroacetate often begins with a fundamental analysis of their physical properties, which dictate practical aspects of reaction setup and execution. The most salient differences are the boiling point and molecular weight, stemming from the larger butyl chain.
| Property | Methyl Chloroacetate | Butyl Chloroacetate | Rationale for Impact |
| CAS Number | 96-34-4[1] | 590-02-3 | Unique identifier for substance registration. |
| Molecular Formula | C₃H₅ClO₂[1] | C₆H₁₁ClO₂ | Impacts molecular weight and stoichiometry. |
| Molecular Weight | 108.52 g/mol [1] | 150.60 g/mol | Crucial for calculating molar equivalents. |
| Boiling Point | ~130 °C | ~181 °C | Affects choice of reaction temperature and solvent. |
| Density | ~1.23 g/cm³ | ~1.07 g/cm³[2] | Relevant for volumetric additions and phase separation. |
| Solubility | Insoluble in water[3] | Insoluble in water[4] | Both are soluble in common organic solvents like ethanol and ether. |
Dissecting Reactivity: Steric vs. Electronic Effects
At the molecular level, the primary difference lies in the steric bulk of the ester group. The butyl group is significantly larger than the methyl group, which can influence the approach of nucleophiles to both the α-carbon and the carbonyl carbon.
-
Steric Hindrance: The larger butyl group can sterically hinder the approach of a nucleophile to the adjacent carbonyl group. While the primary site of reaction in many heterocyclic syntheses is the α-carbon (an SN2 reaction), the steric environment can play a role in transition state stability and may influence reaction rates.
-
Electronic Effects: The electronic donating effect of a butyl group versus a methyl group is minimal and generally not considered a significant factor in influencing the electrophilicity of the α-carbon. Both are weak electron-donating groups.
-
Solubility & Temperature: A key practical difference is the higher boiling point of butyl chloroacetate. This allows for reactions to be conducted at higher temperatures without the need for high-pressure apparatus, which can be crucial for sluggish transformations. Furthermore, the longer alkyl chain of the butyl ester increases its lipophilicity, which can alter its solubility profile in certain solvent systems and affect the properties of the final heterocyclic product.
Performance in Key Heterocyclic Syntheses
The utility of these reagents is best illustrated through their application in well-established named reactions.
A. The Hantzsch Thiazole Synthesis
One of the most classic and reliable methods for constructing a thiazole ring is the Hantzsch synthesis.[5] This reaction involves the cyclocondensation of an α-halocarbonyl compound (like an alkyl chloroacetate), a thioamide, and a base.
-
Mechanism Insight: The reaction begins with the S-alkylation of the thioamide by the alkyl chloroacetate, forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the thiazole ring.
-
Performance Comparison:
-
Methyl Chloroacetate: Generally offers faster reaction rates due to the lower steric hindrance. It is often the reagent of choice for routine synthesis where high temperatures are not required.
-
Butyl Chloroacetate: Can be advantageous when the reaction requires higher temperatures to proceed to completion. The resulting butyl 2-(substituted)-thiazole-4-carboxylate may exhibit different solubility, potentially simplifying work-up by making the product more soluble in non-polar organic solvents for extraction.
-
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Comparative Analysis of Alkylating Agents: Butyl Chloroacetate vs. Butyl Bromide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the strategic introduction of an alkyl group is a fundamental transformation. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of two commonly employed butylating agents: butyl chloroacetate and butyl bromide. By examining their chemical properties, reactivity, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Introduction to Alkylating Agents
Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic substrate.[1] This process, known as alkylation, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.[1] The reactivity of an alkylating agent is primarily governed by the nature of the leaving group and the structure of the alkyl backbone.
-
Butyl Chloroacetate is an ester of chloroacetic acid and butanol.[2] Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which activates the carbon-chlorine bond towards nucleophilic attack.[2][3]
-
Butyl Bromide (1-bromobutane) is a primary alkyl halide.[4] The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution.[4]
Head-to-Head Comparison: Chemical and Physical Properties
A clear understanding of the fundamental properties of each reagent is crucial for predicting their behavior in a reaction.
| Property | Butyl Chloroacetate | Butyl Bromide | Reference(s) |
| Molecular Formula | C6H11ClO2 | C4H9Br | [4][5] |
| Molecular Weight | 150.60 g/mol | 137.02 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | Colorless liquid | [2][4] |
| Boiling Point | ~172 °C (decomposes) | 101-104 °C | [6] |
| Density | 1.053 g/cm³ | ~1.27 g/cm³ | [6][7] |
| Solubility | <0.1 g/L in water (20°C) | Immiscible with water | [4][6] |
Reactivity and Mechanistic Considerations
The choice between butyl chloroacetate and butyl bromide often hinges on the desired reaction mechanism and the nature of the nucleophile. Alkylating agents typically react via one of two primary nucleophilic substitution pathways: SN1 or SN2.[8][9]
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate.[9][10] This pathway is favored by tertiary alkyl halides and polar protic solvents.[8][9]
-
SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks as the leaving group departs.[9][10] This pathway is favored by primary alkyl halides, strong nucleophiles, and polar aprotic solvents.[8][9]
Butyl Bromide: As a primary alkyl halide, butyl bromide predominantly reacts via the SN2 mechanism .[11][12] The backside attack of a nucleophile on the carbon bearing the bromine atom leads to an inversion of stereochemistry if the carbon is chiral.[10][13] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[13]
Butyl Chloroacetate: The reactivity of butyl chloroacetate is more nuanced. While it is a primary halide, the presence of the adjacent ester group can influence the reaction pathway. The electron-withdrawing effect of the carbonyl group can slightly destabilize a developing positive charge on the alpha-carbon, making an SN1 pathway less favorable. However, the carbonyl oxygen can also participate in neighboring group participation, potentially leading to more complex mechanisms. In most typical alkylation scenarios with strong nucleophiles, it is expected to proceed primarily through an SN2-like pathway . The electrophilicity of the α-carbon is enhanced by the inductive effect of the chlorine and the carbonyl group.[2]
Diagram: SN2 Reaction Mechanism
Caption: Generalized SN2 reaction pathway.
Experimental Data: A Comparative Alkylation
To illustrate the practical differences, consider the O-alkylation of sodium phenoxide.
| Parameter | Butyl Chloroacetate | Butyl Bromide |
| Reaction | C6H5ONa + ClCH2COOBu → C6H5OCH2COOBu + NaCl | C6H5ONa + BrCH2CH2CH2CH3 → C6H5O(CH2)3CH3 + NaBr |
| Typical Solvent | Acetone, DMF | Acetone, DMF |
| Typical Base | Not required (substrate is the salt) | Not required (substrate is the salt) |
| Reaction Temp. | 50-80 °C | 50-80 °C |
| Relative Rate | Generally slower | Generally faster |
| Yield | Good to excellent | Good to excellent |
| Byproducts | Primarily NaCl | Primarily NaBr |
Analysis of Experimental Choices:
-
Solvent: Polar aprotic solvents like acetone or DMF are chosen to dissolve the ionic nucleophile (sodium phenoxide) and to favor the SN2 mechanism.[14] These solvents do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.[8]
-
Temperature: Moderate heating is often employed to increase the reaction rate. However, excessive heat can lead to side reactions, such as elimination, particularly with stronger bases or more hindered substrates.[14]
-
Reactivity Difference: Butyl bromide is generally a more reactive alkylating agent than butyl chloroacetate. Bromide is a better leaving group than chloride because it is a weaker base. This difference in leaving group ability often translates to faster reaction kinetics for butyl bromide under identical conditions.
Diagram: Experimental Workflow for Comparative Alkylation
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A Comparative Guide to GC-MS Method Validation for Impurity Profiling of Butyl Chloroacetate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug safety and efficacy. Butyl chloroacetate, a key building block in organic synthesis, is no exception. Its impurity profile can significantly impact the quality of the final drug product. This guide provides an in-depth, technically-grounded validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of butyl chloroacetate. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by established scientific principles, to aid in selecting the most appropriate method for your analytical needs.
The Criticality of Impurity Profiling for Butyl Chloroacetate
Butyl chloroacetate is a reactive halogenated ester. Impurities can arise from its synthesis, degradation, or storage. Potential impurities may include residual starting materials, by-products from side reactions, and degradation products. Given its reactivity, there is also a potential for the formation of thermally induced artifacts during analysis if the analytical method is not carefully optimized. Therefore, a well-validated, stability-indicating analytical method is paramount.
GC-MS: A Powerful Tool for Volatile Impurity Analysis
Gas Chromatography-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like butyl chloroacetate.[1] Its high separation efficiency and the specificity of mass spectrometric detection allow for the identification and quantification of impurities even at trace levels.
A Validated GC-MS Method for Butyl Chloroacetate Impurity Profiling
The following protocol is a robust, validated method for the impurity profiling of butyl chloroacetate, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the butyl chloroacetate sample.
-
Dissolve in a suitable volatile solvent, such as dichloromethane or hexane, to a final concentration of 10 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[3]
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250°C (optimized to ensure volatilization without degradation).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-350) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
Method Validation: A Self-Validating System
The trustworthiness of an analytical method hinges on its validation. The following parameters were assessed to ensure the suitability of this GC-MS method for its intended purpose.
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]
-
Protocol: A solution of butyl chloroacetate was spiked with known potential impurities. The chromatographic separation was observed to ensure baseline resolution between the main component and all impurities. Mass spectral data were used to confirm the identity of each peak.
-
Rationale: This ensures that the method can distinguish between butyl chloroacetate and its potential impurities, preventing misidentification or inaccurate quantification. The use of a mass spectrometer provides a high degree of specificity.
Linearity
-
Protocol: A series of solutions of a known impurity were prepared over a concentration range of 0.05% to 0.5% relative to the butyl chloroacetate sample concentration. A calibration curve was constructed by plotting the peak area against the concentration.
-
Rationale: This demonstrates that the method provides results that are directly proportional to the concentration of the impurity over a specified range. A correlation coefficient (r²) of >0.99 is typically considered acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Rationale: This establishes the lowest concentration of an impurity that can be reliably detected and quantified with acceptable precision and accuracy.
Accuracy
-
Protocol: The accuracy of the method was determined by analyzing samples of butyl chloroacetate spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
-
Rationale: This demonstrates the closeness of the results obtained by the method to the true value. Recoveries in the range of 80-120% are generally considered acceptable for impurity analysis.
Precision
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a spiked sample were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (RSD) was calculated for the results.
-
-
Rationale: This demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. An RSD of <15% is typically acceptable.
Robustness
-
Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the GC oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.1 mL/min), and inlet temperature (±10°C). The effect on the results was observed.
-
Rationale: This provides an indication of the method's reliability during normal usage. The method should be unaffected by minor variations in experimental conditions.
Data Presentation: Summarized Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution of all impurities | Achieved |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| LOD | Reportable | ~0.01% |
| LOQ | Reportable | ~0.03% |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (RSD) | < 15% | < 5% |
| Robustness | No significant impact on results | Passed |
Visualizing the Workflow
Caption: GC-MS Method Validation Workflow.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful technique for butyl chloroacetate, other methods can also be employed for impurity profiling. The choice of technique depends on the specific requirements of the analysis.[1][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analytes.
-
Applicability to Butyl Chloroacetate: Butyl chloroacetate has a chromophore (the ester group) that allows for UV detection, but its sensitivity may be limited. This method is suitable for non-volatile or thermally labile impurities that are not amenable to GC.[6]
-
Causality of Choice: HPLC-UV is often a first-line technique in many pharmaceutical labs due to its versatility. However, for a volatile compound like butyl chloroacetate, GC-MS generally offers better resolution and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.
-
Applicability to Butyl Chloroacetate: LC-MS is particularly useful for identifying and quantifying non-volatile and thermally unstable impurities.[1] It is less ideal for the primary analysis of volatile compounds like butyl chloroacetate itself.
-
Causality of Choice: If polar, non-volatile impurities are expected, LC-MS would be a complementary technique to GC-MS to obtain a complete impurity profile.
Head-to-Head Comparison
| Feature | GC-MS | HPLC-UV | LC-MS |
| Analyte Volatility | Required | Not required | Not required |
| Thermal Stability | Required | Not required | Not required |
| Sensitivity | High | Moderate | Very High |
| Specificity | Very High (Mass Spec) | Moderate (UV Spectrum) | Very High (Mass Spec) |
| Identification Power | High (Library Matching) | Low (Retention Time) | High (MS/MS Fragmentation) |
| Derivatization | May be needed for polar impurities | Generally not required | Generally not required |
| Best Suited For | Volatile & semi-volatile impurities | Non-volatile, UV-active impurities | Non-volatile, polar, thermally labile impurities |
Logical Framework for Technique Selection
Caption: Decision tree for analytical technique selection.
Conclusion: An Integrated Approach to Impurity Profiling
For the comprehensive impurity profiling of butyl chloroacetate, a validated GC-MS method stands as a robust and reliable primary technique. Its strength lies in the separation and identification of volatile and semi-volatile impurities, which are often the most prevalent in such compounds. However, a thorough understanding of the synthetic process and potential degradation pathways is crucial. Where non-volatile or thermally labile impurities are a concern, complementary techniques such as LC-MS should be employed to build a complete and accurate picture of the sample's purity. This integrated approach, grounded in rigorous method validation, ensures the quality and safety of the final pharmaceutical product.
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HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Separation Science. Activity and Decomposition. [Link]
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Morissette, M-F., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99. [Link]
-
PubChem. tert-Butyl chloroacetate. [Link]
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Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026. [Link]
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Cysteine Alkylation in Proteomics: A Senior Application Scientist's Guide to Iodoacetate vs. Butyl Chloroacetate
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry-based proteomics, the alkylation of cysteine residues is a foundational step. Its proper execution is paramount for preventing the re-formation of disulfide bonds post-reduction, thereby ensuring accurate protein identification and quantification. The choice of alkylating agent is not trivial, as it directly impacts data quality through reaction efficiency, speed, and the introduction of chemical artifacts.
The Chemistry of Cysteine Alkylation: An Irreversible Thioether Bond
The core of this process is the nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue, a potent nucleophile, attacks the electrophilic α-carbon of the haloacetyl reagent. This results in the displacement of the halide ion (iodide or chloride) and the formation of a stable, irreversible thioether bond. This effectively "caps" the cysteine, preventing it from re-forming disulfide bridges.
The reactivity of these reagents is primarily dictated by the nature of the halogen, which serves as the leaving group. The bond strength of carbon-halogen decreases down the group (C-Cl > C-Br > C-I). Consequently, iodide is a superior leaving group to chloride, making iodo-compounds intrinsically more reactive than their chloro- counterparts.[1][2]
Caption: SN2 reaction mechanism for cysteine alkylation.
Head-to-Head Comparison: Iodoacetate vs. Butyl Chloroacetate
The fundamental trade-off between these reagents is one of reactivity versus specificity .
Iodoacetate (and its amide, Iodoacetamide): The High-Reactivity Standard
Iodoacetate (IAA) and iodoacetamide (IAM) are highly reactive and have historically been the gold standard for cysteine alkylation.[3] Their vigorous reactivity ensures a rapid and generally complete alkylation of accessible cysteine residues.
However, this high reactivity is a double-edged sword. Excess iodo-reagents are prone to off-target modifications, reacting with other nucleophilic amino acid side chains. This creates a more complex peptide mixture, which can interfere with data analysis and reduce the number of confident peptide identifications.[4]
Butyl Chloroacetate (and its amide, Chloroacetamide): The Specificity Champion
Due to the stronger carbon-chlorine bond, chloroacetate and chloroacetamide (CAA) are less reactive than their iodo- counterparts.[1] This reduced reactivity translates to a significantly higher specificity for the highly nucleophilic cysteine thiolate. The result is a cleaner, more specific alkylation with substantially fewer off-target modifications.[5] Studies have shown that switching from IAM to CAA can lead to a higher number of identified peptides, precisely because of this reduction in undesirable side reactions.[3]
The primary drawback is the slower reaction kinetics. While IAM reactions are often complete in 30 minutes at room temperature, CAA may require elevated temperatures or longer incubation times to achieve the same level of completion.[6]
Quantitative Performance Comparison
The following tables summarize key performance differences based on extensive studies comparing iodoacetamide (IAM) and chloroacetamide (CAA). These findings are directly translatable to iodoacetate and butyl chloroacetate.
Table 1: Alkylation Efficiency and Impact on Proteomics Outcomes
| Feature | Iodoacetate / Iodoacetamide (IAA/IAM) | Butyl Chloroacetate / Chloroacetamide (CAA) | Rationale & Causality |
| Reaction Speed | Fast (typically 15-30 min at RT) | Slower (often requires 30-60 min at RT or heating) | Iodide is a better leaving group than chloride, accelerating the SN2 reaction.[1] |
| Cysteine Alkylation Efficiency | High (>97%)[3] | High (>97%)[3] | Both reagents are effective at capping cysteines when used at appropriate concentrations and reaction times. |
| Impact on Peptide IDs | Can lead to lower identification rates.[4] | Generally results in a higher number of identified peptides.[3] | The high reactivity of IAM leads to more off-target modifications, complicating spectra and reducing confident identifications. CAA's specificity yields cleaner samples. |
Table 2: Common Side Reactions and Off-Target Modifications
| Side Reaction Target | Iodoacetate / Iodoacetamide (IAA/IAM) | Butyl Chloroacetate / Chloroacetamide (CAA) | Key Insights |
| Methionine (Met) | Significant Alkylation: Can affect up to 80% of Met-containing peptides.[7] | Significant Oxidation: Can oxidize up to 40% of Met-containing peptides.[5] | This is the most critical trade-off. IAM alkylates methionine's thioether, while CAA can cause its oxidation. Both modifications can hinder peptide identification.[4][5] |
| Lysine (Lys) | Moderate alkylation | Low alkylation | The primary amine of lysine is less nucleophilic than cysteine's thiol, but reactive enough for IAM to modify it. |
| Histidine (His) | Moderate alkylation | Low alkylation | The imidazole ring of histidine is susceptible to modification by the highly reactive IAM. |
| Peptide N-terminus | Moderate alkylation | Low alkylation | The N-terminal alpha-amino group can also be a target for off-site alkylation by IAM.[8] |
| Asp/Glu Carboxylates | Low alkylation | Very low alkylation | Carboxylate groups are generally poor nucleophiles but can be modified under certain conditions by highly reactive agents. |
Field-Proven Insights & Experimental Choices
-
When to Choose Iodoacetate/IAM: For routine applications where speed is critical and the protein sample is not exceedingly complex, IAM is a reliable choice. It is also well-suited for targeted studies on specific cysteine-containing peptides where off-target effects on other parts of the proteome are less of a concern. However, it is crucial to include carbamidomethylation of Methionine as a variable modification in your database search to account for this common side reaction.[4]
-
When to Choose Butyl Chloroacetate/CAA: For discovery-based, deep proteome profiling, CAA is often the superior choice.[5] The increased specificity leads to fewer artifacts and a higher number of confident peptide and protein identifications. This is particularly important in complex samples where minimizing spectral complexity is key. When using CAA, it is essential to include oxidation of Methionine as a variable modification in your search parameters.
-
The Butyl Ester vs. Carboxylic Acid: The primary difference between butyl chloroacetate and iodoacetate (the acid form) is charge. At a typical alkylation pH of ~8.0, iodoacetic acid will be deprotonated and carry a negative charge. This can electrostatically impede its reaction with cysteines located in negatively charged pockets of a protein.[7] Butyl chloroacetate, being a neutral ester, does not face this potential repulsion. Furthermore, the butyl group may increase its solubility in less polar environments within a denatured protein, though it could also introduce steric hindrance for accessing sterically restricted cysteines.
Validated Experimental Protocols
The following are self-validating, in-solution alkylation protocols. The key to a self-validating system is the quenching step, which neutralizes the excess, reactive alkylating agent, preventing continued and non-specific modifications during subsequent digestion steps.
Caption: Standard bottom-up proteomics workflow.
Protocol 1: Cysteine Alkylation with Iodoacetamide (High Reactivity)
-
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock in water (prepare fresh)
-
Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Quenching Agent: 500 mM DTT stock
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
-
Methodology:
-
Solubilization and Reduction: Dissolve the protein sample in Denaturation Buffer. Add 500 mM DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.[2]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: In the dark, add 500 mM IAM to a final concentration of 25 mM (a ~2.5-fold excess over DTT). Incubate for 30 minutes at room temperature.[9]
-
Quenching: Quench the unreacted IAM by adding 500 mM DTT to an additional final concentration of 10 mM. Incubate for 15 minutes at room temperature in the dark.
-
Digestion: Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. Add trypsin (or another protease) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Proceed with sample desalting (e.g., C18 StageTip) prior to LC-MS/MS analysis.
-
Protocol 2: Cysteine Alkylation with Chloroacetamide (High Specificity)
-
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Tris(2-carboxyethyl)phosphine (TCEP) stock, pH ~7.0
-
Alkylating Agent: 500 mM Chloroacetamide (CAA) in water (prepare fresh)
-
Quenching Agent: 500 mM DTT stock
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
-
Methodology:
-
Solubilization and Reduction: Dissolve the protein sample in Denaturation Buffer. Add 200 mM TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour. (TCEP is often preferred with CAA and is effective at room temperature).
-
Cooling: Ensure the sample is at room temperature.
-
Alkylation: In the dark, add 500 mM CAA to a final concentration of 40 mM. Incubate for 45-60 minutes at room temperature.[6][10] For particularly stubborn proteins, this step can be performed at 37°C.
-
Quenching: Quench the unreacted CAA by adding 500 mM DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Digestion: Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Proceed with sample desalting prior to LC-MS/MS analysis.
-
Conclusion and Recommendation
The choice between iodoacetate and butyl chloroacetate (and their amide analogs) is a strategic decision based on the goals of your proteomics experiment.
-
Iodoacetate/Iodoacetamide is the faster, more aggressive reagent. It is a workhorse for many applications but requires careful consideration of its significant off-target reactions, particularly the alkylation of methionine.
-
Butyl Chloroacetate/Chloroacetamide is the more precise, specific tool. It is the recommended choice for complex, discovery-based proteomics where minimizing artifacts and maximizing the number of peptide identifications is the primary objective. Its main drawback is slower kinetics, which can be overcome with minor protocol adjustments. The key off-target effect to monitor is methionine oxidation.
For most modern, large-scale proteomics studies, the benefits of the increased specificity offered by chloroacetamide outweigh the convenience of iodoacetamide's speed. By producing cleaner data, it simplifies analysis and ultimately leads to more robust and reliable biological insights.
References
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Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
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Varetskya, E. S., et al. (2020). A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. Journal of Proteomics, 104022. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
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Caltech Proteome Exploration Laboratory. (n.d.). Protocols. [Link]
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University of Dundee. (n.d.). Proteomics Facility - In-gel Digest. [Link]
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Wang, L., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]
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Htdchem. (2024). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. [Link]
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Boston Children's Hospital. (n.d.). Proteomics Center Useful Protocols. [Link]
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Diagenode. (n.d.). Bioruptor Protocol: Mass-Spectrometry: Procedure for Shotgun Proteomics. [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
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Hage, D. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
- Google Patents. (1996). US5591888A - Process for producing tert.
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Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]
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Chongqing Chemdad Co. (n.d.). tert-Butyl chloroacetate. [Link]
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Kuznetsova, K. et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3462-3467. [Link]
-
S. S. S. Al-Rawi, et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9390. [Link]
-
Shipanova, I. N., et al. (1997). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Archives of Biochemistry and Biophysics, 344(2), 29-36. [Link]
- Google Patents. (1996). JP2501852B2 - Process for producing S-carboxymethyl-L-cysteine.
-
PubChem. (n.d.). Butyl chloroacetate. [Link]
- Google Patents. (1978). US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine.
-
Kredich, N. M. (2008). Biosynthesis of Cysteine. EcoSal Plus, 3(1). [Link]
-
Organic Chemistry. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]
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Kumar, P., & Kumar, R. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(3), 67. [Link]
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A Comparative Guide to the Quantification of Butyl Chloroacetate Purity: NMR vs. Chromatographic Techniques
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise determination of purity for chemical reagents is a cornerstone of reproducible and reliable scientific research, particularly in the pharmaceutical and fine chemical industries. Butyl chloroacetate, a key alkylating agent and building block in organic synthesis, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the accurate purity assessment of butyl chloroacetate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal method for their specific needs.
The Principle of Purity: Why Accurate Quantification Matters
In any synthetic workflow, the starting materials are the foundation upon which the entire process is built. The presence of unquantified impurities, such as residual solvents, starting materials (e.g., butanol, chloroacetic acid), or side-products, can lead to inconsistent reaction outcomes and complicate downstream purification. For a reactive intermediate like butyl chloroacetate, accurate purity assessment is not merely a quality control metric; it is a prerequisite for predictable and successful synthesis. This guide explores three orthogonal techniques for this purpose, each with its own fundamental principles and practical considerations.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR has emerged as a powerful, primary analytical method for purity determination, recognized by pharmacopeias for its direct traceability to the International System of Units (SI).[2][3] The core principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to it.[4] This allows for the direct quantification of an analyte against a certified internal standard (IS) of a different chemical structure, eliminating the need for substance-specific calibration curves that are mandatory for chromatographic techniques.[1]
Causality in qNMR Method Design
A robust qNMR experiment is not a matter of chance; it is the result of deliberate choices designed to ensure accuracy and precision.
-
Analyte Signal Selection: The ¹H NMR spectrum of butyl chloroacetate in CDCl₃ shows several distinct signals.[5][6] While the signals corresponding to the butyl chain (a triplet at ~4.20 ppm, multiplets at ~1.66 and ~1.39 ppm, and a triplet at ~0.96 ppm) could be used, the sharp, well-resolved singlet for the chloromethyl protons (Cl-CH₂ ) at approximately 4.06 ppm is the superior choice for quantification.
-
Why? This singlet is free from complex spin-spin coupling, leading to easier and more accurate integration. Furthermore, it is located in a relatively uncongested region of the spectrum and is less likely to overlap with signals from common impurities like residual butanol, whose signals would appear in the same regions as the analyte's butyl chain.
-
-
Internal Standard (IS) Selection: The choice of IS is critical for the accuracy of the qNMR measurement. An ideal IS must meet several criteria.[7] For butyl chloroacetate in CDCl₃, 1,3,5-trimethoxybenzene is an excellent choice.
-
Why?
-
High Purity: It is available as a Certified Reference Material (CRM), ensuring its own purity is known and traceable.[8]
-
Chemical Stability: It is non-volatile, non-hygroscopic, and does not react with the analyte or solvent.
-
Spectral Simplicity & Separation: It produces two sharp singlets (aromatic protons at ~6.1 ppm and methoxy protons at ~3.8 ppm) that are well-separated from the butyl chloroacetate signals, preventing any spectral overlap.[9]
-
Solubility: It is readily soluble in common deuterated solvents like CDCl₃.
-
-
-
Acquisition Parameters for Accuracy: To ensure the signal integrals are truly quantitative, the nuclear spins must be allowed to fully relax between pulses. The most critical parameter for this is the relaxation delay (D1) .
-
Why? A short D1 can lead to signal saturation, particularly for nuclei with long relaxation times (T₁), causing their integrals to be underestimated. A conservative D1 value of 5 times the longest T₁ of any peak of interest (both analyte and IS) is recommended for full accuracy.[10]
-
Experimental Protocol: qNMR Purity of Butyl Chloroacetate
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of certified 1,3,5-trimethoxybenzene into a 25 mL volumetric flask using an analytical balance (accuracy ±0.01 mg).
-
Dissolve and dilute to the mark with CDCl₃. Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the butyl chloroacetate sample into a clean NMR tube.
-
Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube.
-
Cap the tube and mix thoroughly by inversion until the sample is fully dissolved.
-
-
NMR Data Acquisition (≥400 MHz spectrometer):
-
Tune and shim the spectrometer on the prepared sample.
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 30-45° (to reduce saturation effects).
-
Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation for all protons).
-
Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise ratio).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the singlet from butyl chloroacetate (Cl-CH₂ -, ~4.06 ppm, 2H) and a well-resolved singlet from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene, ~6.1 ppm, 3H).
-
Calculate the purity of butyl chloroacetate using the following formula:
Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (2 for analyte, 3 for IS).
-
MW: Molecular Weight (Butyl Chloroacetate = 150.60 g/mol ; 1,3,5-Trimethoxybenzene = 168.19 g/mol ).
-
m: Mass weighed.
-
PIS: Purity of the internal standard (as a percentage).
-
qNMR Workflow Diagram
Caption: Workflow for butyl chloroacetate purity determination by qNMR.
Alternative Methods: A Chromatographic Comparison
Chromatographic techniques like GC and HPLC are workhorse methods for purity analysis in most laboratories. They rely on the physical separation of components in a mixture followed by detection.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is ideal for analyzing volatile and thermally stable compounds like butyl chloroacetate. Separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. The FID detector generates a response proportional to the number of carbon atoms being combusted, making it an excellent "carbon counter" for quantitative analysis of organic compounds.[3]
-
Column: DB-5 or equivalent (e.g., 6% Cyanopropylphenyl, 94% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector: Split mode (e.g., 50:1), 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes.
-
-
Detector (FID): 280°C.
-
Sample Preparation: Dilute the butyl chloroacetate sample (e.g., 10 mg/mL) in a suitable solvent like dichloromethane.
-
Quantification: Typically performed using area percent normalization, assuming all components have a similar response factor. For higher accuracy, an external standard calibration curve should be generated.
Caption: General workflow for purity analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar ester like butyl chloroacetate, reverse-phase HPLC is the method of choice.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis at a low wavelength (e.g., 210 nm) due to the weak chromophore of the ester carbonyl group.
-
Sample Preparation: Dilute the sample (e.g., 1 mg/mL) in the mobile phase.
-
Quantification: Requires an external standard calibration curve using a reference standard of known purity.
Caption: General workflow for purity analysis by HPLC-UV.
Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific requirements of the analysis, including accuracy needs, sample availability, and laboratory infrastructure.
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Primary ratio method; signal proportional to molar concentration.[12] | Separation by volatility; detection by carbon combustion. | Separation by polarity; detection by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the same compound for accurate quantification (or assumes equal response factors for area %).[11] | Requires a certified reference standard of the same compound for quantification.[2] |
| Accuracy & Precision | High accuracy (can be <0.5% error); precision (RSD) typically <1%.[5] | Good accuracy and precision with proper calibration. Area % method is less accurate. | Good accuracy and precision with proper calibration. |
| Specificity | Excellent; provides structural confirmation. Can resolve isomers. | Good; based on retention time. Co-elution can be an issue. | Good; based on retention time. Co-elution can be an issue. |
| Sensitivity (LOD/LOQ) | Lower (mg range). | High (µg to ng range). | Moderate to Low (µg range); limited by weak chromophore of the analyte. |
| Sample Preparation | Simple; accurate weighing is critical. | Simple dilution. | Simple dilution; requires solvent filtering. |
| Analysis Time | ~10-15 minutes per sample (including setup and relaxation delay). | ~15-20 minutes per sample. | ~10-15 minutes per sample. |
| Key Advantage | "Absolute" quantification without a specific analyte standard; provides structural information.[1] | Excellent for volatile impurities (e.g., residual solvents). Very robust and widely available. | Versatile for a wide range of non-volatile compounds. |
| Key Limitation | Lower sensitivity; high capital cost of NMR spectrometer. | Limited to thermally stable and volatile compounds. | Analyte must have a UV chromophore or require a different detector (e.g., RID, ELSD). |
Expert Insights & Recommendations
-
For Definitive Purity Assignment: qNMR is the gold standard. When a certified reference material for butyl chloroacetate is unavailable or when you need to establish the purity of a newly synthesized batch to serve as a secondary standard, qNMR is the most authoritative method. It is a self-validating system because the spectrum itself confirms the identity of the analyte being quantified.
-
For Routine Quality Control & Volatile Impurities: GC-FID is highly efficient and cost-effective. If the primary goal is to monitor known impurities, check for residual solvents, and run a high throughput of samples in a manufacturing environment, GC-FID is often the most practical choice. Its high sensitivity is a distinct advantage for trace impurity analysis.
-
For Non-Volatile Impurities: HPLC-UV is the preferred method when non-volatile impurities (e.g., starting carboxylic acids, salts, or degradation products) are of concern. However, for butyl chloroacetate specifically, the low UV absorbance at accessible wavelengths is a significant drawback, potentially leading to poor sensitivity. A more universal detector like a Refractive Index Detector (RID) could be used, but this brings its own challenges, such as incompatibility with gradient elution and sensitivity to temperature fluctuations.
Conclusion
The quantification of butyl chloroacetate purity is achievable with high confidence using qNMR, GC-FID, and HPLC. While chromatographic methods are invaluable for routine analysis and screening, qNMR stands out as a primary, highly accurate, and structurally informative technique . It provides a direct, unbiased measure of purity without reliance on an identical reference standard, making it the superior choice for reference material certification, method validation, and instances where the highest degree of accuracy is paramount. By understanding the fundamental principles and practical strengths of each method, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their scientific endeavors.
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-
SIELC Technologies. (n.d.). Separation of Butyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Webb, A. (Ed.). (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
BIPM. (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Grzonka, R., et al. (2021). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. The Journal of Organic Chemistry, 86(5), 3890–3896. Retrieved from [Link]
-
Bureau of Indian Standards. (2023). Draft for Comments Only: Butyl Acetate, Food Grade — Specification. Retrieved from [Link]
-
OSHA. (n.d.). n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate (Method no.: 1009). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Butyl chloroacetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of Butyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the precise control of reactivity is paramount. Butyl chloroacetate, a versatile C4 building block, is a widely utilized alkylating agent. Its utility, however, is intrinsically linked to its reactivity profile, not just with the intended target but also with other functional groups present in complex molecular architectures. Understanding this cross-reactivity is crucial for minimizing side reactions, optimizing yields, and ensuring the synthesis of pure, well-defined molecules. This guide provides a comprehensive analysis of the cross-reactivity of butyl chloroacetate with various functional groups, supported by theoretical principles and practical experimental protocols.
The Reactivity Landscape of Butyl Chloroacetate: A Double-Edged Sword
Butyl chloroacetate's reactivity stems from the electrophilic nature of the α-carbon, which is activated by the electron-withdrawing chloro and carbonyl groups. This makes it susceptible to nucleophilic attack, primarily through an SN2 mechanism. While this reactivity is harnessed for desired alkylations, it also presents the challenge of off-target reactions with other nucleophilic moieties within a molecule.
The selectivity of butyl chloroacetate towards different functional groups can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. This principle posits that hard acids prefer to react with hard bases, and soft acids with soft bases. The α-carbon of butyl chloroacetate is considered a relatively soft electrophile (acid). Consequently, it will react more readily with soft nucleophiles (bases).
dot
Development of a validated analytical method for butyl chloroacetate
An In-Depth Guide to the Development and Validation of an Analytical Method for Butyl Chloroacetate
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of potential analytical techniques and a detailed walkthrough for the development and validation of a robust analytical method for butyl chloroacetate. Grounded in scientific principles and regulatory expectations, this document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, purity, and stability of chemical intermediates and final products.
Introduction: The Analytical Imperative for Butyl Chloroacetate
Butyl chloroacetate (CAS 590-02-3) is a critical chemical intermediate, serving as a versatile alkylating agent in the synthesis of a wide array of molecules, from pharmaceuticals to agrochemicals.[1] Its purity and the absence of process-related impurities or degradants are paramount to the safety and efficacy of the final products. Therefore, a validated, reliable analytical method is not merely a quality control checkpoint but a foundational requirement for regulatory compliance and product consistency.
This guide will compare the two most prominent chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provide a detailed, field-tested protocol for the development and validation of the most suitable method, in accordance with international regulatory guidelines.[2][3][4]
Foundational Knowledge: Physicochemical Properties
An informed choice of analytical technique begins with understanding the analyte's fundamental properties.
Table 1: Key Physicochemical Properties of Butyl Chloroacetate
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₁₁ClO₂ | --- |
| Molecular Weight | 150.60 g/mol [5] | Relevant for mass spectrometry identification. |
| Boiling Point | ~72 °C (at reduced pressure); 183 °C (at atm. pressure)[6] | The compound's volatility makes it an excellent candidate for Gas Chromatography (GC). |
| Appearance | Colorless transparent liquid | --- |
| Solubility | Insoluble in water; Soluble in organic solvents[7] | Dictates sample preparation and mobile phase/solvent selection. |
| UV Chromophore | Lacks a strong chromophore | This presents a significant challenge for UV-based detection in HPLC. |
The most telling characteristic is its volatility, which strongly suggests that Gas Chromatography will be a more direct and sensitive analytical approach than HPLC.
Comparative Analysis: GC vs. HPLC for Butyl Chloroacetate
While both GC and HPLC are powerful separation techniques, their suitability varies based on the analyte.[8]
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. Given butyl chloroacetate's boiling point, it can be easily vaporized without degradation, making it an ideal candidate for GC analysis.[9][10] A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, and a Mass Spectrometer (MS) can provide definitive identification.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary and liquid mobile phase. The primary challenge for analyzing butyl chloroacetate with HPLC is detection. It lacks a significant ultraviolet (UV) chromophore, rendering standard UV detectors largely ineffective. While alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS) could be used, they often suffer from lower sensitivity and are incompatible with gradient elution. Coupling HPLC with a Mass Spectrometer (HPLC-MS) is a viable but more complex and costly alternative.[11]
Table 2: Objective Comparison of GC and HPLC for Butyl Chloroacetate Analysis
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/RI) | Justification & Recommendation |
| Analyte Suitability | Excellent: Analyte is volatile and thermally stable. | Poor: Lacks a strong UV chromophore; requires specialized, less sensitive detectors. | GC is inherently better suited to the analyte's properties. |
| Sensitivity | High: FID provides excellent sensitivity for hydrocarbons. | Low: UV detection is not viable. RI detection lacks sensitivity. | GC-FID offers superior sensitivity for this application. |
| Selectivity | High: Excellent separation based on volatility on capillary columns. | Moderate: Separation is possible, but co-eluting solvents or impurities can interfere with RI detection. | GC provides more reliable selectivity. |
| Speed | Fast: Runtimes are typically short due to efficient gas-phase separation.[10] | Slower: Liquid-phase separations generally require longer run times.[10] | GC offers higher throughput. |
| Cost & Complexity | Lower: GC systems are generally less expensive to operate and maintain than HPLC-MS systems.[10][12] | Higher: HPLC requires costly solvents and potentially advanced detectors (MS) for this analyte.[9] | GC is the more cost-effective solution. |
| Recommendation | Primary Recommended Technique | Alternative/Not Recommended | GC with FID is the logical and superior choice for routine analysis. |
Based on this objective comparison, a Gas Chromatography method with Flame Ionization Detection (GC-FID) is unequivocally the most appropriate technique for developing a robust, sensitive, and cost-effective analytical method for butyl chloroacetate.
Method Development: A Strategic GC-FID Protocol
The goal of method development is to create a specific, stable, and robust method. Our strategy will focus on achieving optimal separation of butyl chloroacetate from potential impurities, such as starting materials (butanol, chloroacetic acid) and degradation products.
Experimental Protocol: GC-FID Method Development
-
System Selection: A standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column Selection:
-
Rationale: The choice of column is critical for achieving separation. A mid-polarity column provides a good balance of interactions for separating compounds of varying polarity.
-
Recommendation: A column such as a DB-624 or VF-624ms (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness, is an excellent starting point. This phase provides unique selectivity for halogenated compounds.[13]
-
-
Initial GC Parameters (Starting Point):
-
Injector Temperature: 250 °C (Ensures rapid volatilization without degradation).
-
Detector Temperature: 280 °C (Prevents condensation and ensures stable response).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading with a 1 µL injection volume.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
Causality: This program starts at a low temperature to ensure good separation of any highly volatile impurities and then ramps up to elute the main analyte and any higher-boiling components in a reasonable time with good peak shape.
-
-
-
Optimization:
-
Inject a known standard of butyl chloroacetate to determine its retention time.
-
Inject a mix of potential impurities (if available) to assess resolution.
-
Adjust the oven temperature ramp rate and hold times to optimize the separation (resolution > 2) between the analyte and its closest eluting impurity. A slower ramp rate will generally improve resolution.
-
The Validation Protocol: Proving Fitness for Purpose
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] The following protocol is designed in accordance with ICH Q2(R2) guidelines.[2][14][16]
Caption: Workflow for Analytical Method Validation.
Step 1: Specificity
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or excipients.[16]
-
Protocol (Forced Degradation):
-
Prepare separate, stressed samples of butyl chloroacetate under the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for 7 days.
-
-
Analyze the unstressed sample, the stressed samples, and a blank (diluent).
-
Acceptance Criteria: The butyl chloroacetate peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. Peak purity analysis (if using GC-MS) should confirm the homogeneity of the analyte peak.
-
Step 2: Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a stock solution of butyl chloroacetate reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range is 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
Range: The specified range over which linearity, accuracy, and precision are met.
-
Step 3: Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[17]
-
Protocol (Spike/Recovery):
-
Prepare a sample matrix (placebo or blank solution).
-
Spike the matrix with the butyl chloroacetate standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Step 4: Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of butyl chloroacetate at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Ruggedness): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol (Signal-to-Noise Method):
-
Prepare and inject a series of increasingly dilute solutions of butyl chloroacetate.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.
Step 6: Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.[17]
-
Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Injector Temperature (± 5 °C).
-
Oven Temperature Ramp Rate (± 10%).
-
Carrier Gas Flow Rate (± 10%).
-
-
-
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Step 7: System Suitability
-
Objective: To ensure the chromatographic system is performing adequately before and during analysis.
-
Protocol:
-
Prepare a system suitability solution (a standard of butyl chloroacetate, often with a known impurity to check resolution).
-
Inject this solution before starting any analytical run and periodically throughout.
-
-
Acceptance Criteria (Typical):
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
%RSD for replicate injections (n=5): ≤ 2.0%.
-
Data Summary and Visualization
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Forced degradation | Analyte peak is pure and resolved from degradants. |
| Linearity | 5 concentrations, 80-120% range | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | 3 levels, 3 replicates each | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | n=6 at 100% concentration | %RSD ≤ 2.0% |
| Precision (Intermediate) | Different day/analyst | %RSD ≤ 2.0% |
| LOQ | S/N Ratio ≈ 10:1 | Verified with acceptable precision and accuracy. |
| Robustness | Deliberate parameter changes | System suitability passes. |
Caption: Interrelationship of Method Validation Parameters.
Conclusion
The development of a validated analytical method for butyl chloroacetate is a systematic process that relies on a thorough understanding of the analyte's properties and the principles of chromatographic separation. While both GC and HPLC are powerful techniques, a comparative analysis clearly demonstrates that GC-FID is the superior method for this volatile, non-UV-absorbing compound. By following a structured development and validation protocol rooted in ICH guidelines, laboratories can establish a reliable, robust, and scientifically sound method. This ensures not only compliance with regulatory standards but also confidence in the quality and purity of the materials being analyzed, ultimately safeguarding the integrity of the final product.
References
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FDA. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020-04-21). [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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FDA. Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025-11-13).
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NIH PubChem. Butyl chloroacetate | C6H11ClO2 | CID 11530. [Link]
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Chromatography Today. HPLC vs GC - A Beginner's Guide. (2021-12-10). [Link]
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SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. [Link]
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MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
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- GL Sciences Inc. Analysis of Chloroacetic acid.
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Inter-laboratory comparison of butyl chloroacetate analysis
An Inter-Laboratory Comparison Guide to the Analysis of Butyl Chloroacetate for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Butyl chloroacetate is a critical intermediate and potential impurity in various pharmaceutical and agrochemical manufacturing processes. Its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance. This guide presents a framework for conducting a robust inter-laboratory comparison (ILC) for the analysis of butyl chloroacetate. We delve into the two most prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—providing detailed, field-tested protocols. The causality behind critical experimental parameters is explained to empower researchers not just to follow steps, but to understand the underlying science. Furthermore, this guide provides a blueprint for the statistical evaluation of ILC data, enabling laboratories to benchmark their performance, validate their methods, and ensure the global consistency of their analytical results.
Introduction: The Imperative for Analytical Consensus
In the globalized landscape of pharmaceutical development and manufacturing, data comparability is not merely a scientific ideal; it is a regulatory and commercial necessity. A method validated in one laboratory must produce equivalent results in another to ensure consistent product quality across different manufacturing sites and throughout the product lifecycle. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are the gold standard for verifying this analytical equivalence.[1][2] They provide an objective means to assess the performance of individual laboratories and the reproducibility of an analytical method.[1]
This guide focuses on butyl chloroacetate (CAS No. 590-02-3), an alkylating agent whose residual levels in active pharmaceutical ingredients (APIs) or formulated products must be strictly controlled. We will explore the development and comparison of two orthogonal analytical techniques, GC and HPLC, and detail the framework for a comprehensive ILC to establish a consensus on best practices for its analysis.
Analytical Strategy: Choosing the Right Tool for the Job
The selection of an analytical method is a decision driven by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, throughput). For butyl chloroacetate, both GC and HPLC present viable options, each with distinct advantages.
-
Gas Chromatography (GC): As a volatile ester, butyl chloroacetate is an excellent candidate for GC analysis.[3] GC offers high resolving power and sensitivity, particularly with a Flame Ionization Detector (FID), which provides a robust and linear response for carbon-containing compounds. The primary challenge in GC is ensuring the thermal stability of the analyte and avoiding on-column degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative approach that avoids the high temperatures of GC.[4] A reversed-phase method can effectively separate butyl chloroacetate from non-volatile impurities or matrix components.[5] UV detection is suitable due to the presence of the carbonyl chromophore in the ester group. Method development focuses on optimizing mobile phase composition to achieve adequate retention and peak shape.
The choice between GC and HPLC often depends on the laboratory's existing instrumentation, expertise, and the nature of the expected impurities. An ILC that includes both methods can provide invaluable data on their relative performance and potential biases.
Designing a Robust Inter-Laboratory Comparison
A successful ILC hinges on meticulous planning and a clearly defined protocol that minimizes ambiguity. The process can be broken down into several key stages, from preparation to data analysis.[6] The goal is to create a study where the only significant variable is the performance of the participating laboratories.
Study Coordination and Sample Preparation
-
Reference Material: A single, large batch of butyl chloroacetate of known purity (>98.0% by GC is typical) should be procured from a reputable supplier.[7]
-
Sample Homogeneity: A bulk sample is prepared by dissolving the butyl chloroacetate in a suitable, inert matrix (e.g., a high-purity solvent or a placebo formulation relevant to the intended application). The key is to ensure the final bulk material is perfectly homogeneous. This is the cornerstone of a fair comparison; every participant must start with an identical sample.
-
Stability Testing: Before distribution, the stability of the prepared sample must be confirmed under the proposed shipping and storage conditions to ensure no degradation occurs during transit.[8]
-
Distribution: Aliquots of the verified homogeneous sample are shipped to participating laboratories simultaneously, with clear instructions for storage upon receipt.
Statistical Framework for Performance Evaluation
The cornerstone of ILC data analysis is the Z-score, a statistical measure that quantifies how far a laboratory's result is from the consensus value.[9]
The Z-score for a laboratory i is calculated as:
Zᵢ = (xᵢ - X) / σ
Where:
-
xᵢ is the result reported by laboratory i.
-
X is the assigned value (the consensus mean of all participant results after removing outliers).
-
σ is the target standard deviation for proficiency, which is determined by the study coordinator based on the expected method performance (e.g., from prior validation data or using models like the Horwitz equation).[6]
Laboratory performance is typically assessed as follows:[9]
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of butyl chloroacetate. Method validation is a prerequisite for any laboratory implementing these procedures.[10][11]
Protocol 1: Gas Chromatography (GC-FID)
Rationale: This method leverages the volatility of butyl chloroacetate for a rapid and sensitive analysis. A mid-polarity wax column is chosen to provide good peak shape for the ester. The split injection prevents column overloading and ensures sharp peaks.
Instrumentation and Reagents:
-
Gas Chromatograph with FID.
-
GC Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Butyl chloroacetate reference standard, Methanol (HPLC grade).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of butyl chloroacetate at ~1.0 mg/mL in methanol.
-
Create a working standard at ~50 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of butyl chloroacetate and dissolve it in a known volume of methanol to achieve a target concentration of ~50 µg/mL.
-
-
GC Conditions:
-
Inlet Temperature: 200°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 220°C.
-
Hold: Hold at 220°C for 2 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature: 250°C
-
-
Quantification:
-
Calculate the amount of butyl chloroacetate in the sample using an external standard calibration. Ensure the system suitability criteria (e.g., peak tailing, reproducibility) are met before analysis.[10]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This reversed-phase HPLC method is ideal for samples where the matrix is not volatile or when thermal degradation is a concern. A C18 column provides excellent hydrophobic retention for the butyl ester. The acetonitrile/water mobile phase is standard for reversed-phase, and the addition of a small amount of acid (phosphoric or formic) improves peak shape by suppressing the ionization of any potential acidic impurities.[5]
Instrumentation and Reagents:
-
HPLC system with UV Detector.
-
HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Butyl chloroacetate reference standard, Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (or Formic Acid for MS compatibility).[5]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Standard Preparation:
-
Prepare a stock solution of butyl chloroacetate at ~1.0 mg/mL in acetonitrile.
-
Create a working standard at ~100 µg/mL by diluting the stock solution with the mobile phase (e.g., 60:40 Acetonitrile:Water).
-
-
Sample Preparation:
-
Accurately weigh a sample and dissolve it in a known volume of mobile phase to achieve a target concentration of ~100 µg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
Start with 60% B.
-
Hold at 60% B for 5 minutes.
-
(Note: An isocratic method may be sufficient depending on sample complexity. This gradient can be adjusted to elute other impurities if needed).
-
-
-
Quantification:
-
Calculate the amount of butyl chloroacetate in the sample using an external standard calibration. Verify system suitability before proceeding.[11]
-
Data Presentation and Hypothetical Comparison
For an ILC, data must be reported in a standardized format. Below is a hypothetical example of results from eight laboratories analyzing a sample with an assigned value of 150 µg/mL.
| Laboratory ID | Method | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (xᵢ) | Z-Score | Performance |
| Lab-01 | GC-FID | 151.2 | 152.8 | 152.0 | 0.27 | Satisfactory |
| Lab-02 | HPLC-UV | 145.5 | 146.1 | 145.8 | -0.56 | Satisfactory |
| Lab-03 | GC-FID | 168.9 | 169.5 | 169.2 | 2.56 | Questionable |
| Lab-04 | HPLC-UV | 150.1 | 149.5 | 149.8 | -0.03 | Satisfactory |
| Lab-05 | GC-FID | 148.8 | 147.6 | 148.2 | -0.24 | Satisfactory |
| Lab-06 | HPLC-UV | 132.1 | 133.3 | 132.7 | -2.31 | Questionable |
| Lab-07 | GC-FID | 155.6 | 154.8 | 155.2 | 0.69 | Satisfactory |
| Lab-08 | HPLC-UV | 153.3 | 152.7 | 153.0 | 0.40 | Satisfactory |
Assigned Value (X) = 150.0 µg/mL; Target Standard Deviation (σ) = 7.5 µg/mL
Interpretation: In this hypothetical scenario, most laboratories performed well, with Z-scores well within the satisfactory range. However, Lab-03 (GC-FID) shows a positive bias, and Lab-06 (HPLC-UV) shows a negative bias. These "questionable" results would trigger an investigation by the laboratories to identify the root cause, which could range from a standard preparation error to an instrument calibration issue.
Conclusion
A well-organized inter-laboratory comparison is an indispensable tool for method validation and quality assurance in the pharmaceutical industry. By establishing robust, detailed protocols for both GC and HPLC analysis of butyl chloroacetate and employing a standardized statistical framework for evaluation, organizations can build confidence in their analytical data. This guide provides the foundational elements for designing and executing such a study, ultimately fostering greater consistency and reliability in the quality control of pharmaceutical products. The principles of meticulous planning, clear communication, and objective data analysis are the pillars upon which analytical excellence is built.
References
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ISO 17293-1:2014(en), Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants — Part 1: HPLC method. (Source: ISO, URL: [Link])
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SIELC Technologies. (2018, February 16). Acetic acid, chloro-, butyl ester. (Source: SIELC Technologies, URL: [Link])
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ISO 17293-2:2014, Surface active agents - Determination of chloroacetic acid (chloroacetate) in surfactants - Part 2: Ionic chromatographic method. (Source: ISO, URL: [Link])
- Jatto, E., & Khan, A. (Year N/A). Analytical method validation: A brief review.
- Therapeutic Goods Administration. (Year N/A). Guidance for the validation of pharmaceutical quality control analytical methods.
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AQS Baden-Württemberg. (2024, June 4). Proficiency test 5/24 TW S11 – Haloacetic acids in drinking water. (Source: AQS Baden-Württemberg, URL: [Link])
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Patel, K. et al. (Year N/A). Validation of Analytical Methods: A Review. (Source: Gavin Publishers, URL: [Link])
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Chitturi, S. R. et al. (2024, March). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (Source: ResearchGate, URL: [Link])
- Ahuja, S., & Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II.
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ANSI Webstore. (2014, March 19). ISO 17293:2014 Surface active agents - Determination of chloroacetic acid (chloroacetate) in surfactants - Part 1: HPLC method. (Source: ANSI Webstore, URL: [Link])
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Fapas. (Year N/A). Haloacetic Acids in Drinking Water Proficiency Test. (Source: Fapas, URL: [Link])
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NIScPR Online Periodical Repository. (1997, March). Gas chromatographic separation and determination of ethyl chloroacetate reaction mixtures. (Source: NIScPR, URL: [Link])
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Waters Corporation. (Year N/A). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (Source: Waters Corporation, URL: [Link])
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ANSI Webstore. (2014, April 1). Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants. (Source: ANSI Webstore, URL: [Link])
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NormSplash. (2014). Surface active agents. Determination of chloroacetic acid (chloroacetate) in surfactants. HPLC method. (Source: NormSplash, URL: [Link])
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National Center for Biotechnology Information. (n.d.). Butyl chloroacetate. PubChem Compound Database. (Source: PubChem, URL: [Link])
- Google Patents. (2017, February 15). CN106397189A - Synthesis method of tert-butyl chloroacetate.
-
Birudukota, S. et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide Hydrochloride API. Journal of Applied Pharmaceutical Science, 14(11), 196-207. (Source: Journal of Applied Pharmaceutical Science, URL: [Link])
- Google Patents. (1997, January 7). US5591888A - Process for producing tert.-butyl chloroacetate.
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California Air Resources Board. (2024, August 1). Inter laboratory Comparison 2023 Report. (Source: CARB, URL: [Link])
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Fengchen Group. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. (Source: Fengchen Group, URL: [Link])
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Core.ac.uk. (n.d.). Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact Material Plasticisers. (Source: CORE, URL: [Link])
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Global Manager Group. (n.d.). Inter Laboratory Comparison. (Source: Global Manager Group, URL: [Link])
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Repositório da Universidade de Lisboa. (n.d.). Determination of haloacetic acid in water for human consumption by UPLC-MS/MS. (Source: Repositório da Universidade de Lisboa, URL: [Link])
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Di-n-butyl phthalate. (Source: ATSDR, URL: [Link])
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AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. (Source: AOAC INTERNATIONAL, URL: [Link])
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National Institutes of Health. (2020, November 10). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (Source: NIH, URL: [Link])
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PrepChem.com. (n.d.). Synthesis of butyl chloroacetate. (Source: PrepChem.com, URL: [Link])
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NIST. (n.d.). Acetic acid, chloro-, butyl ester. NIST Chemistry WebBook. (Source: NIST, URL: [Link])
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Westmoreland Mechanical Testing & Research. (n.d.). ASTM B368. (Source: Wmtr.com, URL: [Link])
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Accuracy and precision of butyl chloroacetate quantification methods
An In-Depth Technical Guide to the Accurate and Precise Quantification of Butyl Chloroacetate
A Senior Application Scientist's Comparative Analysis of Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of reactive intermediates like butyl chloroacetate is not merely a procedural step but a cornerstone of process control, purity assessment, and safety assurance. Butyl chloroacetate (CAS 590-02-3), a key alkylating agent in organic synthesis, demands analytical methods that are not only accurate and precise but also robust and fit for purpose.[1] This guide provides a comprehensive comparison of the primary analytical techniques for its quantification, grounded in established validation principles and practical, field-proven insights. We will dissect the methodologies, explain the causality behind experimental choices, and present the data necessary to select the optimal approach for your laboratory's needs.
The Foundation: Principles of Analytical Method Validation
Before comparing methods, it is crucial to establish the language of performance evaluation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring data is reliable and meets global regulatory expectations.[2] The core parameters we will use for our comparison are:
-
Accuracy: The closeness of test results to the true value. It is typically expressed as percent recovery.[3][4][5]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][6]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[3][4][5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
These parameters are interconnected, forming a self-validating system where strong performance in one area supports confidence in another.
Figure 1: Interrelationship of core analytical validation parameters per ICH Q2(R1).
The Workhorse Method: Gas Chromatography (GC)
Given butyl chloroacetate's volatility, Gas Chromatography (GC) is the most direct and widely adopted technique for its quantification. Many commercial suppliers specify purity by GC, underscoring its status as the industry-standard method.[7][8]
Causality of Method Choice: Why GC-FID?
The choice of a Flame Ionization Detector (FID) is deliberate. FID offers a robust, near-universal response to organic compounds containing carbon-hydrogen bonds, making it exceptionally reliable for assays and purity determinations where the primary goal is to quantify the main component relative to other organic species. It is less complex and more cost-effective than a mass spectrometer, making it ideal for routine quality control environments.
Experimental Protocol: GC-FID for Butyl Chloroacetate Assay
This protocol is designed as a self-validating system for determining the purity of butyl chloroacetate raw material or in a simple solvent matrix.
1. Materials & Reagents:
-
Butyl Chloroacetate Reference Standard (≥99.5% purity)
-
Solvent: n-Butyl Acetate or Cyclohexane (GC Grade)[9]
-
Class A Volumetric Flasks and Pipettes
2. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with FID.
-
Column: Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar to mid-polarity column provides excellent separation for a wide range of compounds based primarily on boiling point, which is ideal for this analysis.
-
Injection: 1 µL, Split ratio 50:1. Rationale: A split injection prevents column overloading with a high-concentration sample and ensures a sharp peak shape.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Detector Temperature: 280°C
3. Standard & Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of Butyl Chloroacetate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standards (for Linearity): Prepare a series of at least five standards by serial dilution, typically ranging from 50 µg/mL to 500 µg/mL.
-
Sample Preparation: Accurately weigh ~25 mg of the butyl chloroacetate sample and prepare identically to the standard stock solution.
4. Analysis & Calculation:
-
Inject the working standards to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the concentration in the sample using the regression equation from the calibration curve. The purity is determined by comparing the measured concentration to the theoretical concentration based on the sample weight.
Expected Performance Data
The following table summarizes typical validation data for the described GC-FID method, demonstrating its suitability for accurate and precise quantification.
| Validation Parameter | Acceptance Criterion (ICH) | Typical Experimental Result |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of test concentration | 50 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | < 1.5% |
| LOQ | Determined with suitable precision and accuracy | ~10 µg/mL |
Advanced Application: GC-MS for Specificity and Trace Analysis
For identifying unknown impurities or performing trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice. The mass spectrometer provides structural information, ensuring ultimate specificity. It can distinguish butyl chloroacetate from co-eluting impurities that would be indistinguishable by FID.[10] While more complex, GC-MS is invaluable during process development and for investigating out-of-spec results.
The Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC is the primary choice, certain scenarios—such as analysis in a non-volatile matrix or the presence of thermally labile impurities—may necessitate an HPLC method. However, butyl chloroacetate presents a significant challenge for HPLC: it lacks a strong UV chromophore, making detection by standard Photodiode Array (PDA) or UV detectors difficult at meaningful concentrations.
Expert Insight: Overcoming the Detection Challenge with Derivatization
To make butyl chloroacetate "visible" to a UV detector, we must chemically modify it by attaching a UV-absorbing molecule—a process called derivatization.[11] This is a common strategy for analyzing compounds that are not amenable to direct detection. A scientifically sound approach involves a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile containing a chromophore.
Hypothetical Protocol: HPLC-UV with Pre-Column Derivatization
This protocol outlines a plausible, though more complex, method for HPLC analysis.
1. Derivatization Reaction:
-
Reagent: 4-Nitrothiophenol. Rationale: The thiol group is a potent nucleophile that will displace the chloride on butyl chloroacetate. The nitro group provides a very strong chromophore, enabling sensitive UV detection.
-
Reaction: The sample is mixed with an excess of 4-nitrothiophenol and a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) and gently heated. The reaction creates a thioether derivative with a high molar absorptivity.
2. Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 PDA Detector.
-
Column: Waters SunFire C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid). Rationale: A gradient is necessary to elute the unreacted reagent, the derivatized product, and any impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~340 nm (the absorbance maximum for the 4-nitrophenyl thioether).
-
Column Temperature: 30°C.
3. Standard & Sample Preparation:
-
The reference standard and the sample are subjected to the exact same derivatization procedure before injection. This is critical as the reaction yield directly impacts the final quantification.
Expected Performance Data
While more complex, a validated derivatization HPLC method can achieve comparable performance to GC, albeit with different trade-offs.
| Validation Parameter | Acceptance Criterion (ICH) | Expected Experimental Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of test concentration | 1 - 50 µg/mL (analyte concentration) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5% - 101.8% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.5% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | < 2.0% |
| LOQ | Determined with suitable precision and accuracy | ~0.5 µg/mL |
Head-to-Head Comparison: Selecting the Right Method
The choice between GC and HPLC is driven by the specific analytical objective, sample matrix, and available resources.
| Feature | GC-FID | GC-MS | HPLC-UV (with Derivatization) |
| Principle | Volatility-based separation | Volatility-based separation with mass analysis | Polarity-based separation |
| Accuracy | Excellent | Excellent | Excellent (if derivatization is controlled) |
| Precision | Excellent | Excellent | Very Good (adds variability from reaction) |
| Specificity | Good (relies on retention time) | Excellent (confirmatory) | Very Good (relies on RT and UV spectra) |
| Sample Prep | Simple dilution | Simple dilution | Complex (requires chemical reaction) |
| Throughput | High | Medium | Low to Medium |
| Robustness | High | Medium | Medium |
| Best For | Routine QC, Purity Assay | Impurity ID, Trace Analysis, R&D | Non-volatile matrices, Thermally labile samples |
The decision-making process can be visualized as follows:
Figure 2: Decision tree for selecting a suitable analytical method for butyl chloroacetate.
Conclusion and Recommendations
For the vast majority of applications involving the quantification of butyl chloroacetate, Gas Chromatography with Flame Ionization Detection (GC-FID) represents the gold standard. It is a robust, precise, accurate, and high-throughput method that is perfectly suited for the physicochemical properties of the analyte. Its simplicity in sample preparation and operation makes it the most efficient choice for quality control and routine assay purposes.
GC-MS should be employed as a complementary technique when the absolute confirmation of identity is required or for the challenging task of identifying and quantifying unknown trace-level impurities.
HPLC should be considered a specialized, problem-solving tool for this analyte. While a validated HPLC method can provide excellent data, the added complexity and potential variability of the required derivatization step mean it should be reserved for situations where GC is fundamentally unsuitable, such as when dealing with complex, non-volatile sample matrices.
By understanding the strengths and limitations of each technique and grounding the chosen method in the rigorous principles of validation, researchers can ensure the highest level of confidence in their quantitative data for butyl chloroacetate.
References
- Altabrisa Group. (2025).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. Butyl chloroacetate.
- PubChem. Butyl chloroacetate - Mass Spectrometry.
- Cornett, C. (2011).
- YouTube. (2024).
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- Organic Syntheses. GLYCINE t-BUTYL ESTER.
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- Centers for Disease Control and Prevention. (1994). CHLOROACETIC ACID 2008.
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A Senior Application Scientist's Guide to Selectivity in Chloroacetate Ester Chemistry
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. It is often the subtle differences between seemingly similar molecules that dictate the success or failure of a synthetic route. This guide provides an in-depth comparison of the selectivity profiles of three common chloroacetate esters: methyl chloroacetate, ethyl chloroacetate, and tert-butyl chloroacetate. Our focus will be on the practical implications of their structural differences, supported by mechanistic principles and actionable experimental protocols.
The Principle of Selectivity: Steric and Electronic Effects at Play
The reactivity of chloroacetate esters in nucleophilic substitution reactions (SN2) is fundamentally governed by the interplay of electronic and steric effects originating from the ester's alcohol moiety.[1][2] The core reaction involves a nucleophile attacking the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.[3]
-
Electronic Effects: The electronegative chlorine and oxygen atoms create a strong dipole, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. While the electronic contribution is similar across these esters, the nature of the alkyl group can have minor inductive effects.[1]
-
Steric Hindrance: This is the dominant factor differentiating the selectivity of these esters.[2][4] The size of the alkyl group (R) on the ester functionality directly impedes the trajectory of the incoming nucleophile.[2] A bulkier group results in a more crowded transition state, increasing the activation energy and slowing the reaction rate.[5]
This principle is visually represented in the SN2 transition state below.
Caption: SN2 mechanism on chloroacetate esters.
Comparative Performance Analysis
The choice between methyl, ethyl, and tert-butyl chloroacetate hinges on the desired balance between reactivity and stability.
| Feature | Methyl Chloroacetate | Ethyl Chloroacetate | tert-Butyl Chloroacetate |
| Structure | ClCH₂CO₂CH₃ | ClCH₂CO₂CH₂CH₃ | ClCH₂CO₂C(CH₃)₃ |
| Relative SN2 Reactivity | High. The minimal steric bulk of the methyl group allows for rapid nucleophilic attack. | Medium-High. Slightly more hindered than the methyl ester, but still highly reactive for most applications.[6][7] | Low. The bulky tert-butyl group provides significant steric shielding, dramatically reducing SN2 reactivity.[8] |
| Primary Use Case | When rapid and efficient alkylation is required. Synthesis of fine chemicals and pharmaceutical intermediates. | General-purpose chloroacetylation. A common and cost-effective choice for various synthetic transformations.[6] | As a protecting group for carboxylic acids. The ester is stable to many nucleophiles and bases but can be selectively cleaved under acidic conditions.[9] |
| Key Advantage | Highest reactivity in the series. | Balanced reactivity and cost-effectiveness. | High stability towards SN2, offering an orthogonal protection strategy. |
| Key Limitation | Can be too reactive, leading to potential side reactions or lack of selectivity in complex molecules. | May not be suitable for substrates requiring very high or very low reactivity. | Poor electrophile for SN2-based alkylations. |
Experimental Protocol: A Competition Experiment for Quantifying Selectivity
To empirically validate the reactivity trend, a competition experiment is the most robust method. This protocol is designed to be self-validating by directly comparing the consumption of two different esters competing for a limited amount of a nucleophile.[3]
Objective:
To determine the relative SN2 reaction rates of methyl chloroacetate and tert-butyl chloroacetate with a common nucleophile.
Materials:
-
Methyl chloroacetate
-
tert-Butyl chloroacetate[10]
-
Sodium iodide (nucleophile)
-
Acetone (anhydrous, solvent)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, syringes, GC-MS equipment
Workflow Diagram:
Caption: Workflow for the chloroacetate ester competition experiment.
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry reaction vial, prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of methyl chloroacetate and tert-butyl chloroacetate. Add a known amount of an internal standard (e.g., 0.5 mmol dodecane). Dissolve the mixture in 10 mL of anhydrous acetone.
-
Initiation: While stirring the solution at a constant temperature (e.g., 25°C), add a sub-stoichiometric amount of sodium iodide (e.g., 0.2 mmol) dissolved in a minimal amount of acetone. Start the timer immediately. The limiting amount of the nucleophile ensures the esters are in direct competition.[3]
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of cold water and 2 mL of diethyl ether. Shake vigorously and allow the layers to separate. This effectively stops the reaction by partitioning the polar reactants and non-polar organics.
-
Analysis: Analyze the organic (ether) layer of each quenched sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Quantify the peak areas of methyl chloroacetate, tert-butyl chloroacetate, and the internal standard. Normalize the ester concentrations by dividing their peak areas by the peak area of the internal standard. Plot the normalized concentration of each ester against time. The ester that is consumed more rapidly has the higher SN2 reactivity.
Expected Outcome: The concentration of methyl chloroacetate will decrease significantly over the time course of the experiment, while the concentration of tert-butyl chloroacetate will remain largely unchanged, clearly demonstrating the superior reactivity of the sterically unhindered ester.
Applications and Strategic Selection in Synthesis
-
Protecting Group Strategy: In a molecule with multiple carboxylic acid groups, the tert-butyl chloroacetate can be used to form a tert-butyl ester. This ester is robust towards many reaction conditions but can be removed later with acid, a strategy often employed in peptide synthesis and complex natural product synthesis.[9][11]
-
Fine-Tuning Alkylation: When alkylating a sensitive substrate, high reactivity is not always desirable. Using ethyl chloroacetate instead of methyl chloroacetate might provide a more controlled reaction, reducing the formation of side products.[6] Conversely, for a sluggish reaction with a poor nucleophile, methyl chloroacetate would be the superior choice to drive the reaction to completion.
-
Aldol and Enolate Chemistry: The α-carbon of chloroacetate esters can be deprotonated to form an enolate, which can then participate in reactions like the Darzens glycidic ester condensation or aldol additions.[12] The choice of ester can influence the stereoselectivity and reactivity of these transformations.
Conclusion
The selection of a chloroacetate ester is a critical decision that should be guided by the specific demands of the synthetic step.
-
Methyl Chloroacetate is the reagent of choice for maximum reactivity in SN2 displacements.
-
Ethyl Chloroacetate offers a balanced, practical option for a wide range of standard alkylations.
-
tert-Butyl Chloroacetate serves as a poor alkylating agent but an excellent precursor for a stable, acid-labile protecting group.
By understanding the fundamental principles of steric hindrance and verifying them with robust experimental designs, researchers can harness the distinct properties of these esters to achieve greater control and selectivity in their synthetic endeavors.
References
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The link between function and structure of esters. Aston Chemicals. [Link]
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Alkyl Halides Reactivity Lab Report. Scribd. [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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Difference Between Electronic and Steric Effects. Pediaa.com. [Link]
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Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol equivalents and darzens glycidic esters. PubMed. [Link]
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Alkyl Halide Classification Tests. University of Colorado Boulder. [Link]
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Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. PubMed. [Link]
-
Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. ResearchGate. [Link]
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Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. RSC Publishing. [Link]
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Steric and electronic effects in SN2 reactions. ResearchGate. [Link]
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Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. [Link]
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Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
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Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
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Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. [Link]
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Ethyl chloroacetate. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Butyl Chloroacetate Synthesis: A Comparative Cost-Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision point, balancing efficiency, cost, and environmental impact. Butyl chloroacetate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] This guide provides an in-depth comparative cost-analysis of the three primary industrial synthesis routes for butyl chloroacetate, grounded in experimental data and practical insights to inform your process development decisions.
Introduction: The Strategic Importance of Butyl Chloroacetate
Butyl chloroacetate serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an ester and an alkyl halide, allows for a variety of subsequent chemical transformations, making it a valuable precursor in the production of numerous active pharmaceutical ingredients (APIs) and crop protection agents. The economic viability of these end-products is intrinsically linked to the efficiency and cost-effectiveness of the butyl chloroacetate synthesis step. This analysis will dissect the three most prevalent synthesis methodologies:
-
Direct Esterification (Fischer Esterification) of Chloroacetic Acid with Butanol
-
Acylation of Butanol using Chloroacetyl Chloride
-
Acid-Catalyzed Addition of Chloroacetic Acid to Isobutene (for tert-Butyl Chloroacetate)
We will delve into the mechanistic underpinnings, detailed experimental protocols, and a rigorous cost comparison to provide a holistic view for process optimization.
Comparative Analysis of Synthesis Routes
This section will explore the chemical principles, advantages, and disadvantages of each route, supported by a detailed cost analysis.
Route 1: Direct Esterification (Fischer Esterification)
This classical method involves the reaction of chloroacetic acid with n-butanol in the presence of an acid catalyst, typically sulfuric acid.[3] The reaction is reversible, and thus, strategies to drive the equilibrium towards the product are essential for achieving high yields.[4][5]
Mechanism: The reaction proceeds via a typical acid-catalyzed esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the chloroacetic acid, increasing its electrophilicity. The nucleophilic oxygen of n-butanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the butyl chloroacetate ester and regenerate the acid catalyst.
Advantages:
-
Cost-Effective Raw Materials: Chloroacetic acid and n-butanol are relatively inexpensive commodity chemicals.[6][7]
-
Environmental Benignity: The primary byproduct is water, making it a greener alternative compared to the acyl chloride route.[4]
-
Simpler Handling: The reactants are less hazardous than chloroacetyl chloride.
Disadvantages:
-
Equilibrium Limitations: The reversible nature of the reaction often leads to incomplete conversion if water is not efficiently removed.[4][5]
-
Slower Reaction Rates: The reaction typically requires prolonged heating to reach equilibrium.[8]
-
Catalyst Neutralization and Waste: The use of a strong acid catalyst necessitates a neutralization step, which generates salt waste.
Experimental Protocol: Industrial Scale Synthesis of n-Butyl Chloroacetate via Fischer Esterification
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a reflux condenser is charged with chloroacetic acid (1.0 molar equivalent) and n-butanol (1.2 molar equivalents).
-
Catalyst Addition: Concentrated sulfuric acid (0.02-0.05 molar equivalents) is slowly added to the stirred reaction mixture.
-
Reaction: The mixture is heated to reflux (typically 110-120°C). The water formed during the reaction is azeotropically removed with n-butanol and collected in the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) until the consumption of chloroacetic acid is complete (typically 4-6 hours).[9]
-
Neutralization: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Work-up: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure n-butyl chloroacetate.
Logical Workflow for Fischer Esterification
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Butyl Chloroacetate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory adherence. Among these, the proper disposal of reactive compounds like butyl chloroacetate is of paramount importance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of butyl chloroacetate, grounded in scientific principles to ensure a self-validating system of laboratory safety.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for butyl chloroacetate. This compound is a flammable, corrosive, and toxic liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also a lachrymator, meaning it can cause tearing.[2][3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling butyl chloroacetate to prevent exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, neoprene, or nitrile).[4][5][6] | Prevents skin contact and absorption of the harmful chemical.[1][2] |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches).[3][4] | Protects against splashes and irritating vapors that can cause serious eye damage.[1] |
| Body Protection | A standard laboratory coat, buttoned, with long sleeves.[4][7] | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[1][2] | Prevents the inhalation of harmful and irritating vapors.[1][2] |
Core Directive: Hazardous Waste Management
Butyl chloroacetate and any materials contaminated with it must be treated as hazardous waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[2][4] The primary and safest method of disposal is to collect and segregate the waste for a licensed environmental health and safety (EHS) vendor.[4]
Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Classification : Butyl chloroacetate is a halogenated organic compound.[8] As such, it must be kept separate from non-halogenated solvent waste streams.[4][9]
-
Container Choice : Utilize a designated, leak-proof container specifically intended for halogenated organic waste.[4] Suitable containers are often made of coated glass or a compatible polymer. The container must be clearly labeled as "Hazardous Waste: Butyl Chloroacetate" and include the chemical formula (C₆H₁₁ClO₂).
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and temporary storage of butyl chloroacetate waste pending pickup by a certified EHS vendor.
-
Don PPE : Before handling any waste, ensure all required PPE is correctly worn.
-
Work in a Fume Hood : Conduct all transfers of butyl chloroacetate waste inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Transfer Waste : Carefully transfer the butyl chloroacetate waste into the designated, properly labeled halogenated waste container using a funnel to prevent spills.
-
Securely Seal Container : Tightly close the waste container to prevent the escape of vapors.[3][10]
-
Store Appropriately : Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][2][10] The storage area should also be away from sources of ignition.[2][10]
-
Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-planned emergency response is critical.
Minor Spill Cleanup (Less than 1 Liter and contained in a fume hood)
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[11]
-
Containment : Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spill.[2][10]
-
Collection : Using spark-proof tools, carefully collect the absorbed material and place it in a suitable, sealable container for hazardous waste disposal.[2][10]
-
Decontamination : Clean the spill area with soap and water.[12]
-
Waste Disposal : Label the container with the spill debris and dispose of it as hazardous waste.[13]
Major Spill (Greater than 1 Liter or outside a fume hood)
In the event of a major spill, the immediate priority is personnel safety.
-
Alert Authorities : Notify your institution's emergency services and EHS department.[11][12]
-
Isolate the Area : If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean : A major spill requires specialized handling by trained emergency responders.[12]
Personnel Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12][14] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Decontamination of Glassware
For small amounts of residual butyl chloroacetate in glassware, a neutralization process can be employed before final cleaning. This procedure should be performed in a chemical fume hood.[4] Butyl chloroacetate readily hydrolyzes to form tert-butanol and chloroacetic acid.[4]
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate as halogenated waste.
-
Neutralization : Prepare a dilute solution of a weak base, such as sodium bicarbonate, in water. Carefully rinse the glassware with this solution to neutralize any remaining acidic byproducts.
-
Final Cleaning : Proceed with standard laboratory glassware cleaning procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of butyl chloroacetate.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Butyl Chloroacetate
As researchers and drug development professionals, our work with reactive chemical intermediates like Butyl chloroacetate (CAS No. 107-59-5) demands a safety-first mindset grounded in rigorous procedural discipline. This compound is not merely a reagent; it is a constellation of hazards requiring a systematic and uncompromising approach to personal protection. Butyl chloroacetate is a flammable liquid and vapor that is toxic if inhaled, harmful if swallowed, and can be absorbed through the skin.[1][2][3] It is also a lachrymator and causes severe skin and eye irritation or burns.[1][3][4] This guide moves beyond mere checklists to instill a deep understanding of why specific personal protective equipment (PPE) is mandated, ensuring that safety becomes an intrinsic part of your experimental workflow.
The Foundational Principle: Engineering Controls First
Before a single piece of PPE is considered, the primary method of exposure control must be robust engineering solutions. PPE is the final barrier between you and the chemical; it should never be the first or only one.
Mandatory Operational Environment: All handling of Butyl chloroacetate—from aliquoting to use in a reaction—must be performed inside a certified chemical fume hood.[1][5][6] The fume hood's negative pressure environment is the most critical safety system, designed to contain and exhaust the toxic and flammable vapors, preventing inhalation, which can cause respiratory tract irritation, coughing, and other severe symptoms.[1] All work should utilize spark-proof tools to mitigate the risk of igniting the flammable vapors.[1][5]
Mandated Personal Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. Each component is selected to counter a specific hazard posed by Butyl chloroacetate. The following table summarizes the required PPE, which will be detailed further in subsequent sections.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Tightly-Fitting Goggles & Full-Face Shield | Causality: Butyl chloroacetate is a lachrymator and can cause severe eye damage.[1][3] Goggles provide a seal against vapors and splashes, while an 8-inch minimum face shield protects the entire face from splashes during transfers or accidental releases.[3][6] Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[5] |
| Hand Protection | Butyl Rubber Gloves | Causality: The compound is harmful and potentially corrosive on skin contact.[2][3][4] While nitrile is a common lab glove, Butyl rubber offers superior resistance to esters and other corrosive chemicals, providing a longer breakthrough time.[7][8] Consider double-gloving for extended procedures. |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Causality: Protects skin and personal clothing from splashes and contamination. An apron made of polyethylene or a similar chemically impervious material should be worn over the lab coat to provide a non-absorbent barrier against this corrosive liquid.[6][9] |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator | Causality: For emergency use only (e.g., major spills, ventilation failure), not for routine handling. An air-purifying respirator with organic vapor (OV) cartridges is required if exposure limits are exceeded or symptoms of irritation occur.[1][5] |
| Foot Protection | Closed-toe, Non-porous Shoes | Causality: Protects feet from potential spills. The material should be non-absorbent, such as leather, to prevent chemical seepage. |
Procedural Discipline: Selection, Use, and Disposal of PPE
The effectiveness of PPE is directly tied to the discipline with which it is used. A flawed procedure can render the best equipment useless. The following workflow illustrates the critical steps for any task involving Butyl chloroacetate.
Caption: PPE workflow for handling hazardous chemicals.
Step-by-Step Protocol 1: Glove Selection and Integrity Check
-
Consult Authoritative Sources: Always begin by reviewing the Safety Data Sheet (SDS) for Butyl chloroacetate.[6]
-
Verify Chemical Compatibility: Cross-reference the SDS with the glove manufacturer's specific chemical resistance data. Do not assume all "Butyl" gloves are equal. Select a glove with a documented high resistance to chlorinated esters. Butyl rubber is recommended for its superior protection against esters and corrosive acids.[7][8]
-
Inspect Before Each Use: Before donning, physically inspect the gloves. Inflate them with air to check for pinholes or tears. Visually check for discoloration, swelling, or cracking, which are signs of material degradation.[3]
-
Consider Double-Gloving: For procedures involving larger volumes or extended handling times, wearing two pairs of gloves provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
Step-by-Step Protocol 2: PPE Doffing (Removal) Sequence
The order of removal is critical to prevent cross-contamination from a "dirty" exterior to your skin or the "clean" interior of the PPE.
-
Outer Gloves: If double-gloved, remove the outer pair first. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior.
-
Chemical Apron: Unfasten the apron and allow it to fall forward, away from your body. Roll it inward on itself to contain the contaminated surface.
-
Face Shield: Handle by the headband, lifting it up and away from your face.
-
Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.
-
Goggles: Remove goggles by handling the strap, avoiding contact with the front lens area.
-
Inner Gloves (or single pair): Remove the final pair of gloves using the technique described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Step-by-Step Protocol 3: Waste Management
-
Segregation is Mandatory: Butyl chloroacetate is a halogenated organic compound. All waste, including contaminated PPE, empty containers, and absorbed spill material, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organics.[6]
-
Never Use Drains: Under no circumstances should this chemical or its containers be disposed of in a sink or regular trash.[1][6]
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][10] Empty containers still retain hazardous residue and must be treated as hazardous waste.[5][10]
By integrating these principles of hazard assessment, correct PPE selection, and disciplined procedure into every task, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. Retrieved from [Link]
-
Sysem Chem. (n.d.). Tert-Butyl Chloroacetate MSDS/SDS | Supplier & Distributor. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Butyl chloroacetate. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-Butyl Chloroacetate, 25mL, Each. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butyl acetate. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Recommendations for Chemical Protective Clothing | NIOSH. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Bohemian Tattoo Supply. (n.d.). Chemical Resistance - Glove Guide. Retrieved from [Link]
-
University of California, Santa Barbara - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
